Astemisinin
Description
Properties
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14+,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUAFEHZUWYNDE-DKGJTOOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63968-64-9 | |
| Record name | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Artemisinin in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) and its derivatives are the cornerstone of modern antimalarial therapy, forming the backbone of Artemisinin-based Combination Therapies (ACTs), the first-line treatment for uncomplicated Plasmodium falciparum malaria.[1][2] The discovery of artemisinin was a landmark in the fight against malaria, offering a potent and rapidly acting therapeutic with a unique mode of action.[2] This guide provides a detailed technical overview of the core mechanisms by which artemisinin exerts its parasiticidal effects on P. falciparum, with a focus on the molecular interactions, quantitative measures of efficacy, and the experimental methodologies employed in its study.
Core Mechanism of Action: Heme-Mediated Activation and Oxidative Stress
The antimalarial activity of artemisinin is intrinsically linked to its endoperoxide bridge, a unique 1,2,4-trioxane (B1259687) ring structure.[3][4] The prevailing model for its mechanism of action involves a multi-step process initiated within the parasite-infected erythrocyte.
P. falciparum digests large quantities of host cell hemoglobin within its acidic food vacuole to acquire essential amino acids.[4][5] This process liberates substantial amounts of heme, which is toxic to the parasite and is subsequently detoxified by polymerization into hemozoin.[4][6] The ferrous iron (Fe²⁺) within this free heme is the primary activator of artemisinin.[4][7]
The interaction between heme-iron and the endoperoxide bridge of artemisinin catalyzes the cleavage of the bridge, leading to the generation of highly reactive carbon-centered radicals.[4][8] These radicals are the principal effectors of parasite killing, acting promiscuously to alkylate and damage a wide array of parasite biomolecules, including proteins and lipids.[6][9][10] This widespread, indiscriminate damage disrupts numerous essential cellular processes, ultimately leading to parasite death.[9][11]
In addition to direct alkylation, the activation of artemisinin is associated with the generation of reactive oxygen species (ROS), contributing to a state of oxidative stress within the parasite.[12][13] This oxidative onslaught further damages parasite components and contributes to its demise.[12]
Quantitative Data on Artemisinin Efficacy
The potency of artemisinin and its derivatives is quantified through various in vitro and in vivo measures. The following tables summarize key quantitative data.
Table 1: In Vitro 50% Inhibitory Concentrations (IC50) of Artemisinin Derivatives against P. falciparum
| Compound | P. falciparum Strain | K13 Genotype | Mean IC50 (nM) | Reference(s) |
| Dihydroartemisinin (B1670584) | NF54 | Wild-Type | 4.2 ± 0.5 | [14] |
| Dihydroartemisinin | Patient Isolate | R561H | 14.1 ± 4.0 | [14] |
| Dihydroartemisinin | Patient Isolate | A675V | 7.4 ± 3.3 | [14] |
| Dihydroartemisinin | Patient Isolate | C469F | 6.9 ± 1.5 | [14] |
| Dihydroartemisinin | 3D7 | Wild-Type | 1.8 ± 0.9 | [15] |
| Artemisinin | 3D7 | Wild-Type | 26.6 (range: 6.8-43.1) | [16][17] |
| Artemisinin | Clinical Isolate (Africa) | Not Specified | 20.1 ± 0.6 | [15][18] |
| Artesunate | Clinical Isolate (Africa) | Not Specified | 6.2 ± 1.4 | [15][18] |
| Artemether (B1667619) | Clinical Isolate (Africa) | Not Specified | 21.4 ± 5.3 | [15][18] |
| Artemether | Senegal Isolates | Not Specified | 3.43 (range: 0.8-15.2) | [19] |
Table 2: In Vivo Parasite Clearance Half-Life in P. falciparum Infections
| K13 Genotype | Median Parasite Clearance Half-Life (hours) | Condition | Reference(s) |
| Wild-Type | 1.9 (IQR: 1.5-2.3) | Artemisinin Sensitive | [10] |
| Mutant | > 5 | Artemisinin Resistant | [6][10][20] |
| Wild-Type | Decreased by 11.6% with increasing parasite age | Age-dependent clearance | [21] |
| Mutant | Decreased by 30% with increasing parasite age | Age-dependent clearance | [21] |
Key Molecular Targets and Resistance Mechanisms
While artemisinin's action is largely promiscuous, several specific molecular targets have been identified that may be particularly crucial to its parasiticidal effects. Chemical proteomics approaches using artemisinin-based probes have identified over 100 potential protein targets.[1][9][11]
A key mechanism of artemisinin resistance is associated with mutations in the P. falciparum Kelch13 (PfKelch13) protein.[20][22] These mutations are linked to a reduced rate of parasite clearance in patients and increased survival of ring-stage parasites in vitro.[10][20] The precise function of PfKelch13 is still under investigation, but it is thought to be involved in regulating hemoglobin endocytosis and the parasite's response to cellular stress.[23] Resistance may be mediated by a decrease in the available free heme for drug activation and/or an enhanced parasite stress response capacity.[6]
Experimental Protocols
Ring-stage Survival Assay (RSA)
The RSA is the standard in vitro method for assessing the susceptibility of early ring-stage P. falciparum to artemisinin derivatives.[24][25]
Methodology:
-
Parasite Synchronization: Tightly synchronize parasite cultures to obtain 0-3 hour post-invasion ring stages. This is typically achieved using 5% D-sorbitol lysis.[16][24]
-
Drug Exposure: Expose the synchronized ring-stage parasites to a high concentration of dihydroartemisinin (DHA), typically 700 nM, for 6 hours. A control group is exposed to the drug vehicle (e.g., DMSO).[24][25]
-
Drug Removal: After the 6-hour exposure, wash the parasites to remove the drug.
-
Culture Continuation: Culture the parasites for a further 66 hours to allow surviving parasites to mature into schizonts.
-
Quantification of Survival: Determine the parasite survival rate by microscopy, counting the number of viable parasites in the drug-treated group relative to the control group.[12] A survival rate of >1% is indicative of artemisinin resistance.[10]
Hemoglobin Digestion Assay
This assay measures the breakdown of hemoglobin by the parasite, a key process for artemisinin activation.
Methodology:
-
Parasite Culture: Culture P. falciparum to the trophozoite stage, when hemoglobin digestion is maximal.[26]
-
Metabolic Labeling (Optional): Label hemoglobin with a radioactive or fluorescent marker to facilitate quantification.
-
Inhibitor Treatment: Treat the parasites with the test compound (e.g., artemisinin or a known protease inhibitor) for a defined period.
-
Parasite Lysis and Fractionation: Lyse the parasites and separate the food vacuole fraction.
-
Quantification of Hemoglobin and Hemozoin: Measure the amount of undigested hemoglobin and the amount of hemozoin formed. This can be done spectrophotometrically or by quantifying the incorporated label.[4][27] A decrease in hemozoin formation indicates inhibition of hemoglobin digestion.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a method to quantify the generation of ROS in parasites following artemisinin treatment.
Methodology:
-
Parasite Culture and Treatment: Culture synchronized parasites and treat them with various concentrations of artemisinin or a control vehicle.
-
Fluorescent Probe Incubation: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the cultures and incubate.[28][29]
-
Fluorescence Measurement: Measure the fluorescence intensity of the parasite population using a flow cytometer or a fluorescence plate reader.[28][29] An increase in fluorescence intensity in the artemisinin-treated group compared to the control indicates ROS production.[30]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Heme-mediated activation pathway of artemisinin in P. falciparum.
Caption: Experimental workflow for identifying artemisinin protein targets.
Caption: Proposed PfKelch13-mediated artemisinin resistance pathway.
References
- 1. [PDF] Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe | Semantic Scholar [semanticscholar.org]
- 2. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Acquired Kelch13 Mutations in Plasmodium falciparum Strains Modulate In Vitro Ring-Stage Artemisinin-Based Drug Tolerance and Parasite Survival in Response to Hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics of the human malaria parasite Plasmodium falciparum and its application to studies of development and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]
- 7. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artesunate Misuse and Plasmodium falciparum Malaria in Traveler Returning from Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. In vitro activity of artemether against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. iddo.org [iddo.org]
- 25. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Order and specificity of the Plasmodium falciparum hemoglobin degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Architecture of Antimalarial Potency: A Deep Dive into the Structure-Activity Relationship of Artemisinin and Its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Artemisinin (B1665778) and its derivatives represent a cornerstone of modern antimalarial therapy, their discovery a landmark achievement in the fight against a devastating parasitic disease. The remarkable potency of these compounds is intricately linked to their unique chemical architecture, a subject of intense scientific scrutiny. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of artemisinin and its analogues, offering a detailed examination of the molecular features governing their antimalarial efficacy. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document aims to equip researchers with the foundational knowledge necessary to drive the next generation of antimalarial drug discovery.
Core Principles of Artemisinin's Activity: The Endoperoxide Bridge is Sacrosanct
The defining feature of the artemisinin pharmacophore is the 1,2,4-trioxane (B1259687) ring, containing an endoperoxide bridge. This moiety is unequivocally essential for the antimalarial activity of these compounds.[1][2][3][4] The prevailing mechanism of action posits that the endoperoxide bridge undergoes reductive scission upon interaction with ferrous iron (Fe²⁺), which is present in high concentrations within the malaria parasite, primarily from the digestion of hemoglobin in the food vacuole.[2][3] This cleavage generates highly reactive oxygen-centered radicals, which then rearrange to form cytotoxic carbon-centered radicals.[3] These radical species are believed to be the primary agents of parasite killing, causing widespread damage to parasite proteins and other macromolecules through alkylation.[3] Any modification that removes or alters this endoperoxide bridge results in a complete loss of antimalarial activity.[2]
Mapping the Landscape of Activity: Key Structural Modifications and Their Impact
Systematic modification of the artemisinin scaffold has yielded a wealth of SAR data, providing a roadmap for the design of more potent and pharmacokinetically favorable derivatives. The key positions for modification on the artemisinin skeleton are C-3, C-9, and C-10, as well as the lactone ring.[5]
The C-10 Position: Gateway to Enhanced Potency
Reduction of the C-10 lactone to the lactol (dihydroartemisinin) is a critical first step in the synthesis of the most clinically relevant derivatives, such as artemether, arteether, and artesunate. Dihydroartemisinin (DHA) itself is a potent antimalarial. The introduction of ether or ester linkages at the C-10 position generally leads to compounds with improved bioavailability and antimalarial activity compared to the parent artemisinin.
The C-9 Position: A Site for Fine-Tuning Activity
Modifications at the C-9 position have also been extensively explored. Studies have shown that substitution at the C-9β position can enhance antimalarial activity, while C-9α substitutions tend to be less favorable.[6] The 10-deoxo derivatives have also demonstrated improved activity compared to their lactone counterparts.[6]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the in vitro antimalarial activity (IC50 values) of artemisinin and several key derivatives against various strains of Plasmodium falciparum. This quantitative data provides a clear comparison of the impact of different structural modifications.
Table 1: In Vitro Antiplasmodial Activity of Artemisinin and First-Generation Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Artemisinin | W-2 (Chloroquine-resistant) | 7.67 | [7] |
| Artemisinin | D-6 (Chloroquine-sensitive) | 11.4 | [7] |
| Dihydroartemisinin (DHA) | - | - | Potent metabolite |
| Artemether | W-2 | 3.71 | [7] |
| Arteether | W-2 | 3.88 | [7] |
| Artesunate | - | - | Water-soluble prodrug |
| Artelinate | W-2 | 3.46 | [7] |
Table 2: In Vitro Antiplasmodial Activity of C-9 Modified Artemisinin Analogues
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 9β-(p-fluorophenoxy)deoxoartemisinin | W-2 | 0.0038 | [6] |
| 9β-(p-chlorophenoxy)deoxoartemisinin | W-2 | 0.0042 | [6] |
| 9β-(p-bromophenoxy)deoxoartemisinin | W-2 | 0.0045 | [6] |
| 9α-(p-fluorophenoxy)deoxoartemisinin | W-2 | 0.025 | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of antimalarial activity and the generation of reliable SAR data.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum cultures.[8]
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, Dd2, W2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[8]
-
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.[8]
2. Drug Plate Preparation:
-
Test compounds are serially diluted in complete culture medium in a 96-well microtiter plate.
-
A stock solution of the compound is typically prepared in DMSO and then diluted to the final concentrations, ensuring the final DMSO concentration is non-toxic to the parasites (e.g., <0.5%).
3. Assay Procedure:
-
A synchronized parasite culture with a starting parasitemia of 0.5-1% and 2% hematocrit is added to each well of the drug plate.
-
The plates are incubated for 72 hours under the standard culture conditions.[8]
-
After incubation, 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) is added to each well.[8]
-
The plates are incubated in the dark at room temperature for 1-2 hours.[8]
4. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]
-
The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
In Vivo Antimalarial Efficacy Testing in a Murine Model (4-Day Suppressive Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[9]
1. Animal Model and Parasite Strain:
-
Swiss albino or other suitable mouse strains are used.
-
Mice are infected intravenously or intraperitoneally with P. berghei ANKA strain (e.g., 1 x 10⁷ infected erythrocytes).[9]
2. Drug Administration:
-
Treatment with the test compound is initiated 2-4 hours post-infection (Day 0) and continues daily for four consecutive days (Days 0, 1, 2, and 3).
-
The compound is typically administered orally (p.o.) or intraperitoneally (i.p.) in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in saline).[9]
-
A control group receives the vehicle only. A positive control group is treated with a standard antimalarial drug like chloroquine (B1663885) or artemisinin.
3. Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.
4. Data Analysis:
-
The average parasitemia in the treated groups is compared to the control group.
-
The percentage of parasitemia suppression is calculated for each dose level.
-
The 50% effective dose (ED50) is determined by regression analysis of the dose-response data.
Visualizing the Mechanism and Workflow
To further elucidate the complex processes involved in artemisinin's action and evaluation, the following diagrams provide visual representations of the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of artemisinin activation within the malaria parasite.
Caption: General workflow for evaluating the antimalarial activity of artemisinin derivatives.
Conclusion
The structure-activity relationship of artemisinin and its derivatives is a testament to the power of medicinal chemistry in optimizing natural product leads. The indispensable role of the endoperoxide bridge is the central tenet of their antimalarial activity. Strategic modifications at key positions of the artemisinin scaffold have led to the development of derivatives with superior potency and pharmacokinetic profiles, which form the backbone of current artemisinin-based combination therapies. The continuous exploration of SAR, guided by robust in vitro and in vivo screening protocols, remains a critical endeavor in the face of emerging drug resistance. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community dedicated to the design and development of novel, more effective antimalarial agents.
References
- 1. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives | MDPI [mdpi.com]
- 5. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmv.org [mmv.org]
A Technical Guide to the Chemical Synthesis of Novel Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are the cornerstone of modern antimalarial therapy, particularly for multidrug-resistant Plasmodium falciparum.[1] The remarkable therapeutic success of these compounds is attributed to their unique 1,2,4-trioxane (B1259687) endoperoxide bridge, which is essential for their biological activity. Beyond its potent antimalarial effects, artemisinin and its derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer.[2][3] This has spurred extensive research into the chemical synthesis of novel artemisinin derivatives to enhance their efficacy, improve their pharmacokinetic profiles, and overcome potential resistance. This technical guide provides an in-depth overview of the core strategies for the chemical synthesis of novel artemisinin derivatives, detailed experimental protocols for key reactions, a summary of their biological activities, and a visualization of the key signaling pathways involved in their mechanism of action.
Core Synthetic Strategies
The chemical modification of the artemisinin scaffold is primarily focused on several key positions to generate derivatives with improved therapeutic properties. Dihydroartemisinin (B1670584) (DHA), the reduced lactol form of artemisinin, is the most common starting material for the synthesis of new derivatives due to the reactivity of its C-10 hydroxyl group.
1. Synthesis of C-10 Ether and Ester Derivatives
The C-10 position of dihydroartemisinin is a primary site for modification, leading to the development of clinically used drugs like artemether (B1667619) and artesunate (B1665782). The synthesis of novel ether and ester derivatives at this position continues to be a fruitful area of research.
-
Etherification: The synthesis of C-10 ether derivatives can be achieved by reacting dihydroartemisinin with various alcohols in the presence of an acid catalyst.
-
Esterification: Ester derivatives are typically synthesized by reacting dihydroartemisinin with carboxylic acids or their activated forms.
2. Synthesis of Artemisinin-Based Dimers and Hybrids
To enhance the biological activity and potentially overcome drug resistance, researchers have focused on synthesizing artemisinin-based dimers and hybrid molecules.
-
Dimerization: This strategy involves covalently linking two artemisinin molecules. These dimers have shown significantly improved anticancer activity compared to their monomeric counterparts.[3]
-
Hybridization: This approach involves conjugating artemisinin or its derivatives with other pharmacologically active molecules, such as phytochemicals, antimalarial drugs, or anticancer agents.[2][4] This can lead to synergistic effects and multi-target activity.
Experimental Protocols
Protocol 1: Synthesis of C-10 Ether Derivatives of Dihydroartemisinin
This protocol describes a general method for the synthesis of C-10 ether derivatives of dihydroartemisinin using an acid catalyst.
Materials:
-
Dihydroartemisinin (DHA)
-
Appropriate alcohol (e.g., cyclopropyl (B3062369) methanol, cyclopentanyl methanol)
-
1,4-Dioxane
-
Chlorotrimethylsilane (TMSCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Celite
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 1.0 g of dihydroartemisinin in 20 ml of 1,4-dioxane.
-
Add the appropriate alkylating alcohol and a catalytic amount of chlorotrimethylsilane.
-
Stir the reaction mixture at room temperature for 2 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and dry the mixture over sodium sulfate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired C-10 ether derivative.[5]
Protocol 2: Synthesis of Artemisinin-Based Hybrid Derivatives with Phytochemicals
This protocol details the synthesis of hybrid derivatives by coupling artesunate (a C-10 ester derivative of DHA) with phytochemicals using DCC and DMAP as coupling agents.
Materials:
-
Artesunate
-
Phytochemical with a hydroxyl or carboxylic acid group (e.g., tyrosol, eugenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Solvents for purification
Procedure:
-
In a round-bottomed flask, dissolve artesunate (1.0 mmol) and the desired phytochemical (1.1 mmol) in anhydrous dichloromethane.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.[2][6]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and catalysts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the pure hybrid derivative.[2]
Protocol 3: Synthesis of Artemisinin Bivalent Ligands (Dimers)
This protocol outlines the synthesis of artemisinin dimers using a dicarboxylic acid linker.
Materials:
-
Dihydroartemisinin (DHA)
-
A dicarboxylic acid (e.g., pyridine-3,5-dicarboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated saline solution
Procedure:
-
To a mixture of the dicarboxylic acid (0.15 mmol) in anhydrous DMF (5 mL), add EDCI·HCl (0.36 mmol), DMAP (0.36 mmol), and dihydroartemisinin (0.36 mmol).[7]
-
Protect the reaction with an inert atmosphere (N2) and stir at room temperature.[7]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding distilled water (10 mL).
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated saline solution and distilled water.
-
Dry the organic layer with anhydrous Na2SO4 and concentrate it in vacuo.
-
Purify the crude product by silica gel chromatography to yield the artemisinin dimer.[7]
Quantitative Data on Biological Activities
The novel artemisinin derivatives have been evaluated for their biological activities, primarily against malaria parasites and various cancer cell lines. The following tables summarize some of the reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
Table 1: Anticancer Activity of Novel Artemisinin Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 11vii | Dimer (Tyrosol linker) | SK-MEL24 | 0.24 | [2] |
| 11vii | Dimer (Tyrosol linker) | RPMI-7951 | 0.49 | [2] |
| 4e | Bivalent Ligand | BGC-823 | 8.30 | [7] |
| Compound 9 | Triazole Derivative | HCT116 | 0.12 | [8] |
| TPP+ Derivative | TPP+ Moiety | J82 (Bladder Cancer) | 0.0618 | [8] |
| TPP+ Derivative | TPP+ Moiety | T24 (Bladder Cancer) | 0.0569 | [8] |
| Naphthalene Derivative | Naphthalene Unit | H1299 (Lung Cancer) | 0.09 | [8] |
| Naphthalene Derivative | Naphthalene Unit | A549 (Lung Cancer) | 0.44 | [8] |
| Ester Derivative 5 | Ester | A549 (Lung Cancer) | 0.1263 | [8] |
| Ester Derivative 6 | Ester | A549 (Lung Cancer) | 0.1380 | [8] |
| 10d | Dimer (Double bond bridge) | HL-60 | 1.32 µg/mL | [9] |
| Tamoxifen-Artemisinin Hybrid | Hybrid | MCF-7, PC-3 | 1.07 - 45.6 | [10] |
| Artesunate-Cholic Acid Hybrid | Hybrid | CCRF-CEM | 0.019 - 0.192 | [10] |
Table 2: Antiplasmodial Activity of Novel Artemisinin Derivatives
| Compound ID | Derivative Type | P. falciparum Strain | IC50 (nM) | Reference |
| Dimer 7 | Dimer | 3D7 | 1.4 | [11] |
| Hybrid 20 | Artesunate-Ciprofloxacin | FcB1 (CQ-resistant) | 3.5 - 5.4 | [4] |
| Hybrid 23 | Artesunate-Norfloxacin | FcB1 (CQ-resistant) | 1.5 | [4] |
| Hybrid 24 | Artesunate-Norfloxacin | FcB1 (CQ-resistant) | 1.9 | [4] |
| Hybrid 5 | ART-GMeP | FcB1 (CQ-resistant) | 2.6 - 10.6 | [4] |
| Dimer 55 | Dimer | 3D7 (CQ-sensitive) | 2.6 | [12] |
| Dimer 56 | Dimer | 3D7 (CQ-sensitive) | 2.6 | [12] |
| (Thio)semicarbazone Hybrids | Dihydroartemisinin-based | Falcipain-2 Inhibition | 0.29–10.63 µM | [1] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of artemisinin and its derivatives is multifaceted, involving the modulation of several key signaling pathways. The iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS), is a central mechanism.[2]
1. NF-κB Signaling Pathway
Artemisinin and its derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[13][14] By disrupting this pathway, these compounds can suppress the expression of pro-inflammatory and pro-survival genes.[13][15]
Caption: Artemisinin and its derivatives inhibit the NF-κB signaling pathway.
2. Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Artemisinin and its derivatives can induce ferroptosis in cancer cells by disrupting iron metabolism and inhibiting the antioxidant system.[16][17]
Caption: Artemisinin induces ferroptosis by modulating iron and lipid peroxide levels.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the development of novel artemisinin derivatives involves a multi-step process from synthesis to biological evaluation.
Caption: From synthesis to lead optimization of novel artemisinin derivatives.
Conclusion
The chemical synthesis of novel artemisinin derivatives remains a vibrant and critical area of research in the quest for more effective treatments for malaria and cancer. The strategies of C-10 modification, dimerization, and hybridization have yielded a plethora of compounds with potent biological activities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field. Furthermore, the elucidation of the signaling pathways involved in their mechanism of action, such as the NF-κB and ferroptosis pathways, provides a rational basis for the design of future generations of artemisinin-based therapeutics. Continued innovation in synthetic chemistry, coupled with a deeper understanding of their biological targets, will undoubtedly lead to the development of novel artemisinin derivatives with enhanced clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Artemisinin, Ciprofloxacin, and Norfloxacin Hybrids with Potent Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Artemisinin-Derived Dimers, Trimers and Dendrimers: Investigation of Their Antimalarial and Antiviral Activities Including Putative Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New Horizons Beyond Antimalarials [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Labyrinth of a Wonder Drug: An In-depth Technical Guide to the Artemisinin Biosynthesis Pathway in Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Artemisinin (B1665778), a sesquiterpene lactone, stands as a cornerstone in the global fight against malaria. Its complex chemical structure, featuring a unique 1,2,4-trioxane (B1259687) ring, is responsible for its potent antimalarial activity. However, the low yield of artemisinin in its natural source, the medicinal plant Artemisia annua, presents a significant hurdle to its widespread and affordable availability.[1] This technical guide provides a comprehensive exploration of the artemisinin biosynthesis pathway, offering a deep dive into its enzymatic machinery, regulatory networks, and the experimental methodologies used to unravel its complexities.
The Core Biosynthetic Pathway: From Isoprenoid Precursors to Artemisinin
The journey to artemisinin begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. Both pathways contribute to the formation of farnesyl pyrophosphate (FPP), the 15-carbon precursor for all sesquiterpenoids, including artemisinin.
The committed steps of artemisinin biosynthesis are localized within the glandular secretory trichomes of A. annua.[1] The key enzymatic transformations are as follows:
-
Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step, the cyclization of FPP to form amorpha-4,11-diene. This reaction is a critical control point in the pathway.
-
Cytochrome P450 monooxygenase (CYP71AV1): This multi-functional enzyme, in conjunction with its redox partner cytochrome P450 reductase (CPR), hydroxylates amorpha-4,11-diene to artemisinic alcohol, which is then further oxidized to artemisinic aldehyde and subsequently to artemisinic acid.
-
Artemisinic Aldehyde Δ11(13)-Reductase (DBR2): This enzyme specifically reduces the double bond in the side chain of artemisinic aldehyde to form dihydroartemisinic aldehyde.
-
Aldehyde Dehydrogenase 1 (ALDH1): ALDH1 oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid.
-
Non-enzymatic Conversion: Dihydroartemisinic acid is then believed to be converted to artemisinin through a series of non-enzymatic, photo-oxidative reactions.
The bifurcation of the pathway at artemisinic aldehyde, which can be either reduced by DBR2 or oxidized to artemisinic acid, represents a significant branch point influencing the final yield of artemisinin.
Quantitative Insights into Artemisinin Biosynthesis
The production of artemisinin is a tightly regulated process, with significant variations in gene expression and metabolite accumulation across different tissues and developmental stages, as well as in response to various stimuli.
Gene Expression Levels
The expression of key biosynthetic genes is a primary determinant of artemisinin yield. The table below summarizes relative gene expression data from various studies.
| Gene | Tissue/Condition | Fold Change/Relative Expression | Reference |
| ADS | Trichomes vs. Leaves | ~16-fold higher in leaves | [1] |
| Salicylic Acid (48h) | ~2.0-fold increase | [2] | |
| Chitosan (48h) | ~2.5-fold increase | [2] | |
| CYP71AV1 | Trichomes vs. Leaves | Highly expressed in trichomes | [1] |
| Abscisic Acid (10 µM) | Significant induction | [3] | |
| Jasmonic Acid | Upregulated | [4][5] | |
| DBR2 | High vs. Low Artemisinin Chemotype (Juvenile Leaves) | ~8-fold lower in low-artemisinin chemotype | [6] |
| Jasmonic Acid (8h, light) | ~7.1-fold increase | [4][5] | |
| ALDH1 | High vs. Low Artemisinin Chemotype (Mature Leaves) | ~40-fold higher in low-artemisinin chemotype | [6] |
| Jasmonic Acid | Upregulated | [7] |
Metabolite Concentrations
The accumulation of artemisinin and its precursors is the ultimate measure of pathway flux. The following table presents quantitative data on these metabolites.
| Metabolite | Plant Material/Condition | Concentration (% dry weight or fold change) | Reference |
| Artemisinin | A. annua leaves | 0.01 - 1.4% | [8] |
| Salicylic Acid (1.0 mM, 96h) | 54% increase | [9][10][11] | |
| Gibberellic Acid (0.01 mg/L) | 91% increase in hairy roots | [12] | |
| Abscisic Acid (10 µM) | 65% increase | [3] | |
| Dihydroartemisinic Acid (DHAA) | High Artemisinin Chemotype (Juvenile Leaves) | 24-fold higher than low-artemisinin chemotype | [13] |
| Salicylic Acid (1.0 mM, 96h) | 72% increase | [9][10][11] | |
| Artemisinic Acid (AA) | Salicylic Acid (1.0 mM, 96h) | 127% increase | [9][10][11] |
Regulatory Networks: Orchestrating Artemisinin Production
The biosynthesis of artemisinin is not a static pathway but is dynamically regulated by a complex interplay of signaling molecules, including phytohormones and reactive oxygen species (ROS). These signals are transduced through intricate networks of transcription factors that ultimately modulate the expression of the biosynthetic genes.
Jasmonic Acid (JA) Signaling
Jasmonic acid is a potent elicitor of artemisinin biosynthesis. The JA signaling pathway involves the degradation of JAZ repressor proteins, which in turn activates transcription factors that upregulate artemisinin biosynthetic genes.
Abscisic Acid (ABA) Signaling
Abscisic acid also positively regulates artemisinin biosynthesis. The ABA signaling pathway involves the activation of transcription factors such as AabZIP1 and AaABF3, which in turn upregulate the expression of key biosynthetic genes.[13]
Gibberellic Acid (GA) Signaling
Gibberellic acid has been shown to increase artemisinin content, in part by upregulating the expression of biosynthetic genes.
Salicylic Acid (SA) and Reactive Oxygen Species (ROS) Signaling
Salicylic acid treatment leads to a burst of reactive oxygen species and an increase in artemisinin content. This is achieved through both the upregulation of biosynthetic genes and the ROS-mediated conversion of dihydroartemisinic acid to artemisinin.[9][10][11]
Experimental Protocols: A Methodological Toolkit
This section provides detailed methodologies for key experiments used in the study of artemisinin biosynthesis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the expression levels of artemisinin biosynthesis genes.
1. Total RNA Extraction from A. annua Leaves:
-
Materials: Fresh or frozen A. annua leaf tissue, liquid nitrogen, mortar and pestle, RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen), β-mercaptoethanol, DNase I.
-
Procedure:
-
Grind ~100 mg of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Immediately transfer the powder to a tube containing the lysis buffer from the RNA extraction kit, supplemented with β-mercaptoethanol.
-
Follow the manufacturer's protocol for RNA extraction, including the on-column DNase I digestion step to remove contaminating genomic DNA.
-
Elute the RNA in RNase-free water and assess its quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
2. cDNA Synthesis:
-
Materials: Total RNA, reverse transcriptase kit (e.g., SuperScript III, Invitrogen), oligo(dT) primers or random hexamers, RNase inhibitor.
-
Procedure:
-
In a PCR tube, combine 1-2 µg of total RNA with oligo(dT) primers and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add the reverse transcription master mix containing reverse transcriptase, buffer, and RNase inhibitor.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 50°C for 60 minutes, followed by inactivation at 70°C for 15 minutes).[14]
-
3. qRT-PCR:
-
Materials: cDNA, SYBR Green master mix, gene-specific primers (forward and reverse), reference gene primers (e.g., actin or ubiquitin), real-time PCR instrument.
-
Primer Design: Design primers with a length of 18-24 bp, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. The amplicon size should be between 100-200 bp.
-
Procedure:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the following program on a real-time PCR instrument:
-
Initial denaturation: 95°C for 3-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify the specificity of the amplification.
-
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.[15]
-
HPLC-ESI-MS/MS for Quantification of Artemisinin and its Precursors
This method allows for the sensitive and specific quantification of artemisinin, artemisinic acid, and dihydroartemisinic acid.
1. Sample Preparation:
-
Materials: Dried and ground A. annua leaf powder, extraction solvent (e.g., hexane, ethyl acetate, or methanol), ultrasonic bath, centrifuge, filters.
-
Procedure:
-
Weigh ~100 mg of dried leaf powder into a tube.
-
Add a defined volume of extraction solvent.
-
Sonicate for 30-60 minutes.
-
Centrifuge to pellet the plant debris.
-
Filter the supernatant through a 0.22 µm filter into an HPLC vial.
-
2. HPLC-ESI-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.
-
Quantification: Generate a calibration curve using authentic standards of artemisinin, artemisinic acid, and dihydroartemisinic acid.
-
In Vitro Enzyme Assays
These assays are crucial for characterizing the kinetic properties of the biosynthetic enzymes.
1. Amorpha-4,11-diene Synthase (ADS) Assay:
-
Enzyme Source: Recombinant ADS expressed in E. coli or yeast.
-
Assay Buffer: e.g., 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Procedure:
-
Incubate the purified enzyme with the assay buffer.
-
Initiate the reaction by adding FPP.
-
Incubate at 30°C for a defined period.
-
Overlay the reaction with an organic solvent (e.g., hexane) to extract the product, amorpha-4,11-diene.
-
Analyze the organic phase by GC-MS to identify and quantify the product.
-
2. CYP71AV1 Assay:
-
Enzyme Source: Microsomes from yeast or insect cells expressing recombinant CYP71AV1 and a partner CPR.
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate: Amorpha-4,11-diene.
-
Cofactor: NADPH.
-
Procedure:
-
Incubate the microsomes with the assay buffer and substrate.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C with shaking.
-
Extract the products (artemisinic alcohol, artemisinic aldehyde, artemisinic acid) with an organic solvent.
-
Analyze the products by GC-MS or LC-MS.
-
3. DBR2 Assay:
-
Enzyme Source: Recombinant DBR2 expressed in E. coli.
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5).
-
Substrate: Artemisinic aldehyde.
-
Cofactor: NADPH.
-
Procedure:
-
Combine the purified enzyme, substrate, and cofactor in the assay buffer.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Alternatively, the product, dihydroartemisinic aldehyde, can be extracted and analyzed by GC-MS or LC-MS.
-
4. ALDH1 Assay:
-
Enzyme Source: Recombinant ALDH1 expressed in E. coli.[16][17][18][19]
-
Assay Buffer: e.g., 50 mM sodium pyrophosphate buffer (pH 8.5).
-
Substrate: Dihydroartemisinic aldehyde.
-
Cofactor: NAD⁺ or NADP⁺.
-
Procedure:
Subcellular Localization of Biosynthetic Enzymes
Determining the precise location of enzymes within the cell is crucial for understanding metabolic channeling. Transient expression in Nicotiana benthamiana is a widely used method.[3][20][21][22][23]
1. Vector Construction:
-
Fuse the coding sequence of the gene of interest (e.g., ADS, CYP71AV1) in-frame with a fluorescent reporter gene (e.g., GFP or YFP) in a plant expression vector.
2. Agrobacterium-mediated Transient Expression:
-
Transform the expression vector into Agrobacterium tumefaciens.
-
Infiltrate a culture of the transformed Agrobacterium into the leaves of N. benthamiana. Co-infiltrate with a strain carrying a viral suppressor of gene silencing (e.g., p19) to enhance expression.[21]
3. Confocal Microscopy:
-
After 2-3 days of incubation, excise a small section of the infiltrated leaf.
-
Mount it on a microscope slide and observe the fluorescence signal using a confocal laser scanning microscope.
-
Co-express with known organelle markers (e.g., targeted to the endoplasmic reticulum, plastids, or cytosol) to determine the precise subcellular localization of the fusion protein.
Conclusion and Future Perspectives
The elucidation of the artemisinin biosynthesis pathway has been a significant achievement in plant biochemistry and metabolic engineering. The knowledge gained has paved the way for various strategies to enhance artemisinin production, including the overexpression of key biosynthetic genes and the manipulation of regulatory networks. However, challenges remain. The complete enzymatic and regulatory control of the final steps of artemisinin formation from dihydroartemisinic acid is still not fully understood. Further research into the transport and storage of artemisinin and its intermediates within the glandular trichomes will be crucial for developing more effective metabolic engineering strategies. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will continue to provide a more holistic understanding of this complex pathway, ultimately contributing to the development of a sustainable and affordable supply of this life-saving drug.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.au.dk [pure.au.dk]
- 3. bsw3.naist.jp [bsw3.naist.jp]
- 4. Frontiers | Transcriptome Analysis of Genes Associated with the Artemisinin Biosynthesis by Jasmonic Acid Treatment under the Light in Artemisia annua [frontiersin.org]
- 5. Transcriptome Analysis of Genes Associated with the Artemisinin Biosynthesis by Jasmonic Acid Treatment under the Light in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonate‐ and abscisic acid‐activated AaGSW1‐AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L. | Semantic Scholar [semanticscholar.org]
- 11. Salicylic acid activates artemisinin biosynthesis in Artemisia annua L. (2009) | Gaobin Pu | 175 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Detailed Phytochemical Analysis of High- and Low Artemisinin-Producing Chemotypes of Artemisia annua [frontiersin.org]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. Novel Differentially Expressed LncRNAs Regulate Artemisinin Biosynthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.ul.ie [pure.ul.ie]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. patharkar.com [patharkar.com]
- 22. [PDF] Infiltration of Nicotiana benthamiana Protocol for Transient Expression via Agrobacterium | Semantic Scholar [semanticscholar.org]
- 23. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
The Endoperoxide Bridge: A Linchpin in Artemisinin's Antimalarial Assault
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Artemisinin (B1665778) and its derivatives represent the most potent class of antimalarial drugs, and their efficacy is intrinsically linked to a unique pharmacophoric feature: the 1,2,4-trioxane (B1259687) endoperoxide bridge. This in-depth technical guide elucidates the critical function of this bridge in the bioactivation and subsequent cytotoxic cascade of artemisinin against Plasmodium falciparum. It details the mechanism of iron-mediated cleavage, the generation of reactive species, the promiscuous alkylation of parasite biomolecules, and the multifaceted downstream consequences leading to parasite death. Furthermore, this guide summarizes key quantitative data on artemisinin's activity, provides detailed experimental protocols for its study, and visually represents its mechanism of action and resistance through logical and workflow diagrams.
The Endoperoxide Bridge: The Gateway to Artemisinin's Activity
The cornerstone of artemisinin's antimalarial power is its endoperoxide bridge, a feature essential for its cytotoxic effect.[1][2] The prevailing mechanism of action begins with the activation of this bridge within the parasite-infected red blood cell.[3][4][5] The parasite's intraerythrocytic stages digest copious amounts of host hemoglobin in their acidic food vacuole to obtain amino acids. This process releases large quantities of heme, which contains ferrous iron (Fe²⁺).[6][7]
It is this readily available intraparasitic heme iron that is the primary activator of artemisinin.[8][9] The interaction between the Fe²⁺ of heme and the endoperoxide bridge catalyzes the reductive cleavage of the O-O bond.[1][3] This initial cleavage is the committed step, triggering a cascade of radical reactions.
Two main models have been proposed for the subsequent generation of cytotoxic species:
-
The Reductive Scission Model: This model suggests that the interaction with ferrous iron leads to the formation of oxygen-centered radicals, which then rearrange to produce more stable and highly reactive carbon-centered radicals.[1] These carbon-centered radicals are considered the principal alkylating agents responsible for the drug's toxicity.[1][6]
-
The Open Peroxide Model: An alternative model posits a different rearrangement pathway following the initial iron-mediated cleavage.
Regardless of the precise pathway, the consensus is that the cleavage of the endoperoxide bridge is an absolute prerequisite for the generation of the reactive intermediates that ultimately kill the parasite.[1][10]
Mechanism of Action: A Multi-Pronged Attack
Once activated, artemisinin unleashes a torrent of reactive species, leading to widespread and indiscriminate damage to the parasite's cellular machinery. This multifaceted attack is a key reason for its high potency.[6]
Generation of Reactive Oxygen Species (ROS) and Carbon-Centered Radicals
The cleavage of the endoperoxide bridge results in the formation of a spectrum of cytotoxic molecules, including reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals, as well as carbon-centered free radicals.[6][11] This surge in oxidative stress overwhelms the parasite's antioxidant defenses, leading to extensive cellular damage.[10][11]
Promiscuous Alkylation of Heme and Proteins
The highly reactive carbon-centered radicals generated from artemisinin can covalently bind to, or alkylate, a multitude of biological targets.[3][4][5]
-
Heme Alkylation: A significant portion of activated artemisinin alkylates heme itself, forming heme-artemisinin adducts.[1][12] This interaction not only consumes the activator but may also interfere with the parasite's heme detoxification pathway, where toxic free heme is sequestered into inert hemozoin crystals.[9][13] Inhibition of hemozoin formation can lead to a buildup of toxic free heme, further contributing to parasite death.[9]
-
Protein Alkylation: A crucial aspect of artemisinin's cytotoxicity is the widespread alkylation of parasite proteins.[1][14] This alkylation is largely non-selective, affecting a broad range of proteins and disrupting numerous vital cellular functions.[9][15] Studies have shown that artemisinin can bind to hundreds of parasite proteins.[16] The sulfhydryl groups of cysteine residues are particularly susceptible to alkylation by artemisinin-derived radicals.[1][17]
Disruption of Multiple Cellular Pathways
The promiscuous nature of artemisinin's alkylation leads to the disruption of a wide array of essential parasite processes. Chemical proteomic approaches have identified targets in several key pathways:[15][18]
-
Glycolysis: Key enzymes in the parasite's energy production pathway are targeted.[15]
-
Hemoglobin Degradation: Cysteine and aspartic proteases involved in the breakdown of hemoglobin are inhibited.[17]
-
Antioxidant Defense: Proteins involved in managing oxidative stress are themselves damaged, exacerbating the effects of ROS.[15]
-
Protein Synthesis: The machinery responsible for producing new proteins is disrupted.[15][19]
-
Calcium Homeostasis: Artemisinin has been shown to inhibit the P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), disrupting intracellular calcium regulation.[6]
This pleiotropic mode of action, where multiple essential pathways are hit simultaneously, is thought to be a major contributor to artemisinin's rapid killing effect and may have slowed the development of resistance.[15]
Quantitative Data on Artemisinin Activity
The in vitro activity of artemisinin and its derivatives is typically reported as the 50% inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition of parasite growth in culture. These values can vary depending on the P. falciparum strain and the specific assay used.
| Drug | P. falciparum Strain(s) | Mean IC₅₀ (nM) | Reference(s) |
| Artemisinin | 3D7 | 26.6 | [20] |
| Artemisinin | Clinical Isolates | 20.1 ± 0.6 | [21] |
| Artesunate | Clinical Isolates | 6.2 ± 1.4 | [21] |
| Dihydroartemisinin (B1670584) | Clinical Isolates | 1.8 ± 0.9 | [21] |
| Artemether | Clinical Isolates | 21.4 ± 5.3 | [21] |
| Artemisinin | P. knowlesi, P. vivax, P. falciparum | 0.38 - 6.8 | [22] |
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of Artemisinin Action
The following diagram illustrates the proposed mechanism of artemisinin activation and its downstream cytotoxic effects.
Caption: Artemisinin activation and mechanism of action.
Experimental Workflow for Assessing Antimalarial Activity
This diagram outlines a typical workflow for evaluating the in vitro efficacy of antimalarial compounds like artemisinin.
Caption: Workflow for in vitro antimalarial drug testing.
Logical Relationships in Artemisinin Resistance
This diagram illustrates the key factors and relationships involved in the development of artemisinin resistance in P. falciparum.
Caption: Key pathways in K13-mediated artemisinin resistance.
Detailed Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (pLDH Assay)
This assay quantifies parasite growth by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH).
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with 10% human serum and human erythrocytes (4% hematocrit) under a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Drug Plate Preparation: Prepare serial dilutions of artemisinin in RPMI-1640 in a 96-well microtiter plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and pLDH Reaction:
-
Freeze-thaw the plate to lyse the erythrocytes.
-
Prepare the Malstat reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD)) and NBT/PES solution.
-
Add 100 µL of Malstat reagent and 25 µL of NBT/PES to each well.
-
-
Data Acquisition: Read the optical density at 650 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, normalize the data to the drug-free control, and calculate IC₅₀ values using a nonlinear regression dose-response model.
Measurement of Intracellular ROS (DCFH-DA Method)
This method uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
-
Parasite Preparation: Synchronize P. falciparum cultures to the trophozoite stage. Adjust the culture to 1% parasitemia and 4% hematocrit.
-
Probe Loading: Add DCFH-DA to the parasite culture to a final concentration of 20 µM. Incubate for 30 minutes at 37°C to allow the probe to enter the cells.[11]
-
Drug Treatment: Add various concentrations of artemisinin (or a vehicle control, e.g., PBS) to the probe-loaded cultures.[11]
-
Incubation: Incubate for a defined period (e.g., 2-6 hours) under standard culture conditions.[11]
-
Fluorescence Measurement:
-
Transfer the cell suspension to a fluorescence microplate reader or flow cytometer.
-
Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
-
-
Analysis: Quantify the increase in fluorescence intensity relative to the untreated control. A ROS scavenger like mannitol (B672) can be used as a negative control to confirm that the signal is due to ROS.[11]
Ring-stage Survival Assay (RSA)
The RSA is the gold standard for phenotyping artemisinin resistance, which is characterized by reduced killing of early ring-stage parasites.
-
Synchronization: Tightly synchronize P. falciparum cultures to obtain a 3-hour window of 0-3h post-invasion ring stages.
-
Drug Exposure: Expose the early ring-stage parasites (at ~1% parasitemia) to a high concentration of dihydroartemisinin (DHA) (e.g., 700 nM) for 6 hours. Include a drug-free control (e.g., 0.1% DMSO).[23]
-
Drug Washout: After 6 hours, carefully wash the parasite pellets three times with drug-free culture medium to remove all traces of DHA.[23]
-
Re-culture: Resuspend the washed parasites in fresh culture medium with erythrocytes and incubate for an additional 66 hours to allow surviving parasites to mature into trophozoites.[23]
-
Quantification: Prepare thin blood smears and stain with Giemsa. Count the number of viable parasites per 10,000 erythrocytes microscopically. The survival rate is calculated as the parasitemia of the DHA-treated sample divided by the parasitemia of the DMSO control.[23]
-
Interpretation: A survival rate of >1% is a common threshold for defining artemisinin resistance.
Conclusion
The endoperoxide bridge is the defining structural motif of artemisinin and the absolute key to its potent antimalarial activity. Its iron-mediated cleavage inside the malaria parasite initiates a cascade of events, including the generation of cytotoxic radicals and the promiscuous alkylation of a multitude of essential biomolecules. This multi-targeted mechanism of action results in rapid and effective parasite killing. Understanding the intricacies of this process at a molecular level is paramount for monitoring the emergence of resistance, elucidating its mechanisms, and designing the next generation of antimalarial therapies that can overcome this significant global health threat.
References
- 1. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of antimalarial endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Heme activates artemisinin more efficiently than hemin, inorganic iron, or hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. The antimalarial drug artemisinin alkylates heme in infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. malariaworld.org [malariaworld.org]
- 19. Profiling the Antimalarial Mechanism of Artemisinin by Identifying Crucial Target Proteins [engineering.org.cn]
- 20. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of antimalarial activity of artemisinin-based hybrid drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Chaos: An In-depth Technical Guide to Artemisinin's Primary Molecular Targets in Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artemisinin (B1665778) and its derivatives form the cornerstone of modern antimalarial therapy, yet a complete understanding of their mechanism of action remains a complex and evolving field of study. It is now widely accepted that artemisinin is not a classic single-target drug but rather a sophisticated prodrug whose activation within the parasite unleashes a cascade of promiscuous cytotoxic activity. This guide provides a detailed examination of the primary molecular targets of artemisinin in Plasmodium falciparum, summarizing the core mechanism of heme-activated indiscriminate alkylation and delving into specific, high-value targets that contribute to the drug's potent parasiticidal effects. We present quantitative data on target interactions, detailed experimental protocols for key validation studies, and logical diagrams of the critical biochemical pathways involved, offering a comprehensive resource for researchers in parasitology and drug development.
The Primary Mechanism: Heme-Activated Promiscuous Targeting
The defining feature of artemisinin's mode of action is its activation by intraparasitic heme.[1][2] During its intraerythrocytic stages, the malaria parasite digests vast quantities of host hemoglobin in its digestive vacuole to obtain amino acids.[3] This process releases large amounts of ferrous heme (Fe²⁺), which serves as the primary activator of artemisinin.[4][5]
The iron in heme catalyzes the reductive cleavage of artemisinin's unique endoperoxide bridge, a structure essential for its antimalarial activity.[6][7] This reaction generates highly reactive and unstable carbon-centered radicals.[3][8] These radicals are the principal agents of cytotoxicity, acting as potent alkylating agents that covalently and indiscriminately modify a vast array of biological macromolecules, including proteins, lipids, and heme itself.[1][3] This multi-target assault disrupts numerous essential cellular pathways simultaneously, overwhelming the parasite's homeostatic and stress-response capabilities and leading to rapid cell death.[9][10]
Chemical proteomics studies using alkyne-tagged artemisinin probes have systematically identified the victims of this biochemical onslaught, revealing over 120 distinct protein targets.[4][6][9] The sheer breadth of this targeting explains the drug's high potency and the relatively slow development of high-level clinical resistance.[9]
High-Value Molecular Targets and Pathways
While the action of activated artemisinin is promiscuous, the disruption of specific cellular processes is particularly critical to its efficacy. The alkylated proteins are not random but are often abundant and central to the parasite's survival.
Heme Detoxification Pathway
One of the earliest and most immediate targets of activated artemisinin is heme itself. By alkylating heme, artemisinin and its derivatives potently inhibit its detoxification and sequestration into an inert crystalline polymer called hemozoin.[10][11] This inhibition leads to the accumulation of toxic, free heme, which can generate reactive oxygen species (ROS) and destabilize parasite membranes, contributing significantly to the drug's cytotoxic effect.[10]
Phosphatidylinositol-3-Kinase (PfPI3K) and Signaling
P. falciparum phosphatidylinositol-3-kinase (PfPI3K) has been identified as a specific, high-potency target of dihydroartemisinin (B1670584) (DHA), the active metabolite of most clinical artemisinins.[12] PfPI3K is a crucial enzyme in a signaling pathway that regulates the endocytosis of host cell hemoglobin.[10] Inhibition of PfPI3K by DHA disrupts this vital nutrient uptake process, effectively starving the parasite.[10][12]
This target is also central to the primary mechanism of clinical artemisinin resistance. Mutations in the P. falciparum Kelch13 (K13) protein, the main marker for resistance, are believed to enhance parasite survival by upregulating the PfPI3K pathway.[12][13] In resistant parasites, mutated K13 fails to properly mediate the ubiquitination and subsequent degradation of PfPI3K, leading to elevated levels of the kinase and its lipid product, phosphatidylinositol-3-phosphate (PI3P).[12] This compensatory increase allows the resistant parasite to maintain PI3P homeostasis and survive the drug-induced inhibition of the pathway.[3]
Ubiquitin-Proteasome System and Protein Homeostasis
The widespread alkylation of proteins by artemisinin generates a massive burden of damaged and misfolded proteins. This overwhelms the parasite's protein quality control systems, including the ubiquitin-proteasome system.[10][14] Artemisinin has been shown to directly inhibit components of this system, such as the retropepsin PfDdi1, further hindering the parasite's ability to clear damaged proteins and leading to lethal proteotoxic stress.[15]
Core Metabolic Pathways
Chemical proteomics has revealed that many of the alkylated proteins are essential enzymes in core metabolic pathways.[16][17] This includes:
-
Glycolysis: Key enzymes responsible for the parasite's primary energy generation are targeted, disrupting ATP production.[3][16]
-
Hemoglobin Degradation: Besides inhibiting hemozoin formation, artemisinin damages the proteases involved in the initial breakdown of hemoglobin.[16]
-
Antioxidant Defense: Proteins involved in managing oxidative stress are alkylated, making the parasite more vulnerable to the ROS generated by both its own metabolism and the action of the drug.[16]
-
Protein Synthesis: Ribosomal proteins and translation factors are also common targets, grinding protein production to a halt.[16]
The PfATP6 Controversy
The P. falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), PfATP6, was one of the first specific targets proposed for artemisinin, based on structural similarities to known SERCA inhibitors.[18] Early studies in Xenopus oocytes suggested direct inhibition.[18] However, subsequent research has produced conflicting results. Studies on the purified, isolated enzyme were unable to demonstrate any direct inhibition or binding by artemisinin, suggesting it is unlikely to be a primary target in the same way as PfPI3K.[19] While some genetic data and studies in heterologous systems still suggest a link, the role of PfATP6 as a direct, high-affinity target of artemisinin remains highly contentious.[12]
Quantitative Data on Target Interactions
The promiscuous nature of artemisinin's action makes traditional single-target affinity measurements challenging. However, data for key interactions and overall efficacy have been established.
Table 1: Inhibition Constants and Binding Affinities for Key Artemisinin Targets
| Target / Process | Artemisinin Derivative | Metric | Value | Parasite Strain / System | Reference(s) |
|---|---|---|---|---|---|
| PfPI3K | Dihydroartemisinin (DHA) | Inhibition | 4 nM | Immunopurified PfPI3K | [12] |
| Overall Growth | Dihydroartemisinin (DHA) | IC₅₀ | 4.80 nM | P. falciparum 3D7 (Sensitive) | |
| Overall Growth | Dihydroartemisinin (DHA) | IC₅₀ | 36.89 nM | 3D7-PfKelch13C580Y (Resistant) | |
| PfDdi1 | Artemisinin | KD | 1.1 µM | Recombinant PfDdi1 (SPR) | [15] |
| PfDdi1 | Dihydroartemisinin (DHA) | KD | 1.9 µM | Recombinant PfDdi1 (SPR) | [15] |
| Heme Detoxification | Artemisinin Derivatives | Potency | High | In vitro β-hematin assay | [7][11] |
| PfATP6 (Calculated) | Artemisinin | Binding Energy | -5.81 kcal/mol | Molecular Docking | [15] |
| K13 (Calculated) | Artemisinin | Binding Energy | -9.65 kcal/mol | Molecular Docking (Wild-Type) | [17] |
| K13 (Calculated) | Artemisinin | Binding Energy | -6.79 kcal/mol | Molecular Docking (V494I Mutant) |[17] |
Note: IC₅₀ values for heme detoxification are described as being an order of magnitude lower than quinolines, but specific numerical values for artemisinin itself are not consistently reported across studies. Binding energies are calculated from computational models and do not represent direct experimental measurement of affinity.
Detailed Methodologies for Key Experiments
Protocol: Chemical Proteomics for Target Identification
This protocol outlines the activity-based protein profiling (ABPP) approach to identify the covalent targets of artemisinin.
-
Probe Synthesis: Synthesize an artemisinin analogue containing a bioorthogonal tag, typically a terminal alkyne group. This tag should be placed on a part of the molecule that does not interfere with its activation or parasiticidal activity. An inactive deoxyartemisinin (B22630) analogue should also be synthesized as a negative control.
-
Parasite Culture and Treatment: Culture P. falciparum (e.g., 3D7 strain) in vitro in human erythrocytes to the desired developmental stage (typically trophozoites, where hemoglobin digestion is maximal). Treat the synchronized parasite culture with the alkyne-tagged artemisinin probe (e.g., at 100 nM - 1 µM) for a defined period (e.g., 3-6 hours). Include parallel cultures treated with the inactive deoxy-probe, an excess of untagged artesunate (B1665782) (for competition), and vehicle (DMSO) as controls.
-
Cell Lysis: Harvest the infected red blood cells, lyse the host cell membrane with saponin (B1150181) to release the parasites, and then lyse the parasites in a buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Click Chemistry Reaction: To the parasite lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., Biotin-Azide), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to improve reaction efficiency. Allow the reaction to proceed for 1-2 hours at room temperature to covalently link the biotin (B1667282) reporter to the alkyne-tagged probe now attached to its protein targets.
-
Protein Enrichment: Incubate the biotinylated lysate with streptavidin-conjugated agarose (B213101) or magnetic beads for 2-4 hours to capture the probe-bound proteins.
-
Washing and Elution: Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, varying pH) to remove non-specifically bound proteins. Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Protein Identification by LC-MS/MS:
-
Run the eluted proteins briefly on an SDS-PAGE gel and perform an in-gel tryptic digest.
-
Alternatively, perform an on-bead tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a P. falciparum protein database. Proteins significantly enriched in the probe-treated sample compared to controls are considered direct targets.
-
Protocol: In Vitro PfPI3K Inhibition Assay
This protocol details the measurement of PfPI3K enzymatic activity from native parasite protein.
-
Parasite Lysate Preparation: Harvest saponin-lysed P. falciparum trophozoites and resuspend in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with protease and phosphatase inhibitors). Lyse the parasites by sonication or freeze-thaw cycles and clarify the lysate by high-speed centrifugation.
-
Immunoprecipitation of PfPI3K:
-
Incubate the clarified parasite lysate (~100 µg total protein) with anti-PfPI3K specific antibodies overnight at 4°C with gentle rotation.
-
Add Protein A/G-conjugated agarose beads to the mixture and incubate for another 4-6 hours to capture the antibody-PfPI3K complexes.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer followed by a kinase wash buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in a kinase assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂).
-
Prepare a lipid substrate solution containing phosphatidylinositol (PI) or PI(4,5)P₂ micelles.
-
Add the artemisinin derivative (e.g., DHA at various concentrations) or vehicle control (DMSO) to the beads and pre-incubate for 10-15 minutes.
-
Initiate the kinase reaction by adding the lipid substrate and [γ-³²P]ATP.
-
Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.
-
-
Lipid Extraction and Separation:
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture using a chloroform/methanol solution.
-
Separate the phosphorylated lipid products from the aqueous phase by centrifugation.
-
Spot the lipid-containing organic phase onto a silica-coated thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system (e.g., chloroform/acetone/methanol/acetic acid/water) to separate the different phosphoinositide species.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize the radiolabeled lipid product (PI3P) using a phosphorimager.
-
Quantify the spot intensity to determine the level of kinase activity and calculate the inhibition at different drug concentrations.
-
Protocol: Heme Detoxification (β-Hematin Formation) Inhibition Assay
This protocol describes a high-throughput colorimetric method to assess the inhibition of hemozoin formation.
-
Reagent Preparation:
-
Prepare a stock solution of hemin (B1673052) chloride in DMSO.
-
Prepare a 4 M acetate (B1210297) buffer, pH 4.8.
-
Prepare stock solutions of test compounds (e.g., artemisinin, DHA) and a positive control (e.g., chloroquine) in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the test compounds in a serial dilution. Include wells for positive (chloroquine) and negative (DMSO vehicle) controls.
-
Add the hemin stock solution to each well to a final concentration of ~50-100 µM.
-
Initiate the reaction by adding the acetate buffer to each well. The final volume should be ~200 µL.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin (the synthetic equivalent of hemozoin).
-
Measurement:
-
After incubation, pellet the insoluble β-hematin by centrifuging the plate.
-
Carefully remove the supernatant containing unreacted, soluble heme.
-
Resuspend the β-hematin pellet in a detergent solution (e.g., SDS in bicarbonate buffer) to dissolve it back to monomeric heme.
-
Measure the absorbance of the dissolved heme at ~405-415 nm using a microplate reader.
-
-
Data Analysis: The amount of β-hematin formed is proportional to the absorbance reading. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits β-hematin formation by 50%.
Visualizing Key Pathways and Workflows
Artemisinin Activation and Promiscuous Targeting
The core mechanism of action begins with activation and leads to widespread, chaotic damage.
Caption: Artemisinin is activated by heme, generating radicals that alkylate numerous protein targets.
K13-Mediated Artemisinin Resistance Pathway
Mutations in K13 disrupt a protein degradation pathway, leading to enhanced parasite stress response.
Caption: K13 mutations impair PfPI3K degradation, elevating PI3P levels and promoting survival.
Experimental Workflow for Target Identification
A logical flow diagram illustrating the activity-based protein profiling (ABPP) method.
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K13-mediated resistance to artemisinins in mutated K13 [mpmp.huji.ac.il]
- 3. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haem-activated promiscuous targeting of artemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PfPI3K, a phosphatidylinositol-3 kinase from Plasmodium falciparum, is exported to the host erythrocyte and is involved in hemoglobin trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edvotek.com [edvotek.com]
- 15. malariaworld.org [malariaworld.org]
- 16. researchgate.net [researchgate.net]
- 17. Artemisinin Antimalarials Do Not Inhibit Hemozoin Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
A Technical Guide to the Natural Sources and Isolation of Artemisinin from Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone endoperoxide, stands as a cornerstone in the global fight against malaria.[1] Its discovery from the traditional Chinese medicinal plant Artemisia annua (sweet wormwood) was a landmark achievement in modern medicine. Today, artemisinin and its derivatives are the active components in Artemisinin-based Combination Therapies (ACTs), the World Health Organization-recommended first-line treatment for uncomplicated P. falciparum malaria.[2] Despite advances in synthetic and semi-synthetic production, the primary commercial source of artemisinin remains the A. annua plant.[3] However, the concentration of artemisinin in the plant is often low and variable, presenting a significant challenge for meeting global demand and maintaining affordability.[2]
This technical guide provides an in-depth overview of the natural sources of artemisinin, its complex biosynthetic pathway, and the various methodologies employed for its extraction, isolation, and purification from Artemisia annua. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug development, and crop science.
Natural Sources and Distribution of Artemisinin
The principal and commercially viable source of artemisinin is the leafy biomass of Artemisia annua.[4] The compound is biosynthesized and sequestered within glandular secretory trichomes located on the surfaces of the leaves, stems, and flowers.[5][6]
Factors Influencing Artemisinin Content
The concentration of artemisinin in A. annua is highly variable, typically ranging from 0.01% to 1.5% on a dry weight basis in wild-type plants.[2] This variation is influenced by a confluence of genetic, environmental, and developmental factors.
-
Genotype: Significant variations exist between different cultivars and hybrids of A. annua. Extensive breeding programs have led to the development of high-yielding varieties with artemisinin content nearing 2.0%, and specific clones have been reported with levels as high as 2.16%.[1][7]
-
Plant Part: Artemisinin is not uniformly distributed throughout the plant. The highest concentrations are consistently found in the flowers and upper leaves, which are the primary targets for commercial harvesting.[6][8] Roots contain negligible amounts.[8]
-
Developmental Stage: The artemisinin content fluctuates throughout the plant's life cycle, reaching its maximum concentration just before or during the full flowering stage.[2]
-
Geographical and Environmental Conditions: Cultivation location, soil type, light intensity, temperature, and water availability significantly impact artemisinin production.[2][9] For instance, higher artemisinin content has been observed in plants grown in southern provinces of China, such as Chongqing and Guangxi.[9]
Quantitative Data on Artemisinin Content
The following tables summarize the reported artemisinin content across different plant parts, varieties, and geographical locations.
Table 1: Artemisinin Content in Different Parts of Artemisia annua
| Plant Part | Artemisinin Content (% dry weight) | Reference(s) |
| Leaves | 0.44 ± 0.03% | [8] |
| Flowers | 0.42 ± 0.03% | [8] |
| Stems | < 0.1% (variable) | [8] |
| Roots | Negligible | [8] |
Table 2: Artemisinin Content in Selected High-Yielding Artemisia annua Clones
| Genotype/Clone | Artemisinin Content (% dry weight) | Calculated Yield ( kg/ha ) | Reference(s) |
| Clone C1 | 2.16% | 70.7 | [7] |
| Clone C10 | 1.81% | >55 | [7] |
| Clone B6 | 1.83% | >55 | [7] |
| Clone P137 | 1.87% | >55 | [7] |
| Mediplant Hybrid | ~2.0% | Not specified | [1] |
Biosynthesis of Artemisinin
The biosynthetic pathway of artemisinin is a complex process that has been fully elucidated.[3][10] It begins with the synthesis of isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[10][11] These precursors are condensed to form farnesyl diphosphate (FPP), the universal precursor for sesquiterpenes.[3]
The key committed step is the cyclization of FPP to amorpha-4,11-diene, catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[10] Following this, a series of oxidative transformations catalyzed by a cytochrome P450 enzyme (CYP71AV1) converts amorpha-4,11-diene into artemisinic acid via intermediates like artemisinic alcohol and artemisinic aldehyde.[5][10] Artemisinic acid is then reduced to dihydroartemisinic acid, which undergoes photo-oxidative reactions to form the final artemisinin molecule.[5]
Caption: The artemisinin biosynthetic pathway in Artemisia annua.
Isolation and Purification of Artemisinin
The isolation of artemisinin is a multi-step process that begins with the extraction from dried plant material, followed by several purification stages to yield the pure crystalline compound.
Caption: A generalized workflow for the isolation of pure artemisinin.
Extraction Methodologies
The initial step involves extracting artemisinin from the dried and powdered leaves of A. annua. The choice of extraction method is a critical determinant of yield, purity, cost, and environmental impact.
-
Conventional Solvent Extraction: Traditional methods like Soxhlet extraction or maceration with organic solvents (e.g., hexane (B92381), toluene, petroleum ether, ethanol) are widely used.[12][13] While effective, they are often characterized by long extraction times, high consumption of organic solvents, and potential degradation of the thermolabile artemisinin.[13]
-
Supercritical Fluid Extraction (SFE): This technique primarily uses supercritical carbon dioxide (SC-CO₂), often with a co-solvent like ethanol (B145695), as the extraction fluid.[14][15] SFE is highly selective, efficient, and environmentally friendly as it avoids the use of hazardous organic solvents.[15][16] The extraction can be optimized by adjusting pressure and temperature.[14][17]
-
Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and mass transfer.[18] This method significantly reduces extraction time (from hours to minutes) and can be performed at lower temperatures, preserving the integrity of the artemisinin molecule.[19][20]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, causing the rupture of glandular trichomes and the release of artemisinin into the solvent.[13] It is an extremely rapid method, with high extraction rates achieved in minutes.[21]
Table 3: Comparison of Different Artemisinin Extraction Methods
| Method | Typical Solvent(s) | Time | Temperature | Yield/Efficiency | Reference(s) |
| Soxhlet | n-Hexane | Several hours | Boiling point of solvent | ~60% extraction rate | [21] |
| Ultrasound-Assisted (UAE) | Propylene (B89431) Glycol Methyl Ether | 0.5 hours | Low (e.g., 30-50°C) | 13.79 mg/g (higher than conventional) | [19] |
| Hexane | 15-120 minutes | 25-65°C | Up to 980 ppm | [20] | |
| Microwave-Assisted (MAE) | Acetone | 120 seconds | Not specified | 21.67% higher than Soxhlet | [13] |
| No. 6 extraction solvent oil | 12 minutes | Not specified | 92.1% extraction rate | [21] | |
| Supercritical CO₂ (SFE) | CO₂ (+ Ethanol) | < 20 minutes | 33-67°C | 0.71 ± 0.07% | [14][15] |
Purification Methodologies
The crude extract obtained from any of the above methods is a complex mixture containing waxes, pigments, and other secondary metabolites. A multi-step purification process is required to isolate pure artemisinin.
-
Liquid-Liquid Partitioning: This is often the first step to remove highly polar or non-polar impurities. A common system involves partitioning the crude extract between hexane and a more polar solvent like aqueous acetonitrile (B52724) or methanol.[22][23] Artemisinin, being moderately polar, will preferentially move into the more polar phase, while non-polar waxes and lipids remain in the hexane phase.[23]
-
Column Chromatography: This is the primary method for purifying artemisinin from the partially purified extract. Silica gel is the most common stationary phase, with a mobile phase typically consisting of a non-polar solvent like hexane and a slightly more polar modifier like ethyl acetate (B1210297).[24] The components are separated based on their differential adsorption to the silica gel, allowing for the collection of fractions rich in artemisinin.[25] Activated charcoal can also be used as a stationary phase.[26]
-
Crystallization: This is the final step to obtain high-purity artemisinin. The artemisinin-rich fractions from chromatography are concentrated, and crystallization is induced, often by cooling or by adding an anti-solvent (a solvent in which artemisinin is poorly soluble, like hexane).[27][25] This process yields artemisinin as a white, crystalline solid. A purity of 99% can be achieved through repeated purification and crystallization steps.[28]
Experimental Protocols
The following sections provide generalized protocols for key isolation and analysis procedures, synthesized from cited literature. Researchers should optimize these protocols based on their specific starting material and equipment.
Protocol 4.1: Ultrasound-Assisted Extraction (UAE)
Based on methodologies described in[12][19][20].
-
Preparation: Dry the leaves of Artemisia annua at a controlled temperature (e.g., 40-50°C) and grind to a fine powder (e.g., 25 mesh).
-
Extraction: Place a known quantity of the powdered leaves (e.g., 5 g) into an Erlenmeyer flask. Add a suitable solvent (e.g., hexane, propylene glycol methyl ether) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Sonication: Seal the flask and place it in an ultrasonic bath operating at a specific frequency (e.g., 37 kHz) and power. Maintain a constant temperature (e.g., 50°C) using a water bath.
-
Duration: Sonicate for a predetermined time (e.g., 30-45 minutes).
-
Recovery: After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the plant debris from the extract.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract at 4°C until further purification and analysis.
Protocol 4.2: Supercritical Fluid Extraction (SFE)
Based on methodologies described in[14][15][17].
-
Preparation: Prepare dried, powdered A. annua leaves as described in Protocol 4.1.
-
Loading: Load a known mass of the powdered plant material into the SFE extraction vessel.
-
Parameter Setup: Set the extraction parameters on the SFE system. Optimal conditions can be around 15-30 MPa pressure and 33-50°C.[14][15] If a co-solvent is used, set the desired percentage (e.g., 3% ethanol).[14]
-
Extraction: Begin the extraction by pumping supercritical CO₂ (and co-solvent, if applicable) through the extraction vessel at a constant flow rate (e.g., 2 mL/min).
-
Collection: The extract-laden fluid passes through a pressure reduction valve into a separation vessel (cyclone separator), where the pressure is lowered. This causes the CO₂ to return to a gaseous state and the artemisinin (along with other extracted compounds) to precipitate.
-
Duration: Continue the extraction for a sufficient time to ensure quantitative recovery (e.g., 20-60 minutes).
-
Recovery: After the extraction is complete, depressurize the system and collect the precipitated extract from the separator. The CO₂ can be recycled.
Protocol 4.3: Silica Gel Column Chromatography for Purification
Based on methodologies described in[23][24][25].
-
Column Packing: Prepare a slurry of silica gel 60 in the initial mobile phase (e.g., 100% n-hexane). Wet-pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powdered sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a modifier (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion (e.g., starting with 2% ethyl acetate in hexane, then increasing to 5%, 10%, etc.).[23]
-
Fraction Collection: Collect the eluent in small, sequential fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate alongside a pure artemisinin standard. Develop the plate in a suitable solvent system (e.g., ethyl acetate:hexane 3:97) and visualize the spots.[24]
-
Pooling: Combine the fractions that show a high concentration of artemisinin and minimal impurities.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain the purified artemisinin solid.
Protocol 4.4: Quantification by High-Performance Liquid Chromatography (HPLC)
Based on methodologies described in[29][30].
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV, ELSD, RI, or MS). A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[29]
-
Mobile Phase: An isocratic mobile phase is often sufficient. A common mixture is acetonitrile and water (e.g., 60:40 or 65:35 v/v).[29][30] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of pure artemisinin standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the extract and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set the column temperature (e.g., 30°C) and the mobile phase flow rate (e.g., 1.0 mL/min). Set the detector wavelength if using UV (e.g., 210-216 nm), as artemisinin has a weak chromophore.[29]
-
Analysis: Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the artemisinin standards. Determine the concentration of artemisinin in the samples by interpolating their peak areas from the calibration curve.
Conclusion
Artemisia annua remains the indispensable natural factory for the production of the vital antimalarial drug, artemisinin. The yield of this compound is a complex trait governed by genetics, developmental stage, and a host of environmental factors. Significant progress in plant breeding has produced high-yielding hybrids that are crucial for the economic viability of its cultivation. The journey from plant to pure drug is a sophisticated process involving efficient extraction and meticulous purification. While traditional solvent-based methods are still in use, modern "green" technologies like supercritical fluid, ultrasound-assisted, and microwave-assisted extraction offer compelling advantages in terms of speed, efficiency, and environmental sustainability. A combination of liquid-liquid partitioning, column chromatography, and crystallization remains the gold standard for purification. Continued research and optimization of each step in this chain—from cultivation to final purification—are essential to ensure a stable, affordable, and high-quality supply of artemisinin to meet the enduring global health demand.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing artemisinin content in and delivery from Artemisia annua: a review of alternative, classical, and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Quantification of the total amount of artemisinin in leaf samples by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Survey of artemisinin production by diverse Artemisia species in northern Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in chemical constituents of Artemisia annua L from different geographical regions in China | PLOS One [journals.plos.org]
- 10. Artemisinin biosynthesis and its regulatory enzymes: Progress and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. US6685972B2 - Process for isolating artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 23. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 24. doc-developpement-durable.org [doc-developpement-durable.org]
- 25. researchgate.net [researchgate.net]
- 26. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. mmv.org [mmv.org]
physicochemical properties of artemisinin and its analogues
An In-depth Technical Guide to the Physicochemical Properties of Artemisinin (B1665778) and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, stands as a cornerstone in the global fight against malaria.[1][2] Its unique endoperoxide bridge is crucial for its potent and rapid antimalarial activity, particularly against multi-drug resistant strains of Plasmodium falciparum.[1][2][3] However, the clinical efficacy of the parent artemisinin molecule is hampered by significant physicochemical limitations, including poor solubility in both aqueous and oily media, which leads to low oral bioavailability and a short plasma half-life.[3][4][5]
To address these shortcomings, a series of semi-synthetic analogues have been developed.[4][6] The most prominent of these are dihydroartemisinin (B1670584) (DHA), the active metabolite of all artemisinin derivatives, and its ether and ester derivatives, artemether (B1667619) and artesunate (B1665782), respectively.[4][7] These modifications primarily at the C-10 position of the artemisinin scaffold have led to significant improvements in solubility and pharmacokinetic profiles.[4] Artesunate, for instance, is a water-soluble derivative, making it suitable for intravenous administration in cases of severe malaria.[8]
This technical guide provides a comprehensive overview of the core physicochemical properties of artemisinin and its key analogues. It details the experimental protocols used for their determination, presents quantitative data in a comparative format, and illustrates the fundamental mechanism of action that underpins their therapeutic effect.
Comparative Physicochemical Properties
The therapeutic application and formulation development of a drug are fundamentally dictated by its physicochemical properties. For artemisinin and its analogues, properties such as solubility, melting point, and stability are critical determinants of their bioavailability and clinical utility. Artemisinin itself is a thermostable compound, showing no significant decomposition even at its melting point, though it is unstable in the presence of acid or alkali.[4] The development of its derivatives has been a direct response to its poor solubility characteristics.[3][4]
The following table summarizes the key physicochemical data for artemisinin and its principal analogues.
| Property | Artemisinin | Dihydroartemisinin (DHA) | Artemether | Artesunate |
| Molecular Formula | C₁₅H₂₂O₅ | C₁₅H₂₄O₅ | C₁₆H₂₆O₅ | C₁₉H₂₈O₈ |
| Molecular Weight ( g/mol ) | 282.33 | 284.35[7] | 298.37 | 384.42 |
| Melting Point (°C) | 156–157[4] | 110 (Decomposition)[9] | 86-90 | 140-142 |
| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder |
| Water Solubility | Very low / Sparingly soluble[4][10][11] | Poorly water-soluble[12] | Practically insoluble | Water-soluble (as sodium salt)[8] |
| Solubility in Organic Solvents | Soluble in toluene, acetone, ethyl acetate; sparingly in ethanol (B145695), methanol (B129727).[13][14] | Soluble in common organic solvents. | Soluble in ethanol, acetone, chloroform. | Soluble in ethanol, dichloromethane. |
| Chemical Stability | Thermally stable to melting point; unstable in acidic or alkaline conditions.[4] | Thermally labile; unstable under physiological conditions.[9][15] | More stable than DHA. | Unstable in aqueous solutions, readily hydrolyzes to DHA.[9][16][17] |
Key Experimental Protocols
Accurate characterization of physicochemical properties relies on standardized and robust experimental methodologies. The following sections detail the protocols for determining solubility, performing quantification via HPLC, and conducting thermal analysis—all critical for the study of artemisinins.
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[18] It is precise and widely applicable for sparingly soluble drugs like artemisinin.
Methodology:
-
Preparation: An excess amount of the solid drug (e.g., 150 mg of artemisinin) is added to a known volume of the selected solvent (e.g., 1.5 mL) in a sealed vial.[13]
-
Equilibration: The vials are agitated in a mechanical shaker or incubator maintained at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.
-
Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[13]
-
Calculation: The solubility is expressed in units such as mg/mL or moles/L based on the quantified concentration. The experiment is typically performed in triplicate to ensure accuracy.
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the quantification of artemisinin and its analogues. A significant challenge is that these compounds lack a strong native UV chromophore, necessitating sensitive detection methods or derivatization.[19][20] Reversed-phase HPLC is the standard approach.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, Electrochemical Detector (ECD), or Mass Spectrometer (MS)) is used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[16][20][21]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20mM KH₂PO₄ or 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol is used. A typical ratio might be 15:85 (v/v) aqueous:acetonitrile.[20][21][22]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.[20][21]
-
Detection: For UV detection, a low wavelength such as 210-216 nm is required.[23] For higher sensitivity and specificity, especially for biological samples, HPLC-MS with selective ion monitoring (SIM) is preferred.[22]
-
-
Standard Preparation:
-
A primary stock solution is prepared by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., ethanol or mobile phase).[22]
-
A series of working standards are prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples (e.g., 0.01 µg/mL to 20.0 µg/mL).[22]
-
-
Analysis and Quantification: The prepared samples and standards are injected into the HPLC system. The concentration of the analyte in the samples is determined by comparing its peak area to the linear regression equation derived from the calibration curve.
Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and enthalpy of fusion of crystalline compounds like artemisinin.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid sample (typically 4-8 mg) is hermetically sealed into an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium). The sample and reference pans are placed in the DSC cell.
-
Measurement: The cell is purged with an inert gas, such as nitrogen or helium, to prevent oxidation.[24] The temperature of the cell is then increased at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The instrument records the differential heat flow between the sample and the reference as a function of temperature. The melting process appears as an endothermic peak on the resulting thermogram. The onset temperature of this peak is taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.[24]
Mechanism of Action and Associated Pathways
The antimalarial activity of all artemisinin compounds is dependent on the cleavage of the unique 1,2,4-trioxane (B1259687) (endoperoxide) bridge within their structure.[1][6] This process is widely understood to be activated by a source of ferrous iron (Fe²⁺), which is abundant within the malaria parasite in the form of heme, a byproduct of hemoglobin digestion.[6][25][26]
Activation Cascade:
-
Heme-Mediated Activation: Artemisinin is selectively activated by intraparasitic heme. The Fe²⁺ in heme interacts with the endoperoxide bridge, leading to its reductive scission.[6][27]
-
Generation of Free Radicals: This cleavage generates highly reactive and cytotoxic carbon-centered free radicals.[25][26][27]
-
Target Alkylation and Damage: These radicals subsequently alkylate and damage a multitude of vital parasite biomolecules, including heme itself and various proteins.[6][26] This indiscriminate damage leads to widespread oxidative stress and disruption of cellular function.
-
Specific Protein Targets: While the action is multifactorial, specific protein targets have been identified. One key target is the Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), whose inhibition disrupts calcium homeostasis in the parasite.[4][25][28] The translationally controlled tumor protein (TCTP) has also been identified as a target.[26][28]
-
Parasite Death: The culmination of massive oxidative damage and inhibition of critical cellular machinery results in the rapid death of the parasite.[25]
Beyond their antimalarial effects, artemisinins have been shown to possess anti-inflammatory and anti-cancer properties. These activities are attributed to the modulation of various signaling pathways, including the inhibition of NF-κB, PI3K/Akt, and MAPK pathways.[29]
Mandatory Visualizations
Caption: Experimental workflow for determining drug solubility via the shake-flask method and HPLC analysis.
Caption: Activation cascade of artemisinin leading to parasite death through radical formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of artemisinin and its analogues for antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 8. The pharmacokinetic properties of intramuscular artesunate and rectal dihydroartemisinin in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 11. researchgate.net [researchgate.net]
- 12. Improving the solubility and bioavailability of dihydroartemisinin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Artesunate | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ajptonline.com [ajptonline.com]
- 19. Measurement of artemisinin and its derivatives in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sciencescholar.us [sciencescholar.us]
- 21. acgpubs.org [acgpubs.org]
- 22. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. pure.mpg.de [pure.mpg.de]
- 25. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 26. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Artemisinins: pharmacological actions beyond anti-malarial - PubMed [pubmed.ncbi.nlm.nih.gov]
Artemisinin Derivatives: A Technical Guide to their Broad-Spectrum Antiparasitic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778) and its semi-synthetic derivatives are a class of sesquiterpene lactone drugs that have become the cornerstone of treatment for malaria. However, their potent parasiticidal activity extends far beyond Plasmodium. A growing body of evidence demonstrates a broad spectrum of activity against a range of protozoan and helminthic parasites of medical and veterinary importance. This technical guide provides an in-depth overview of the antiparasitic activity of artemisinin derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Spectrum of Activity: Quantitative Analysis
The in vitro and in vivo efficacy of various artemisinin derivatives against a diverse array of parasites has been extensively documented. The following tables summarize the 50% inhibitory concentration (IC50) and other relevant quantitative data, providing a comparative overview of their potency.
Table 1: In Vitro Activity of Artemisinin Derivatives against Protozoan Parasites
| Parasite Species | Artemisinin Derivative | IC50 (µM) | Cell Line/Assay Conditions | Reference(s) |
| Plasmodium falciparum (Chloroquine-resistant) | Artemisinin | 0.00767 | Isotopic microtest | [1] |
| Arteether | 0.00388 | Isotopic microtest | [1] | |
| Artemether | 0.00371 | Isotopic microtest | [1] | |
| Artelinate | 0.00346 | Isotopic microtest | [1] | |
| Toxoplasma gondii | Artemisinin | 8 | β-galactosidase assay | [2] |
| Artemether | 0.7 | β-galactosidase assay | [2] | |
| Artemisone | ~0.092 | β-galactosidase assay | ||
| Artesunate | ~0.046 | β-galactosidase assay | ||
| Novel carba derivatives (3a-c, 3e, 3f) | 1.0 - 4.4 | β-galactosidase assay | [2] | |
| Trypanosoma cruzi (Epimastigotes) | Artemisinin | 13.4 - 23.3 | Alamar Blue assay | |
| Dihydroartemisinin | 13.4 - 23.3 | Alamar Blue assay | [3] | |
| Artemisone | 13.4 - 23.3 | Alamar Blue assay | [3] | |
| Trypanosoma brucei rhodesiense (Trypomastigotes) | Artemisinin | 15.7 - 22.5 | Alamar Blue assay | [3] |
| Dihydroartemisinin | 15.7 - 22.5 | Alamar Blue assay | [3] | |
| Artemisone | 15.7 - 22.5 | Alamar Blue assay | [3] | |
| Leishmania donovani (Promastigotes) | Artemisinin | 160 | MTT assay | |
| Analogue esters | ~5.3 (30-fold more potent than clinical artemisinins) | Not specified | [4] | |
| Leishmania donovani (Amastigotes) | Artemisinin | 22 | Macrophage infection model | |
| Leishmania amazonensis (Intracellular amastigotes) | Artemisinin | 15.0 - 19.2 | Macrophage infection model | [5] |
| Artemether | 15.0 - 19.2 | Macrophage infection model | [5] | |
| Artesunate | 15.0 - 19.2 | Macrophage infection model | [5] | |
| Dihydroartemisinin | 38.5 | Macrophage infection model | [5] | |
| Babesia bovis | Artesunate | Data not specified | In vitro culture | [6] |
| Giardia lamblia | Dihydroartemisinin | LD50 = 200 µg/mL | In vitro culture | [7] |
Table 2: In Vivo Activity of Artemisinin Derivatives against Helminthic Parasites
| Parasite Species | Artemisinin Derivative | Animal Model | Dosing Regimen | Reduction in Worm Burden (%) | Reference(s) |
| Schistosoma mansoni (Juvenile) | Dihydroartemisinin | Mouse | 300 mg/kg (single dose) | 65.0 - 82.4 | [8] |
| Schistosoma mansoni (Adult) | Artesunic acid | Mouse | 100 mg/kg | Significant reduction | [9] |
| Dihydroartemisinin acetate | Mouse | 100 mg/kg | Significant reduction | [9] | |
| Schistosoma japonicum | Artemether | Mouse, Rabbit, Hamster, Dog | Not specified | Strong reduction | [10] |
| Artesunate | Mouse, Rabbit, Hamster, Dog | Not specified | Strong reduction | [10] | |
| Arteether | Mouse, Rabbit, Hamster, Dog | Not specified | Strong reduction | [10] |
Key Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.
1. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete RPMI 1640 medium (cRPMI)
-
Uninfected human red blood cells (RBCs)
-
96-well microtiter plates
-
Test compounds and control drugs (e.g., Chloroquine) dissolved in DMSO
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, and 1X SYBR Green I dye)
2. Procedure:
-
Prepare serial dilutions of the test compounds in cRPMI in a 96-well plate.
-
Prepare a parasite suspension of 1% parasitemia and 2% hematocrit in cRPMI.
-
Add 100 µL of the parasite suspension to each well of the drug-containing plate.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Assay for Toxoplasma gondii (β-Galactosidase Reporter Assay)
This colorimetric assay is used to assess the efficacy of drugs against T. gondii tachyzoites engineered to express β-galactosidase.
1. Materials:
-
Human foreskin fibroblast (HFF) cells
-
T. gondii tachyzoites expressing β-galactosidase
-
96-well plates
-
Test compounds and control drugs
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution
2. Procedure:
-
Seed HFF cells in 96-well plates and grow to confluence.
-
Add serial dilutions of the test compounds to the HFF monolayers.
-
Infect the cells with β-galactosidase-expressing T. gondii tachyzoites.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add the CPRG substrate solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Determine the IC50 values by analyzing the dose-response curve.
In Vitro Assay for Leishmania Amastigotes in Macrophages
This assay evaluates the activity of compounds against the intracellular amastigote stage of Leishmania.
1. Materials:
-
Macrophage cell line (e.g., J774 or THP-1) or primary macrophages
-
Leishmania promastigotes
-
96-well plates
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds and control drugs
-
Giemsa stain
2. Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere.
-
Infect the macrophages with Leishmania promastigotes (e.g., at a 10:1 parasite-to-cell ratio).
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove extracellular parasites by washing.
-
Add serial dilutions of the test compounds and incubate for 72 hours.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.
In Vivo Antischistosomal Assay in a Mouse Model
This protocol is used to evaluate the in vivo efficacy of compounds against Schistosoma mansoni.
1. Materials:
-
Swiss mice
-
S. mansoni cercariae
-
Test compounds and control drug (e.g., Praziquantel)
-
Oral gavage needles
2. Procedure:
-
Infect mice subcutaneously with a defined number of S. mansoni cercariae (e.g., 80-100).
-
At 6-7 weeks post-infection (when the worms are mature adults), treat the mice with the test compound or control drug via oral gavage.
-
Euthanize the mice 2 weeks after treatment.
-
Perfuse the hepatic portal system and mesenteric veins to recover adult worms.
-
Count the number of male and female worms and calculate the percentage reduction in worm burden compared to the untreated infected control group.
-
The liver and intestine can also be processed to determine the egg burden.
Signaling Pathways and Mechanism of Action
The antiparasitic activity of artemisinin derivatives is primarily attributed to two interconnected mechanisms: the generation of oxidative stress and the disruption of calcium homeostasis.
Oxidative Stress Pathway
The endoperoxide bridge in the artemisinin molecule is crucial for its activity. It is activated by ferrous iron (Fe²⁺), which is abundant in the food vacuole of Plasmodium and is also present in other parasites. This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules cause widespread damage to parasite macromolecules, including proteins, lipids, and nucleic acids, ultimately leading to cell death.
Calcium Homeostasis Disruption Pathway
Artemisinin derivatives have been shown to inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) in several parasites, including PfATP6 in Plasmodium falciparum.[2][3] Inhibition of this calcium pump leads to an increase in cytosolic Ca²⁺ levels. This disruption of calcium homeostasis can trigger a cascade of downstream events, including the activation of calcium-dependent proteases and the dysregulation of signaling pathways that control essential processes like protein secretion, motility, and cell invasion, ultimately contributing to parasite death.[2]
PI3K/Akt Signaling Pathway
Recent studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in the mechanism of action of and resistance to artemisinins in Plasmodium falciparum. Artemisinin and its derivatives can inhibit the activity of PfPI3K, leading to a decrease in the production of phosphatidylinositol-3-phosphate (PI3P). PI3P is essential for protein trafficking and other vital cellular processes. Inhibition of this pathway contributes to the antiplasmodial effect of artemisinins.
Conclusion
Artemisinin and its derivatives exhibit a remarkable breadth of activity against a wide range of parasites, making them a promising scaffold for the development of new antiparasitic drugs. Their multifaceted mechanism of action, primarily involving the induction of oxidative stress and disruption of calcium homeostasis, presents multiple targets for therapeutic intervention. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to facilitate further research and development in this critical area of infectious disease. Continued investigation into the precise molecular targets and mechanisms of resistance will be crucial for optimizing the use of these potent compounds and overcoming the challenge of drug resistance in parasitic diseases.
References
- 1. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 4. Artemisinin: An Anti-Leishmania Drug that Targets the Leishmania Parasite and Activates Apoptosis of Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.nyu.edu [med.nyu.edu]
- 6. mmv.org [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. iddo.org [iddo.org]
- 9. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Artemisinin Extraction and Purification from Artemisia annua
Introduction
Artemisinin (B1665778) is a sesquiterpene lactone endoperoxide renowned for its potent antimalarial activity against Plasmodium falciparum.[1] It is the primary active pharmaceutical ingredient (API) in Artemisinin-based Combination Therapies (ACTs), the World Health Organization's recommended first-line treatment for uncomplicated malaria.[2] The primary natural source of artemisinin is the medicinal plant Artemisia annua L. (sweet wormwood).[3][4] The isolation of this compound involves a multi-step process of extraction from the plant biomass followed by extensive purification to meet pharmaceutical-grade standards.
These application notes provide detailed protocols for various extraction and purification methods, summarizing key quantitative data to aid researchers, scientists, and drug development professionals in optimizing their workflows.
I. Extraction of Artemisinin from Plant Material
The initial step in isolating artemisinin is its extraction from the dried leaves of A. annua, where it is most concentrated. Various techniques have been developed, ranging from traditional solvent-based methods to modern, greener technologies.
A. Conventional Solvent Extraction (Soxhlet)
This classical method utilizes organic solvents to extract artemisinin. Non-polar solvents like hexane (B92381) and petroleum ether are traditionally used.[5][6]
Protocol: Hexane-based Soxhlet Extraction
-
Preparation: Dry the leaves of Artemisia annua and grind them into a coarse powder.
-
Loading: Place approximately 10 g of the powdered plant material into a thimble.
-
Extraction: Position the thimble in a Soxhlet extractor fitted with a 250 mL round-bottom flask containing 150 mL of n-hexane.
-
Operation: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 8-16 hours, completing multiple extraction cycles.[7]
-
Concentration: After extraction, cool the solution. Remove the solvent from the extract using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.[7]
B. Ultrasound-Assisted Extraction (UAE)
UAE uses the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process, often resulting in higher efficiency and shorter extraction times at lower temperatures.[8]
Protocol: Ultrasound-Assisted Extraction
-
Preparation: Dry and powder the A. annua leaves.
-
Mixing: Combine the powdered plant material with a chosen solvent (e.g., ethanol (B145695), propylene (B89431) glycol methyl ether) in a flask. An optimized solvent-to-material ratio is approximately 43 mL/g.[9]
-
Sonication: Place the flask in an ultrasonic bath.
-
Extraction: Sonicate the mixture at a specified power and temperature. Optimal conditions have been reported as 120 W of ultrasonic power at a temperature of approximately 42°C for 30 minutes.[8][9]
-
Separation: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under vacuum to yield the crude artemisinin extract.
C. Supercritical Fluid Extraction (SFE)
SFE employs supercritical carbon dioxide (SC-CO₂), a non-toxic and non-flammable solvent, offering a green alternative to organic solvents.[10][11][12] Modifiers like ethanol can be added to improve extraction efficiency.[10]
Protocol: Supercritical CO₂ Extraction
-
Preparation: Use 100 g of dried and ground A. annua leaves.
-
Loading: Place the plant material into the extraction vessel of the SFE system.
-
Parameter Setup: Set the extraction conditions. Optimized conditions for artemisinin extraction have been identified as a pressure of 30 MPa and a temperature of 33-40°C.[3][10]
-
Extraction: Perform the extraction with a CO₂ flow rate of approximately 1.4 kg/h .[3] The addition of a co-solvent like ethanol (up to 12.6 wt.%) can be investigated to optimize yield.[10]
-
Collection: The artemisinin is precipitated from the supercritical fluid by reducing the pressure in a separator vessel.
-
Recovery: Collect the crude extract from the separator. The CO₂ can be recycled for subsequent extractions.[11]
Comparative Data for Extraction Protocols
| Extraction Method | Solvent | Key Parameters | Extraction Time | Artemisinin Yield / Content | Reference |
| Soxhlet Extraction | n-Hexane | Standard boiling temperature | 8 - 48 hours | 0.062 - 0.066% | [3][13] |
| Soxhlet Extraction | Petroleum Ether | Standard boiling temperature | 16 hours | High extract yield, but requires further purification | [7] |
| Ultrasound-Assisted | Propylene Glycol Methyl Ether | 0.5 hours | 13.79 mg/g | [8] | |
| Ultrasound-Assisted | Ethanol | 41.86°C, 120 W, 42.71 mL/g ratio | Not specified | 0.78% | [9] |
| Supercritical CO₂ | CO₂ (no co-solvent) | 30 MPa, 33°C | Not specified | 0.71% | [10] |
| Supercritical CO₂ | CO₂ | 300 bar (30 MPa), 40°C | Not specified | 3.21 µg/mg (approx. 0.32%) | [3][14] |
| Supercritical CO₂ | CO₂ with 3% Methanol | 15 MPa, 50°C | < 20 minutes | Quantitative extraction | [15][16] |
II. Purification of Artemisinin
Crude extracts contain a significant amount of impurities, such as chlorophylls, waxes, and other plant metabolites, which must be removed to isolate pure artemisinin.[17][18] Purification is typically a multi-step process involving chromatography and crystallization.
A. Column Chromatography
Chromatography is a fundamental technique for purifying artemisinin from the crude extract. Silica (B1680970) gel is a commonly used stationary phase, and a mixture of non-polar and moderately polar solvents serves as the mobile phase.
Protocol: Silica Gel Column Chromatography
-
Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., n-hexane).
-
Column Packing: Prepare a glass column packed with silica gel 60 as the stationary phase, equilibrated with the mobile phase.
-
Loading: Carefully load the dissolved extract onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system. A common system involves a gradient of ethyl acetate (B1210297) in n-hexane.[1][13]
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) to wash out non-polar impurities.
-
Gradually increase the polarity (e.g., to 15-20% ethyl acetate in hexane) to elute the artemisinin.[1]
-
-
Fraction Collection: Collect the eluate in fractions and monitor them for the presence of artemisinin using Thin Layer Chromatography (TLC) or HPLC.
-
Concentration: Combine the fractions containing pure artemisinin and evaporate the solvent to obtain the purified compound.
Protocol: Activated Charcoal Column Chromatography
-
Preparation: Prepare a crude extract from an initial ethanol extraction.[19]
-
Column Packing: Wet-pack a column (e.g., 1.6 cm ID x 25 cm L) with 200-mesh activated carbon mixed with the initial solvent system (e.g., dichloromethane:methanol = 1:10).[19]
-
Loading: Dissolve the crude extract, filter it, and load the filtrate onto the column.
-
Elution:
-
Wash the column with the initial solvent system (e.g., 5 bed volumes) to remove highly polar impurities.
-
Apply a gradient to a target solvent system (e.g., dichloromethane:methanol = 1:3) to elute the artemisinin.[19]
-
-
Collection & Recovery: Collect the artemisinin-rich fractions and evaporate the solvent. This method can yield artemisinin with a purity of 96.5% and a recovery rate of 70%.[19]
B. Crystallization
Crystallization is often the final step to achieve high-purity artemisinin (>98%).[2][20] It relies on the principle that artemisinin is less soluble in certain solvents at lower temperatures than the remaining impurities.
Protocol: Cooling and Antisolvent Crystallization
-
Dissolution: Dissolve the partially purified artemisinin from the chromatography step in a suitable solvent mixture (e.g., toluene (B28343) and ethanol at a 20/80 wt% ratio).[2]
-
Seeding: Cool the clear, saturated solution. Once it becomes supersaturated (e.g., cooled from 40°C to 29°C), add a small number of pure artemisinin seed crystals to initiate crystallization.[2]
-
Crystal Growth: Continue to cool the solution slowly (e.g., at a rate of 0.1 °C/min) to a final temperature of 5°C to allow for the growth of pure crystals.[2]
-
Isolation: Separate the artemisinin crystals from the mother liquor by filtration.
-
Washing & Drying: Wash the crystals with a cold solvent (e.g., cold hexane or ethanol) to remove any residual impurities and then dry them under vacuum. A final purity of 99.9% can be achieved.[2][21]
Comparative Data for Purification Protocols
| Purification Method | Stationary Phase / Method | Mobile Phase / Solvent System | Purity Achieved | Recovery Rate | Reference |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate gradient | >99% (after crystallization) | Not specified | [1] |
| Column Chromatography | Activated Charcoal | Dichloromethane / Methanol gradient | 96.5% | 70% | [19] |
| Diatomite-based Purification | Diatomite | Not specified | ≥98% | ~60% | [20] |
| Two-Step Protocol | Commercial Adsorbent + Designed Polymer | Not specified | 99% | 87% (polymer recovery) | [22] |
| Seeded Cooling Crystallization | Crystallization from Toluene | Toluene | 99.9% | Not specified | [2][21] |
Experimental Workflows and Diagrams
Visual representations of the extraction and purification processes help in understanding the sequence and logic of the protocols.
Caption: General workflow from plant material to pure artemisinin.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic assisted extraction of artemisinin from Artemisia Annua L. using monoether-based solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Optimization of artemisinin extraction from Artemisia annua L. with supercritical carbon dioxide + ethanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104327092A - Method for extracting artemisinin from artemisia annua L - Google Patents [patents.google.com]
- 12. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4952603A - Method for the isolation of artemisinin from Artemisia annua - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. matec-conferences.org [matec-conferences.org]
- 19. CN102190665A - Method for separating and purifying artemisinin by activated charcoal column chromatography employing nonaqueous system - Google Patents [patents.google.com]
- 20. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. Development of the protocol for purification of artemisinin based on combination of commercial and computationally designed adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Artemisinin and its Derivatives by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of artemisinin (B1665778) and its derivatives using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for various stages of drug development, from the analysis of plant materials and extracts to pharmacokinetic studies in biological matrices.
Introduction to Analytical Techniques
The quantification of artemisinin and its derivatives presents analytical challenges due to the lack of a strong UV chromophore in their molecular structure.[1][2] This has led to the development of various analytical methods to achieve the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of artemisinin.[3] Various detection methods can be coupled with HPLC, each with its own advantages and limitations:
-
UV Detection: While artemisinin has low UV absorbance, detection at low wavelengths (around 210-216 nm) can be employed, particularly for purity assessments of bulk material.[4][5] Pre- or post-column derivatization can be used to enhance UV activity.[6][7]
-
Evaporative Light Scattering Detection (ELSD): This detector is suitable for non-volatile compounds like artemisinin and does not require a chromophore, making it a valuable alternative to UV detection for analyzing extracts.[4]
-
Refractive Index (RI) Detection: Similar to ELSD, RI detection is a universal detection method that can be used for artemisinin quantification, although it can be sensitive to mobile phase composition and temperature changes.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is considered the gold standard for the quantification of artemisinin and its derivatives in complex matrices like plasma, due to its high sensitivity, specificity, and throughput.[9][10] Tandem mass spectrometry (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions.
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters from various published HPLC and LC-MS methods for the quantification of artemisinin and its derivatives. This allows for a direct comparison of the performance of different analytical approaches.
Table 1: HPLC Methods for Artemisinin Quantification
| Method | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
| HPLC-UV | Artemisinin | Bulk Drug | Thermo C18 (250 x 4.6 mm, 5 µm) | 20mM KH2PO4: Acetonitrile (B52724) (15:85 v/v), pH 4.0 | UV at 303 nm | 5-25 µg/mL | 0.15 µg/mL | 0.45 µg/mL | [11] |
| HPLC-UV | Artemisinin | Artemisia annua Leaf Extracts | Waters XTerra® RP18 (250 x 4.6 mm, 5 µm) | 0.05 M KPO4 buffer, pH 6.0 - Acetonitrile (60:40) | UV | Not Specified | 20 ng | 30 ng | [12] |
| HPLC-UV (gradient) | Artemisinin | Hydro-alcoholic extracts of A. annua | Not Specified | Not Specified | UV | 10.0-54.0 µg/mL | 2.73 µg/mL | 10.0 µg/mL | [13] |
| HPLC-ELSD | Artemisinin | Artemisia annua Extracts | Betasil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (65:35 v/v) | ELSD | Not Specified | Not Specified | Not Specified | [4] |
| HPLC-RI | Artemisinin | Not Specified | Not Specified | Acetonitrile:Water (60:40 v/v) | RI | 0.025 - 20 mg/mL | Not Specified | 0.1 mg/mL | [8] |
| HPTLC | Artemisinin | Bulk and Dosage Forms | Silica gel F254 HPTLC plates | Toluene:Ethyl acetate (B1210297) (10:1) | Densitometry at 520 nm | 100-600 ng/spot | 25 ng/spot | 75 ng/spot | [14] |
Table 2: LC-MS and LC-MS/MS Methods for Quantification of Artemisinin and its Derivatives
| Method | Analyte(s) | Matrix | Column | Mobile Phase | Ionization | Linearity Range | LOD | LOQ | Reference |
| LC-MS/MS | Artesunate (B1665782) (AS) & Dihydroartemisinin (B1670584) (DHA) | Human Plasma & Saliva | Not Specified | Not Specified | ESI+ | AS: 5-1000 ng/mL, DHA: 5-2000 ng/mL | Not Specified | 5 ng/mL (both) | |
| LC-MS | Artesunate (AS) & Dihydroartemisinin (DHA) | Human Plasma | XTerra MS C18 | Aqueous formic acid and acetonitrile with formic acid (gradient) | APCI+ | 0-1000 ng/mL | AS: 25 ng/mL, DHA: 10 ng/mL | Not Specified | [15][16] |
| LC-MS | Artemisinin | Artemisia annua | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [17] |
| LC-MS | Artesunate (AS) & Dihydroartemisinin (DHA) | Human Plasma | C18 | Not Specified | ESI+ | AS: 1.23-1153 ng/mL, DHA: 1.52-1422 ng/mL | AS: 0.39 ng/mL, DHA: 0.13 ng/mL | Not Specified | [18][19] |
| LC-MS/MS | Artemisinin | Human Plasma | Hypersil Gold C18 (100 x 2.1 mm, 5 µm) | Acetonitrile:10 mM Ammonium (B1175870) acetate, pH 3.5 (50:50 v/v) | Not Specified | 1.03-762 ng/mL | 0.257 ng/mL | Not Specified | [10] |
| UPLC-MS | Artemisinin | Not Specified | C4 (100 x 2.1 mm) | 0.1% aqueous formic acid:Acetonitrile (60:40 v/v) | ESI+ | 0.010 - 20.0 µg/mL | Not Specified | 0.010 µg/mL | [20] |
| LC-MS | Artemisinin | Artemisia spp. | Not Specified | Not Specified | Not Specified | Not Specified | 0.22 ng/mL | Not Specified | [21] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols provide a starting point for researchers to develop and validate their own methods.
Protocol 1: HPLC-UV for Artemisinin in Bulk Drug
This protocol is adapted from a method for the estimation of artemisinin in bulk drug material.[11]
1. Materials and Reagents
-
Artemisinin reference standard
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid (OPA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: Thermo C18 (250 mm × 4.6 mm i.d., 5.0μm)
-
Mobile Phase: 20mM KH2PO4: Acetonitrile (15:85 v/v), pH adjusted to 4.0 with OPA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 303 nm
-
Injection Volume: 5 µL[22]
3. Standard Solution Preparation
-
Prepare a stock solution of artemisinin (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-25 µg/mL.[11]
4. Sample Preparation
-
Accurately weigh the artemisinin bulk drug powder.
-
Dissolve the powder in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the artemisinin concentration in the sample using the calibration curve.
Protocol 2: LC-MS/MS for Artemisinin in Human Plasma
This protocol is a composite based on validated methods for the quantification of artemisinin in human plasma.[10]
1. Materials and Reagents
-
Artemisinin reference standard
-
Artesunate (as Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm)[10]
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate artemisinin from endogenous plasma components.
-
Flow Rate: 0.5 mL/min[10]
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive ESI
-
MS/MS Transitions:
-
Artemisinin: Monitor the transition of the ammonium adduct [M+NH4]+ at m/z 300 to a specific product ion.[10]
-
Artesunate (IS): Monitor a specific transition for the internal standard.
-
3. Standard and QC Sample Preparation
-
Prepare stock solutions of artemisinin and the internal standard (artesunate) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the artemisinin stock solution to achieve a concentration range of approximately 1 to 760 ng/mL.[10]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Solid Phase Extraction - SPE)
-
To 50 µL of plasma sample, standard, or QC, add the internal standard solution.[10]
-
Use a 96-well Oasis HLB™ µ-elution solid-phase extraction plate for high-throughput sample preparation.[10]
-
Condition the SPE plate with methanol (B129727) followed by water.
-
Load the plasma samples onto the plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute artemisinin and the internal standard with a stronger organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
5. Data Analysis
-
Integrate the peak areas for artemisinin and the internal standard.
-
Calculate the peak area ratio of artemisinin to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of artemisinin in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the quantification of artemisinin in different matrices.
Caption: HPLC workflow for artemisinin quantification in plant material.
Caption: LC-MS/MS workflow for artemisinin quantification in plasma.
References
- 1. Quantification of artemisinin in Artemisia annua extracts by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. HPLC Analytical Protocols for Quantification of Artemisinin in Biomass and Extracts | Medicines for Malaria Venture [mmv.org]
- 4. scispace.com [scispace.com]
- 5. jopcr.com [jopcr.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. ajol.info [ajol.info]
- 13. Validation, transfer and measurement uncertainty estimation of an HPLC-UV method for the quantification of artemisinin in hydro alcoholic extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Artemisinin in Bulk and Pharmaceutical Dosage Forms using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of an LC-MS method for the determination of artesunate and dihydroartemisinin plasma levels using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validating a sensitive LCMS method for the quantitation of artemisinin in Artemisia spp. including material used in retracted clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rdw.rowan.edu [rdw.rowan.edu]
Application Notes and Protocols for In Vitro Screening of Artemisinin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Artemisinin (B1665778), a sesquiterpene lactone isolated from Artemisia annua, and its semi-synthetic derivatives are cornerstone treatments for malaria, particularly against multi-drug resistant strains of Plasmodium falciparum.[1][2] The therapeutic efficacy of these compounds is attributed to the endoperoxide bridge within their structure, which is crucial for their biological activity.[3] Beyond their antimalarial properties, artemisinin derivatives have demonstrated significant potential as anticancer agents, exhibiting selective cytotoxicity against a wide array of cancer cell lines.[3][4][5][6]
These application notes provide a comprehensive guide to designing and implementing in vitro assays for the screening and characterization of novel artemisinin derivatives. The protocols detailed below cover primary screening for anti-malarial and cytotoxic activity, as well as secondary assays to elucidate the underlying mechanisms of action.
Proposed Mechanism of Action
The prevailing hypothesis for the mechanism of action of artemisinins involves the iron-mediated cleavage of the endoperoxide bridge.[3] In the context of malaria, the parasite digests hemoglobin within its food vacuole, releasing large amounts of heme and free ferrous iron (Fe²⁺). Artemisinin is activated by this iron, leading to the generation of carbon-centered free radicals and reactive oxygen species (ROS).[1][7] These highly reactive species then damage parasite macromolecules, such as proteins and lipids, leading to cell death.[8] A similar iron-dependent mechanism is proposed for its anticancer activity, as cancer cells often have higher intracellular iron concentrations to support their rapid proliferation.[3][8]
General Experimental Workflow
A typical in vitro screening cascade for artemisinin derivatives involves a multi-stage process. It begins with primary screening to assess broad activity (anti-malarial or anticancer) and determine the half-maximal inhibitory concentration (IC₅₀). Promising candidates then advance to secondary assays aimed at elucidating their specific mechanism of action, such as induction of apoptosis, cell cycle arrest, or ROS production.
Data Presentation: In Vitro Efficacy
Anti-Malarial Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of artemisinin and its derivatives against chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.
| Compound | P. falciparum Strain | Chloroquine Sensitivity | IC₅₀ (nM) | Reference |
| Artemisinin | Chloroquine-Susceptible Isolates (n=15) | Susceptible | 11.40 | [9] |
| Chloroquine-Resistant Isolates (n=21) | Resistant | 7.67 | [9] | |
| Artemether | Chloroquine-Susceptible Isolates (n=15) | Susceptible | 5.14 | [9] |
| Chloroquine-Resistant Isolates (n=21) | Resistant | 3.71 | [9] | |
| Arteether | Chloroquine-Susceptible Isolates (n=15) | Susceptible | 5.66 | [9] |
| Chloroquine-Resistant Isolates (n=21) | Resistant | 3.88 | [9] | |
| Artelinate | Chloroquine-Susceptible Isolates (n=15) | Susceptible | 5.04 | [9] |
| Chloroquine-Resistant Isolates (n=21) | Resistant | 3.46 | [9] |
Note: Data compiled from multiple isolates. Chloroquine-resistant isolates were observed to be significantly more susceptible to artemisinin and its derivatives.[9]
Anticancer Cytotoxicity
The following table summarizes the IC₅₀ values of various artemisinin derivatives against selected human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Dihydroartemisinin (DHA) | Hep-G2 | Hepatocarcinoma | 29 | [10] |
| CL-6 | Cholangiocarcinoma | 75 | [10] | |
| HCT116 | Colon Carcinoma | ~25 (at 24h) | [11] | |
| Artesunate | Hep-G2 | Hepatocarcinoma | 50 | [10] |
| CL-6 | Cholangiocarcinoma | 131 | [10] | |
| HCT116 | Colon Carcinoma | ~30 (at 24h) | [11] | |
| Artemether | Hep-G2 | Hepatocarcinoma | 233 | [10] |
| CL-6 | Cholangiocarcinoma | 354 | [10] | |
| HCT116 | Colon Carcinoma | ~40 (at 24h) | [11] | |
| Artemisinin | Hep-G2 | Hepatocarcinoma | 268 | [10] |
| CL-6 | Cholangiocarcinoma | 339 | [10] | |
| MCF-7 | Breast Cancer | 38.71 | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay) for Anticancer Screening
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]
Materials:
-
Cancer cell lines (e.g., HCT116, Hep-G2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Artemisinin derivative stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the artemisinin derivatives in complete culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used for the drugs) and a blank control (medium only).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the compound concentration to determine the IC₅₀ value.[3]
Protocol 2: Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular generation of ROS induced by artemisinin derivatives using the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[4]
Materials:
-
Treated and control cells
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well black plate) and treat with the artemisinin derivative at the desired concentration (e.g., IC₅₀ value) for a specified time (e.g., 6, 12, or 24 hours).
-
DCFH-DA Staining: After treatment, wash the cells once with serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and normalize to the vehicle control to determine the fold-increase in ROS production.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with Propidium Iodide (PI).[3]
Materials:
-
Treated and control cells
-
6-well plates
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the artemisinin derivative for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells and fix them by adding dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[3]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.[3]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The PI fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vitro activity of artemisinin derivatives against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria | MDPI [mdpi.com]
Application Notes and Protocols for the Use of Artemisinin in Schistosomiasis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. While praziquantel (B144689) has been the cornerstone of treatment for decades, concerns about its efficacy against juvenile worms and the potential for drug resistance have spurred the search for alternative therapeutic agents. Artemisinin (B1665778) and its derivatives, initially developed as antimalarial drugs, have shown significant promise as a treatment for schistosomiasis, particularly against the early developmental stages of the parasite.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of artemisinin and its derivatives in the treatment of schistosomiasis.
Mechanism of Action
The antischistosomal activity of artemisinin is primarily attributed to its endoperoxide bridge.[5] It is believed that the activation of this bridge is initiated by heme, which is derived from the digestion of host hemoglobin by the parasite.[5][6] This interaction generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite macromolecules, including proteins and lipids, leading to oxidative stress and ultimately, parasite death.[1][4] Artemisinin and its derivatives have been shown to induce morphological damage to the parasite and reduce fertility.[1][4] Some studies suggest that these compounds may also interfere with the parasite's glucose metabolism.[7]
References
- 1. JQ-1 ameliorates schistosomiasis liver granuloma in mice by suppressing male and female reproductive systems and egg development of Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Review and Meta-Analysis of Artemisinin Based Therapies for the Treatment and Prevention of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antischistosomal activity of artemisinin derivatives in vivo and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Therapeutic efficacy of candidate antischistosomal drugs in a murine model of schistosomiasis mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Artemisinin-Based Combination Therapies (ACTs) for Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Artemisinin-Based Combination Therapies (ACTs), the cornerstone of modern malaria treatment. This document covers the mechanism of action of artemisinins, the rationale for combination therapy, key experimental procedures for efficacy testing, and the molecular basis of emerging drug resistance.
Introduction: The Rationale for Artemisinin-Based Combination Therapy
Artemisinin (B1665778) and its derivatives are a class of potent antimalarial compounds derived from the sweet wormwood plant, Artemisia annua.[1] They are characterized by a unique endoperoxide bridge that is essential for their antimalarial activity.[2][3][4][5] Artemisinins exhibit rapid parasite clearance, targeting the asexual blood stages of the Plasmodium parasite, which are responsible for the clinical symptoms of malaria.[1][6] However, they have a short half-life and, when used as monotherapy, can lead to high rates of recrudescence.[7]
To counter this and to prevent the development of drug resistance, the World Health Organization (WHO) recommends the use of artemisinin in combination with a longer-acting partner drug.[4][8][9][10] This strategy, known as Artemisinin-Based Combination Therapy (ACT), leverages the rapid parasite reduction by the artemisinin component and the elimination of remaining parasites by the partner drug.[9] The different mechanisms of action of the two drugs also help to protect against the selection of resistant parasite strains.[11][12]
Mechanism of Action and Resistance
Artemisinin Activation and Action
The prevailing hypothesis for artemisinin's mechanism of action is the "heme activation" theory.[3][13] Inside the malaria parasite, which resides within red blood cells, hemoglobin is digested, releasing large amounts of heme. The iron (Fe²⁺) in heme is thought to catalyze the cleavage of the endoperoxide bridge of artemisinin.[3][14] This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[3][14] These reactive species then indiscriminately alkylate and damage a wide range of parasite proteins and other macromolecules, leading to parasite death.[3][5]
Mechanisms of Artemisinin Resistance
The emergence of artemisinin resistance, characterized by delayed parasite clearance, poses a significant threat to malaria control efforts.[9][10] The primary molecular marker for artemisinin resistance is mutations in the propeller domain of the Kelch13 (K13) protein (PF3D7_1343700).[1][4][8][15] While over 260 non-synonymous K13 mutations have been reported, specific mutations like C580Y, R539T, and Y493H are strongly correlated with clinical resistance.[1][8]
The precise mechanism by which K13 mutations confer resistance is still under investigation, but it is thought to involve a reduction in the parasite's susceptibility to the damaging effects of activated artemisinin. One proposed mechanism involves the upregulation of the Unfolded Protein Response (UPR) pathway.[11][16][17][18] The UPR is a cellular stress response that helps to mitigate protein damage. In artemisinin-resistant parasites, an enhanced UPR may allow them to better cope with the protein alkylation caused by artemisinin-derived free radicals.[11][16][19]
Data Presentation: Efficacy of WHO-Recommended ACTs
The following tables summarize clinical efficacy data for several WHO-recommended ACTs for the treatment of uncomplicated P. falciparum malaria. Efficacy is typically reported as the PCR-corrected cure rate at day 28 or 42, which distinguishes between treatment failure (recrudescence) and new infections.
Table 1: Clinical Efficacy of Artemether-Lumefantrine (AL)
| Study Location | Year of Study | PCR-Corrected Cure Rate (Day 28) | Parasite Clearance Time (Median, hours) | Reference |
| Côte d'Ivoire | 2016 | 98.07% (Day 42) | 30 | [20] |
| Tanzania (Pwani) | 2022 | 89.9% | Not Reported | [21][22] |
| Tanzania (Kigoma) | 2022 | 95.0% | Not Reported | [21][22] |
| Tanzania (Tanga) | 2022 | 94.4% | Not Reported | [21][22] |
| Tanzania (Morogoro) | 2022 | 98.9% | Not Reported | [21][22] |
| Ethiopia | 2014-2015 | 98.8% | 72 (100% clearance by Day 3) | [23] |
| Pooled Analysis | 1996-2007 | 97.1% (Adults), 97.3% (Children) | Not Reported | [24] |
Table 2: Clinical Efficacy of Artesunate-Amodiaquine (AS-AQ)
| Study Location | Year of Study | PCR-Corrected Cure Rate (Day 28/42) | Parasite Clearance Time (Median, hours) | Reference |
| Côte d'Ivoire | 2016 | 100% (Day 42) | 30 | [20] |
| India | 2007-2008 | 97.51% (Day 28) | Not Reported | [25] |
| Democratic Republic of Congo | Not Specified | 95% (Day 42) | Not Reported | [7] |
| Uganda (Busia) | 2022-2023 | 100% (Day 28) | Not Reported | [6] |
| Ghana | Not Specified | 100% (Day 28) | 72 (100% clearance by Day 3) | [26] |
| Guinea | Not Specified | 100% (Day 28) | Not Reported | [27] |
Table 3: Clinical Efficacy of Dihydroartemisinin-Piperaquine (DHA-PQ)
| Study Location | Year of Study | PCR-Corrected Cure Rate (Day 28/42) | Parasite Clearance Time (Median, hours) | Reference |
| China-Myanmar Border | 2012-2013 | 100% (Day 42) | >72 (7.04% still positive on Day 3) | [28] |
| Peru | Not Specified | 98.4% (Day 63) | Not Reported | [29] |
| Meta-analysis (Africa) | Up to 2021 | ≥95% (Day 28) | Not Reported | [30] |
| Meta-analysis (Global) | Up to 2011 | 99.5% (Day 28) | Not Reported | [31][32] |
Table 4: Clinical Efficacy of Artesunate-Mefloquine (AS-MQ)
| Study Location | Year of Study | PCR-Corrected Cure Rate (Day 28/63) | Parasite Clearance Time (Mean, hours) | Reference |
| Nigeria | Not Specified | >90% (Day 28) | 40.1 - 42.4 | [10] |
| Senegal | Not Specified | 98.5% (Day 42) | Not Reported | [33] |
| Kenya | 2004 | 98.4% (Day 28) | Not Reported | [34] |
| Sub-Saharan Africa (Children) | Not Specified | 90.9% (Day 63) | <72 (no detectable parasitemia) | [35] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of a test compound against P. falciparum in vitro. The assay measures the proliferation of parasites by quantifying the fluorescence of SYBR Green I, a dye that intercalates with DNA.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs), type O+
-
96-well black, clear-bottom microplates
-
Test compounds and standard antimalarial drugs (e.g., chloroquine, artemisinin)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in complete parasite medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compounds and standard drugs in complete medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate.
-
Include wells for positive controls (standard drugs), negative controls (no drug), and a background control (uninfected RBCs).
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well of the assay plate (except the background control wells, which receive 100 µL of uninfected RBCs at 2% hematocrit).
-
-
Incubation: Incubate the assay plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading: Read the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Testing in a Murine Malaria Model (4-Day Suppressive Test)
This protocol describes a standard method for evaluating the in vivo efficacy of antimalarial compounds using a rodent malaria parasite, such as Plasmodium berghei, in mice.
Materials:
-
P. berghei ANKA strain
-
Female NMRI or BALB/c mice (6-8 weeks old)
-
Test compounds and standard antimalarial drugs (e.g., chloroquine, artesunate)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
Giemsa stain
-
Microscope
Protocol:
-
Infection of Mice:
-
On Day 0, infect experimental groups of mice (typically 5 mice per group) intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10⁷ P. berghei-infected red blood cells.
-
-
Drug Administration:
-
Administer the test compounds and standard drugs orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3). The first dose is typically given 2-4 hours post-infection.
-
A control group receives only the vehicle.
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of suppression of parasitemia for each compound compared to the vehicle control group using the following formula:
-
% Suppression = 100 - [(Mean parasitemia of treated group / Mean parasitemia of control group) x 100]
-
-
The 50% effective dose (ED₅₀) can be determined by testing a range of doses and using regression analysis.
-
Conclusion
The development of ACTs has been a major advancement in the global fight against malaria. However, the emergence and spread of artemisinin resistance necessitate continued research and development of new combination therapies. The protocols and data presented in these application notes provide a framework for the evaluation of novel antimalarial compounds and the monitoring of the efficacy of existing ACTs. A thorough understanding of the mechanisms of action and resistance is crucial for the design of next-generation therapies that can overcome the challenge of drug-resistant malaria.
References
- 1. Novel Mutations in K13 Propeller Gene of Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Artemisinin dimer anti-cancer activity correlates with heme-catalyzed ROS generation and ER stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. malariaworld.org [malariaworld.org]
- 6. Efficacies of artemether-lumefantrine, artesunate-amodiaquine, dihydroartemisinin-piperaquine, and artesunate-pyronaridine for the treatment of uncomplicated Plasmodium falciparum malaria in children aged 6 months to 10 years in Uganda: a randomised, open-label, phase 4 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of artesunate-amodiaquine and artemether-lumefantrine for the treatment of uncomplicated falciparum malaria: an open-randomized, non-inferiority clinical trial in South Kivu, Democratic Republic of Congo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malaria: Artemisinin partial resistance [who.int]
- 9. Screening for K13-Propeller Mutations Associated with Artemisinin Resistance in Plasmodium falciparum in Yambio County (Western Equatoria State, South Sudan) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, safety and tolerability of artesunate-mefloquine in the treatment of uncomplicated Plasmodium falciparum malaria in four geographic zones of Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. BSB Seminar Series: The Antimalarial Peroxide Artemisinin and Derivatives: Mechanism of Action - The "Heme Activation" Hypothesis vs. Oxidant Properties | ANU Research School of Biology [biology.anu.edu.au]
- 14. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an activity-based artemisinin probe [microbialcell.com]
- 15. Mutation in the Plasmodium falciparum BTB/POZ Domain of K13 Protein Confers Artemisinin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prefoldins are novel regulators of the unfolded protein response in artemisinin resistant Plasmodium falciparum malaria[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Endoplasmic Reticulum Stress, a Target for Drug Design and Drug Resistance in Parasitosis [frontiersin.org]
- 19. mesamalaria.org [mesamalaria.org]
- 20. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. malariaworld.org [malariaworld.org]
- 23. Open-label trial on efficacy of artemether/lumefantrine against the uncomplicated Plasmodium falciparum malaria in Metema district, Northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy and Safety of Artemether-Lumefantrine in the Treatment of Acute, Uncomplicated Plasmodium falciparum Malaria: A Pooled Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Artesunate-amodiaquine fixed dose combination for the treatment of Plasmodium falciparum malaria in India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy of artesunate-amodiaquine for the treatment of uncomplicated Plasmodium falciparum malaria among children aged 2–11 years in the Asante Akim North Municipality, Ghana: a single-arm open trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficacy and safety of artesunate–amodiaquine and artemether–lumefantrine and prevalence of molecular markers associated with resistance, Guinea: an open-label two-arm randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Clinical Efficacy of Dihydroartemisinin–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Randomised Controlled Trial to Assess the Efficacy of Dihydroartemisinin-Piperaquine for the Treatment of Uncomplicated Falciparum Malaria in Peru | PLOS One [journals.plos.org]
- 30. malariaworld.org [malariaworld.org]
- 31. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Efficacy and safety of dihydroartemisinin-piperaquine for treatment of uncomplicated Plasmodium falciparum malaria in endemic countries: meta-analysis of randomised controlled studies. | Semantic Scholar [semanticscholar.org]
- 33. Efficacy and tolerability of a new formulation of artesunate-mefloquine for the treatment of uncomplicated malaria in adult in Senegal: open randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficacy and safety of an artesunate/mefloquine combination, (artequin) in the treatment of uncomplicated P. falciparum malaria in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Comparison of artesunate–mefloquine and artemether–lumefantrine fixed-dose combinations for treatment of uncomplicated Plasmodium falciparum malaria in children younger than 5 years in sub-Saharan Africa: a randomised, multicentre, phase 4 trial | Medicines for Malaria Venture [mmv.org]
Application Notes and Protocols for the Synthesis of Water-Soluble Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone isolated from the plant Artemisia annua, and its derivatives are potent antimalarial drugs. However, the poor water solubility of artemisinin itself limits its clinical applications. To overcome this, various water-soluble derivatives have been synthesized, with artesunate (B1665782) being one of the most successful and widely used. These derivatives not only exhibit improved pharmacokinetic properties but also show promise in other therapeutic areas, including cancer treatment.
This document provides detailed protocols for the synthesis of key water-soluble artemisinin derivatives, primarily focusing on artesunate. It also includes a summary of quantitative data for different synthesis methods and a discussion of the signaling pathways modulated by these compounds.
Data Presentation: Synthesis of Artesunate
The following table summarizes quantitative data from various reported methods for the synthesis of artesunate, providing a comparative overview of their efficiency.
| Method Reference | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |
| Two-step batch process[1] | Artemisinin | NaBH₄, Succinic anhydride (B1165640), Triethylamine (B128534) | Methanol (B129727), Isopropyl acetate (B1210297) | ~5 hours | 65-89[2][3] |
| One-pot method[4] | Artemisinin | Potassium borohydride (B1222165), Succinic anhydride, DCC, DMAP | Tetrahydrofuran | Not specified | >99 |
| Dichloromethane-based large scale process[2] | Dihydroartemisinin (B1670584) (DHA) | Pyridine, DMAP, Succinic anhydride | Dichloromethane (B109758) | 6-9 hours | Quantitative[2] |
| Acetone-based improved method (US Patent 5654446)[5] | Dihydroartemisinin (DHA) | Triethylamine, Succinic anhydride | Acetone | Not specified | 96 |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Artesunate from Artemisinin
This protocol involves the reduction of artemisinin to dihydroartemisinin (DHA) followed by esterification with succinic anhydride.[1]
Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
-
Materials:
-
Artemisinin
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetic acid or Hydrochloric acid
-
Water
-
-
Procedure:
-
Suspend artemisinin (1 equivalent) in methanol in an ice bath to cool to 0-5 °C.
-
Slowly add sodium borohydride (granular is preferred to minimize toxic dust) to the suspension over 30 minutes.
-
Stir the reaction mixture for a total of 1 hour at 0-5 °C.
-
Quench the reaction by carefully adding acetic acid or hydrochloric acid to destroy excess NaBH₄.
-
Precipitate the DHA by adding water.
-
Filter the solid, wash with water, and dry to obtain dihydroartemisinin.
-
Step 2: Esterification of Dihydroartemisinin to Artesunate
-
Materials:
-
Dihydroartemisinin (DHA)
-
Succinic anhydride
-
Triethylamine (Et₃N)
-
Isopropyl acetate
-
Sulfuric acid (H₂SO₄, 2 N)
-
Water
-
-
Procedure:
-
Dissolve succinic anhydride (1.4 equivalents) in isopropyl acetate under an inert atmosphere (e.g., Argon).
-
Add triethylamine (0.6 equivalents) to the solution.
-
Successively add dihydroartemisinin (1 equivalent) to the solution over 30 minutes.
-
Stir the mixture at ambient temperature for 4 hours.
-
Quench the reaction with water and adjust the pH to 5 with 2 N sulfuric acid.
-
Stir for a few minutes to achieve phase separation.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude artesunate.
-
Recrystallize the crude product from a suitable solvent (e.g., dichloromethane) to get pure artesunate.[2]
-
Protocol 2: One-Pot Synthesis of Artesunate from Artemisinin
This method offers a simplified process by avoiding the isolation of the intermediate dihydroartemisinin.[4]
-
Materials:
-
Artemisinin
-
Potassium borohydride (KBH₄) or other borohydride reducing agents
-
Tetrahydrofuran (THF) or other ether solvents
-
Methanesulfonic acid or Phosphoric acid
-
Succinic anhydride
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate or Dichloromethane
-
Acidic water
-
-
Procedure:
-
Dissolve artemisinin in tetrahydrofuran.
-
Add the borohydride reducing agent in batches to reduce artemisinin to dihydroartemisinin.
-
Without separation or purification, neutralize the reaction mixture to a pH of 7 by adding methanesulfonic acid or phosphoric acid.
-
Add succinic anhydride, DCC, and DMAP to the reaction mixture to initiate esterification.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane and wash with acidic water.
-
Purify the final product by crystallization and recrystallization to obtain artesunate with high purity.
-
Signaling Pathways and Mechanism of Action
Artemisinin and its water-soluble derivatives, particularly artesunate, exert their biological effects through a complex and multi-targeted mechanism. The primary mode of action involves the generation of reactive oxygen species (ROS), which subsequently triggers various downstream signaling pathways leading to cell death. This is particularly relevant in their anticancer activity.
ROS-Mediated Apoptosis and Ferroptosis
The endoperoxide bridge in the artemisinin structure is crucial for its activity.[6] In the presence of intracellular iron (Fe²⁺), which is often found in high concentrations in cancer cells, this bridge is cleaved, leading to the formation of ROS and carbon-centered free radicals.[6][7][8] These highly reactive species cause extensive damage to cellular components, including proteins, lipids, and DNA, ultimately leading to cell death through apoptosis and a specific iron-dependent form of cell death called ferroptosis.[5][7][9][10][11]
Caption: ROS-mediated cell death by artesunate.
Modulation of Key Signaling Pathways
Beyond direct ROS-induced damage, artesunate has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
-
NF-κB and MAPK Pathways: Artemisinin and its derivatives can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[1][12] This inhibition leads to the downregulation of pro-inflammatory cytokines and genes involved in cell proliferation and survival.[1][13][14]
-
PI3K/Akt/mTOR Pathway: Artesunate can suppress the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival in many cancers.[15][16][17]
-
Angiogenesis Inhibition: Artesunate has demonstrated anti-angiogenic effects by downregulating the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[18][19][20][21] This disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Malaria Drug Artesunate Activates Lysosomal Cell Death in Cancer Cells - German Cancer Research Center [dkfz.de]
- 5. Effect of artemisinin derivatives on apoptosis and cell cycle in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dr Adam McLeod Integrative cancer care in Vancouver [yaletownnaturopathic.com]
- 8. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 9. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 10. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worldscientific.com [worldscientific.com]
- 12. mdpi.com [mdpi.com]
- 13. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress on the study of the anticancer effects of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. malariaworld.org [malariaworld.org]
- 18. The anti-malaria agent artesunate inhibits expression of vascular endothelial growth factor and hypoxia-inducible factor-1α in human rheumatoid arthritis fibroblast-like synoviocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Artesunate inhibits angiogenesis and downregulates vascular endothelial growth factor expression in chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Artesunate Suppresses Choroidal Melanoma Vasculogenic Mimicry Formation and Angiogenesis via the Wnt/CaMKII Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Artesunate Suppresses Choroidal Melanoma Vasculogenic Mimicry Formation and Angiogenesis via the Wnt/CaMKII Signaling Axis [frontiersin.org]
Application of Artemisinin and its Derivatives in Studying Ferroptosis in Cancer Cells
Application Notes
Artemisinin (B1665778), a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives (ARTs) are a class of compounds well-known for their antimalarial properties.[1][2][3] More recently, ARTs have garnered significant attention as potential anti-cancer agents that can induce a unique form of iron-dependent programmed cell death known as ferroptosis.[1][4][5][6] This makes them valuable tools for researchers, scientists, and drug development professionals studying the mechanisms of ferroptosis and exploring novel cancer therapies.
The core of artemisinins' pro-ferroptotic activity lies in their endoperoxide bridge, which interacts with intracellular ferrous iron (Fe²⁺).[2][7] This reaction generates reactive oxygen species (ROS), leading to lipid peroxidation, a hallmark of ferroptosis.[1][7][8][9] ARTs induce ferroptosis through a multi-faceted mechanism that primarily involves the dysregulation of iron homeostasis and the overwhelming of cellular antioxidant systems.
Key mechanistic insights into how artemisinins induce ferroptosis in cancer cells include:
-
Iron Homeostasis Disruption: Dihydroartemisinin (DHA) and other derivatives promote the lysosomal degradation of ferritin, the primary iron-storage protein, in both autophagy-dependent and -independent manners.[4][5][6] This releases labile iron into the cytoplasm, increasing the intracellular free iron pool and sensitizing cells to ferroptosis.[4][5]
-
Inhibition of Antioxidant Systems: ARTs can suppress the System Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis, a critical pathway for detoxifying lipid peroxides.[1][8] For instance, DHA has been shown to downregulate the expression of SLC7A11 (also known as xCT), a key component of the System Xc- transporter responsible for cysteine uptake, which is a precursor for GSH synthesis.[10][11] The subsequent depletion of GSH and/or direct inhibition of GPX4 activity leads to the accumulation of lethal lipid ROS.[12][13][14]
-
ER Stress and the ATF4-CHOP Pathway: Some studies have shown that DHA can induce endoplasmic reticulum (ER) stress, activating the ATF4-CHOP signaling pathway.[10][11] This pathway can further contribute to ferroptosis by modulating the expression of genes involved in amino acid metabolism and oxidative stress.[10][11][15]
-
Targeting Specific Proteins: A novel derivative, ART1, has been found to induce ferroptosis by directly targeting the HSD17B4 protein in peroxisomes, which is involved in fatty acid metabolism, without affecting the canonical GPX4 or GSH pathways.[2] This highlights that different derivatives may have unique molecular targets.
The ability of artemisinins to modulate these pathways makes them excellent chemical probes to investigate the intricacies of ferroptosis. They can be used to sensitize cancer cells that are otherwise resistant to ferroptosis inducers, offering a valuable strategy for overcoming drug resistance.[4][5]
Data Presentation
Table 1: In Vitro Anti-cancer Activity of Artemisinin Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) | Citation |
| ART1 | MV4;11 | ~0.01 | [2] |
| ART1 | H1299 | ~0.1 | [2] |
| Dihydroartemisinin (DHA) | Jurkat | ~10-20 | [10] |
| Dihydroartemisinin (DHA) | Molt-4 | ~5-10 | [10] |
| Artesunate (ART) | A549 | ~1-10 | [16] |
| Dihydroartemisinin (DHA) | A549 | ~1-10 | [16] |
Note: IC50 values can vary significantly based on the assay conditions and duration of treatment.
Table 2: Effect of Artemisinin Derivatives on Ferroptosis Markers
| Compound & Cell Line | Marker | Observation | Citation |
| DHA in T-ALL cells | SLC7A11 Protein | Dose-dependent decrease | [10] |
| DHA in T-ALL cells | GPX4 Protein | Dose-dependent decrease | [10] |
| DHA in T-ALL cells | Intracellular ROS | Dose-dependent increase | [10] |
| DHA in T-ALL cells | MDA Levels | Dose-dependent increase | [10] |
| DHA in T-ALL cells | GSH Levels | Dose-dependent decrease | [10] |
| ART1 in H1299 cells | Lipid Peroxidation (C11-BODIPY) | Significant increase, rescued by DFO | [2] |
| DHA in Glioblastoma cells | GPX4 Protein | Significant decrease | [13][14] |
| DHA in Glioblastoma cells | Lipid ROS | Increased, reversed by Ferrostatin-1 | [13][14] |
| Artesunate in Ovarian Cancer | Intracellular ROS & LPO | Significant increase | [17] |
Abbreviations: T-ALL (T-cell acute lymphoblastic leukemia), ROS (Reactive Oxygen Species), MDA (Malondialdehyde), GSH (Glutathione), LPO (Lipid Peroxidation), DFO (Deferoxamine).
Visualizations
Caption: Artemisinin-induced ferroptosis signaling pathway.
Caption: General experimental workflow for studying artemisinin-induced ferroptosis.
Caption: Logical relationship of artemisinin's pro-ferroptotic effects.
Experimental Protocols
Cell Viability and IC50 Determination
This protocol is for determining the cytotoxic effect of an artemisinin derivative and calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Artemisinin derivative (e.g., Dihydroartemisinin, Artesunate), stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), Alamar Blue, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Drug Preparation: Prepare a series of dilutions of the artemisinin derivative in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.1%).
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[16]
-
Viability Assessment:
-
Add 10 µL of CCK-8 or Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader.[16]
-
-
Data Analysis:
-
Subtract the blank control absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated wells / Absorbance of vehicle control wells) * 100.
-
Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)
This protocol describes the detection of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells cultured in 6-well plates or on coverslips
-
Artemisinin derivative and appropriate inhibitors (e.g., Ferrostatin-1, Deferoxamine)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with the artemisinin derivative (and controls/inhibitors) for the desired duration (e.g., 6-24 hours).[2]
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM.[2][18]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2][5]
-
Cell Harvesting and Washing (for Flow Cytometry):
-
Gently wash the cells twice with warm PBS.
-
Trypsinize the cells, then neutralize with complete medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.[5]
-
-
Analysis:
-
Flow Cytometry: Analyze the cells immediately. The oxidation of the C11-BODIPY probe results in a fluorescence emission shift from red (~590 nm) to green (~510 nm).[5] An increase in the green fluorescence intensity indicates lipid peroxidation.
-
Fluorescence Microscopy: If cells were grown on coverslips, wash twice with PBS, mount on a slide, and image immediately. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[18]
-
Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in ferroptosis, such as GPX4, SLC7A11, and TFRC.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-TFRC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.[19]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest's signal to a loading control (e.g., β-actin) to compare expression levels across different treatments.[13]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Ferroptosis: A New Research Direction of Artemisinin and Its Derivatives in Anti-Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural Agents Modulating Ferroptosis in Cancer: Molecular Pathways and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Dihydroartemisinin initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroartemisinin induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4-xCT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artemisinin Derivatives Inhibit Non-small Cell Lung Cancer Cells Through Induction of ROS-dependent Apoptosis/Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of Artemisinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone originally isolated from the plant Artemisia annua, is a cornerstone of modern antimalarial therapy.[1][2] Beyond its well-established anti-parasitic activity, a growing body of evidence highlights the potent anti-inflammatory and immunomodulatory properties of artemisinin and its derivatives.[3][4] These compounds have shown promise in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[3][5][6][7]
The anti-inflammatory effects of artemisinin are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Notably, artemisinin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][8][9] Furthermore, recent studies have revealed its role in suppressing the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines.[10][11][12]
These application notes provide detailed protocols for established in vitro and in vivo experimental models to investigate the anti-inflammatory properties of artemisinin and its derivatives. The included methodologies and data presentation guidelines are intended to facilitate standardized and reproducible research in this promising area of drug discovery.
In Vitro Models
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
The most widely used in vitro model to screen for anti-inflammatory agents involves the stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This mimics a bacterial-induced inflammatory response. Murine macrophage cell lines like RAW 264.7 and human monocytic cell lines such as THP-1 are commonly employed.[8][13][14][15][16]
Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of artemisinin on LPS-stimulated RAW 264.7 cells by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Artemisinin
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of artemisinin (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Include a vehicle control group (e.g., DMSO).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).
-
Nitric Oxide (NO) Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. Nitrite is a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by artemisinin compared to the LPS-stimulated control group.
Data Presentation:
| Treatment Group | Artemisinin (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | ||||
| LPS (1 µg/mL) | 0 | ||||
| LPS + Artemisinin | 1 | ||||
| LPS + Artemisinin | 10 | ||||
| LPS + Artemisinin | 50 | ||||
| LPS + Artemisinin | 100 |
Table 1: Example of data presentation for in vitro anti-inflammatory effects of artemisinin.
Experimental Workflow:
Caption: In vitro experimental workflow for assessing artemisinin's anti-inflammatory effects.
In Vivo Models
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the anti-inflammatory activity of compounds in acute inflammation.[17][18][19] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[17][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of paw edema in rats and the assessment of artemisinin's ability to reduce the inflammatory swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, type IV)
-
Artemisinin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (receives vehicle)
-
Group 3: Carrageenan + Artemisinin (e.g., 50 mg/kg, p.o.)
-
Group 4: Carrageenan + Artemisinin (e.g., 100 mg/kg, p.o.)
-
Group 5: Carrageenan + Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Administer artemisinin or the vehicle orally one hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the vehicle control group, which receives saline).
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at 0 hours) from the post-injection volume.
-
Calculate the percentage inhibition of edema for the artemisinin-treated groups compared to the carrageenan control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | - | Paw Volume Increase (mL) at Different Time Points | - | - |
| 1h | 2h | 3h | 4h | ||
| Carrageenan Control | - | ||||
| Artemisinin | 50 | ||||
| Artemisinin | 100 | ||||
| Indomethacin | 10 |
Table 2: Example of data presentation for in vivo anti-inflammatory effects of artemisinin.
Experimental Workflow:
Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.
Signaling Pathways Modulated by Artemisinin
Artemisinin exerts its anti-inflammatory effects by targeting multiple intracellular signaling cascades. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Artemisinin has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][2][14] This leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Artemisinin's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, comprising ERK, JNK, and p38 kinases, is another critical regulator of inflammation. Artemisinin has been demonstrated to suppress the phosphorylation of p38 and ERK, thereby inhibiting the downstream inflammatory response.[1][8]
Caption: Artemisinin's modulation of the MAPK signaling pathway.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Artemisinin has been found to inhibit the activation of the NLRP3 inflammasome, potentially by blocking the interaction between NLRP3 and NEK7.[10][12]
Caption: Artemisinin's inhibitory effect on the NLRP3 inflammasome pathway.
Conclusion
The experimental models and protocols detailed in these application notes provide a robust framework for investigating the anti-inflammatory properties of artemisinin and its derivatives. By employing these standardized in vitro and in vivo assays, researchers can effectively screen and characterize the therapeutic potential of these compounds for a range of inflammatory conditions. Further elucidation of the molecular mechanisms, particularly through the study of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways, will be instrumental in advancing the development of artemisinin-based anti-inflammatory drugs.
References
- 1. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-Inflammatory and Immunoregulatory Functions of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Artemisinin Protects Porcine Mammary Epithelial Cells against Lipopolysaccharide-Induced Inflammatory Injury by Regulating the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effect of artemisinin on uric acid-induced NLRP3 inflammasome activation through blocking interaction between NLRP3 and NEK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin-derived artemisitene blocks ROS-mediated NLRP3 inflammasome and alleviates ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Anti-inflammatory effect and mechanism of artemisinin and dihydroartemisinin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisia fukudo essential oil attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Artemisinin and Its Derivatives in Veterinary Medicine for the Treatment of Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artemisinin (B1665778), a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its semi-synthetic derivatives (artesunate, artemether, and dihydroartemisinin) are potent antiparasitic compounds. While widely recognized for their efficacy in treating human malaria, there is a growing body of evidence supporting their use in veterinary medicine to combat a range of parasitic infections in animals.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals interested in the veterinary applications of artemisinins.
The primary mechanism of action for artemisinins involves the cleavage of their endoperoxide bridge in the presence of intracellular iron, particularly heme, which is abundant in many parasites.[3][4] This reaction generates a cascade of reactive oxygen species (ROS) that induce oxidative stress, damaging parasite proteins, lipids, and other vital biomolecules, ultimately leading to parasite death.[1][2] Additional mechanisms include the disruption of mitochondrial function and interference with calcium homeostasis within the parasite.[1][5]
Application Notes
Artemisinin and its derivatives have demonstrated efficacy against a variety of protozoan and helminth parasites in veterinary species, including dogs, cats, livestock, and poultry. Their broad-spectrum activity and unique mechanism of action make them valuable candidates for further research and development as novel veterinary antiparasitic drugs.
Key Therapeutic Areas:
-
Canine Babesiosis: Caused by intraerythrocytic protozoa of the genus Babesia, this tick-borne disease can lead to hemolytic anemia. Artemisinin derivatives, particularly artesunate, have shown promise in combination therapies for clearing Babesia gibsoni infections in dogs.[6][7][8]
-
Leishmaniasis: This protozoan disease, primarily affecting dogs, can be challenging to treat with conventional therapies. Artemisinin and its derivatives have demonstrated both direct leishmanicidal activity and immunomodulatory effects, reducing parasite burden and promoting a protective host immune response.[2][9]
-
Coccidiosis in Poultry: Coccidiosis, caused by Eimeria species, is a major economic concern in the poultry industry. Artemisinin and its derivatives have been shown to reduce oocyst output and intestinal lesions, offering a potential alternative to conventional anticoccidial drugs.[10][11][12]
-
Gastrointestinal Nematodes in Ruminants: Infections with helminths such as Haemonchus contortus in sheep and goats are a significant cause of production losses. While studies have shown mixed results, some extracts of Artemisia species and artemisinin itself have demonstrated anthelmintic activity.[13][14][15]
-
Neosporosis: Caused by the protozoan Neospora caninum, this disease can cause neuromuscular problems in dogs and abortions in cattle. In vitro and in vivo studies suggest that artemisinin derivatives can inhibit the replication of N. caninum.[16]
Pharmacokinetics and Toxicity:
Artemisinin and its derivatives are generally characterized by rapid absorption and a short half-life.[17] Oral bioavailability can be variable among species.[17] While generally considered safe, high doses or prolonged use, particularly with injectable formulations of lipid-soluble derivatives like artemether, have been associated with neurotoxicity and cardiotoxicity in animal studies.[18][19] Oral administration is generally better tolerated.[18] Common side effects observed in dogs include vomiting, anorexia, and soft feces.[20][21][22]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy, toxicity, and pharmacokinetics of artemisinin and its derivatives in various veterinary species.
Table 1: Efficacy of Artemisinin and Its Derivatives Against Veterinary Parasites
| Parasite | Host Species | Artemisinin Derivative | Dosage | Treatment Duration | Efficacy | Reference(s) |
| Babesia gibsoni | Dog | Artesunate | 12.5 mg/kg PO, q24h | 10 days | Elimination of parasitemia (in combination with Malarone® and azithromycin) | [6][8] |
| Leishmania donovani | Mouse (BALB/c) | Artemisinin | 10 and 25 mg/kg PO | 5 alternate days | Significant reduction in splenic weight and parasite burden | [9] |
| Leishmania infantum | Mouse (BALB/c) | Artemisinin-loaded SLNs | 20 mg/kg | Not specified | 84.7% inhibition in liver, 85.0% inhibition in spleen | [23] |
| Eimeria tenella | Broiler Chicken | Dihydroartemisinin | 75 ppm in feed | Not specified | Significant reduction in total oocyst output and cecal lesions | |
| Eimeria spp. | Broiler Chicken | Artemisia annua | In feed | Not specified | 80% lower lesion score than control group | [11] |
| Haemonchus contortus | Sheep | Artemisinin | 100 mg/kg PO | Single dose | 28% reduction in fecal egg count (non-significant) | [13] |
| Haemonchus contortus | Lamb | Artemisia cina ethanolic extract | 4 mg/kg PO | Single dose | 47% reduction in fecal egg count | [14] |
| Neospora caninum | --- | Artemisinin | ≥0.1 µg/ml | 30 hours | Reduction in intracellular multiplication of tachyzoites (in vitro) | [16] |
| Neospora caninum | --- | Artemether | IC50 of 1.0 µg/ml | Not specified | Activity against tachyzoite replication (in vitro) | [16] |
Table 2: Toxicity Data for Artemisinin and Its Derivatives in Dogs
| Derivative | Route of Administration | Dosage | Duration | Observed Effects | Reference(s) |
| Artemisinin-hydroxychloroquine | Oral | 790–1180 mg/kg | Single dose | Approximate lethal dose range. Symptoms included gait instability, limb weakness, fatigue, tachypnea, and convulsion. | [20][21][22] |
| Artemisinin-hydroxychloroquine | Oral | 84 mg/kg | 14 days | No-Observed-Adverse-Effect Level (NOAEL) | [20][21][22] |
| Artemisinin-hydroxychloroquine | Oral | 126 mg/kg | 14 days | Lowest-Observed-Adverse-Effect Level (LOAEL). Vomiting, soft feces, decreased activity, anorexia. | [20][21][22] |
| Artemether | Intramuscular | 6 mg/kg | 92 days | Decreased red blood cell count, prolonged QT interval, neuropathic changes in the central nervous system. | [18][19] |
| Artesunate | Oral | Not specified | 92 days | Decreased heart rate, decreased red blood cell count, mitochondrial damage. No neurotoxicity observed. | [18][19] |
Table 3: Pharmacokinetic Parameters of Artemisinin in Different Species
| Species | Derivative | Route | Bioavailability | Half-life (t½) | Cmax | Tmax | Reference(s) |
| Animals (general) | Various | Oral | 19-35% | Short | --- | --- | [17] |
| Rat | Artemisinin | Oral | --- | 0.7–2 h | --- | 5 min–1 h | [24] |
| Dog | Artemisinin | Oral | Undetectable plasma concentration | --- | --- | --- | [25] |
Experimental Protocols
In Vitro Growth Inhibition Assay for Piroplasms (e.g., Babesia)
Objective: To determine the 50% inhibitory concentration (IC50) of an artemisinin derivative against the in vitro growth of piroplasm parasites.
Materials:
-
Piroplasm-infected red blood cells (RBCs)
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with serum)
-
Artemisinin derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Fluorescent dye for DNA quantification (e.g., SYBR Green I)
-
Fluorometer
-
Incubator with controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2)
Methodology:
-
Prepare serial dilutions of the artemisinin derivative in complete culture medium.
-
Add 50 µL of each drug dilution to triplicate wells of a 96-well plate. Include wells with untreated infected RBCs (negative control) and uninfected RBCs (background control).
-
Add 50 µL of the infected RBC suspension (e.g., 1% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 72-96 hours under controlled atmospheric conditions at 37°C.
-
After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye according to the dye manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorometer.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
In Vivo Efficacy Study in a Murine Model of Leishmaniasis
Objective: To evaluate the in vivo efficacy of an artemisinin derivative in reducing parasite burden in a murine model of visceral leishmaniasis.
Materials:
-
BALB/c mice
-
Leishmania donovani or Leishmania infantum promastigotes
-
Artemisinin derivative formulation for oral or parenteral administration
-
Vehicle control
-
Positive control drug (e.g., meglumine (B1676163) antimoniate)
-
Spleen and liver tissue homogenization equipment
-
Microscope and Giemsa stain
Methodology:
-
Infect BALB/c mice intravenously with Leishmania promastigotes.
-
Allow the infection to establish for a predetermined period (e.g., 2-4 weeks).
-
Randomly assign the infected mice to treatment groups: vehicle control, artemisinin derivative (at least two dose levels), and positive control.
-
Administer the treatments for a specified duration and frequency (e.g., once daily for 5-10 days).
-
At the end of the treatment period, euthanize the mice and aseptically remove the spleens and livers.
-
Weigh the organs to assess hepatosplenomegaly.
-
Prepare impression smears of the spleen and liver on microscope slides, fix with methanol, and stain with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei. Calculate Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host cell nuclei) x organ weight (in mg).
-
Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance.
Visualizations
Signaling Pathway of Artemisinin's Mechanism of Action```dot
Caption: A typical workflow for in vivo efficacy testing.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. The Beneficial Use of Artemisia annua, Artemisinin, and Other Compounds in Animal Health [mdpi.com]
- 3. Artemisinin - Wikipedia [en.wikipedia.org]
- 4. Artemisinin action and resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Efficacy and Safety of Malarone®, Azithromycin and Artesunate Combination for Treatment of Babesia gibsoni in Naturally Infected Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vin.com [vin.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficacy of Artemisia annua against Coccidiosis in Broiler Chickens: A Field Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management and control of coccidiosis in poultry — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anthelmintic activity of Artemisia annua L. extracts in vitro and the effect of an aqueous extract and artemisinin in sheep naturally infected with gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Artemisia, a Promising Tool for Integrated Parasite Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of artemisinin-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subchronic toxicological study of two artemisinin derivatives in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Acute and subacute oral toxicity of artemisinin-hydroxychloroquine sulfate tablets in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A novel outlook in the delivery of artemisinin: production and efficacy in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and Toxicokinetics of Artemisinin-Hydroxychloroquine Sulfate Tablets in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and Toxicokinetics of Artemisinin-Hydroxychloroquine Sulfate Tablets in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Artemisinin Resistance in Plasmodium Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of artemisinin (B1665778) resistance in Plasmodium species.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular marker for artemisinin resistance in Plasmodium falciparum?
A1: The primary molecular marker for artemisinin resistance is mutations in the propeller domain of the Kelch13 (K13) protein (PF3D7_1343700).[1][2] Specific mutations, such as C580Y, R539T, Y493H, and I543T, are strongly associated with delayed parasite clearance in patients and increased survival of ring-stage parasites in vitro.[3][4][5]
Q2: What is the core mechanism by which K13 mutations confer artemisinin resistance?
A2: The current understanding is that K13 is part of a protein complex that ubiquitinates and targets phosphatidylinositol-3-kinase (PI3K) for degradation.[6][7][8] Mutations in the K13 propeller domain impair its ability to bind to PI3K, leading to reduced ubiquitination and subsequent degradation of PI3K.[7][8] This results in elevated levels of phosphatidylinositol-3-phosphate (PI3P), a product of PI3K activity.[6][7][8] Increased PI3P levels are thought to enhance parasite stress responses, including the unfolded protein response (UPR), which helps the parasite survive the proteotoxic stress induced by artemisinin.[2][9]
Q3: Can artemisinin resistance occur without K13 mutations?
A3: Yes, there is evidence of artemisinin resistance in the absence of K13 mutations.[2][10] This suggests that other genetic factors and molecular pathways contribute to the resistance phenotype. Mutations in genes such as pfcoronin have been shown to confer reduced artemisinin susceptibility.[10] The parasite's genetic background also plays a crucial role in modulating the level of resistance conferred by K13 mutations.[3][4][10]
Q4: What is the Ring-stage Survival Assay (RSA) and why is it the standard for in vitro testing of artemisinin resistance?
A4: The Ring-stage Survival Assay (RSA) is an in vitro method that mimics the in vivo exposure of early ring-stage parasites (0-3 hours post-invasion) to a high concentration of dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin, for a short duration (typically 6 hours).[11][12][13] The survival rate of the parasites is then determined after 66 hours.[4] This assay is the gold standard because delayed parasite clearance, the clinical manifestation of artemisinin resistance, is associated with the increased survival of these early-stage rings.[11][12] Standard 50% inhibitory concentration (IC50) assays are less informative for artemisinin resistance as later parasite stages remain susceptible.[12]
Q5: What are the validated K13 mutations associated with artemisinin resistance?
A5: The World Health Organization (WHO) regularly updates the list of validated K13 mutations. Some of the key validated markers include C580Y, R539T, Y493H, I543T, R561H, P553L, and F446I.[1][14]
Troubleshooting Guides
Ring-stage Survival Assay (RSA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background survival in wild-type (sensitive) parasites | 1. Incomplete removal of drug after the 6-hour pulse. 2. Inaccurate parasite staging; exposure of later, more tolerant ring stages. 3. Sub-optimal culture conditions leading to stressed parasites that are less susceptible to drug-induced killing. 4. Issues with the drug stock (degradation or incorrect concentration). | 1. Ensure thorough washing of the parasite culture after DHA exposure. 2. Use highly synchronized parasite cultures (0-3 hours post-invasion). Synchronization can be achieved using methods like sorbitol treatment. 3. Maintain optimal culture conditions (gas mixture, temperature, and media quality).[15] 4. Prepare fresh drug stocks and verify the concentration. |
| High variability between RSA replicates | 1. Inconsistent parasite density in replicate wells. 2. Subjectivity in microscopic counting of viable versus dead (pyknotic) parasites.[13] 3. Uneven drug distribution in the culture plate. | 1. Ensure homogenous parasite suspension before plating. 2. Consider using a qPCR-based readout (eRRSA) for a more objective quantification of parasite survival.[12][13] 3. Mix the plate gently after adding the drug. |
| No difference in survival between mutant and wild-type parasites | 1. The specific K13 mutation may not confer a high level of resistance in the tested parasite genetic background.[3][4][10] 2. The assay conditions are not sensitive enough to detect subtle differences in survival. 3. The wild-type strain may have acquired other mutations that increase its survival. | 1. Test the K13 mutation in different parasite genetic backgrounds.[3][4] 2. Optimize the DHA concentration and exposure time. 3. Sequence the genome of the wild-type strain to check for other resistance-associated mutations. |
Molecular and Cellular Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield or degradation of K13 protein during co-immunoprecipitation (Co-IP) | 1. Low expression of the K13 protein. 2. Protein degradation during cell lysis and incubation.[16] 3. Inefficient antibody binding. | 1. Use a parasite strain with a tagged K13 for easier detection and pull-down. 2. Add protease inhibitors to the lysis buffer and keep samples on ice.[16] 3. Use a high-affinity antibody specific to the tag or K13 protein.[16] |
| Difficulty in quantifying PI3P levels | 1. Low abundance of PI3P. 2. Inefficient extraction of lipids from the parasite. 3. Lack of a sensitive detection method. | 1. Use a sufficient number of parasites for lipid extraction. 2. Use established protocols for lipid extraction from Plasmodium. 3. Employ sensitive methods like lipid-protein overlay assays or mass spectrometry. The use of a PI3P-binding protein fused to a reporter can also be used for in situ localization.[17] |
| Failed CRISPR/Cas9 editing of the pfk13 locus | 1. Inefficient delivery of the Cas9 and guide RNA. 2. Low efficiency of homologous recombination for introducing the desired mutation. 3. The chosen guide RNA has low activity. | 1. Optimize the electroporation parameters for plasmid delivery.[18] 2. Ensure the donor DNA template has sufficiently long homology arms. 3. Design and test multiple guide RNAs targeting the region of interest.[19] |
Data Presentation
Table 1: Ring-stage Survival Assay (RSA) Values for Common K13 Mutations in Different P. falciparum Genetic Backgrounds
| K13 Mutation | Genetic Background | Mean RSA Survival (%) ± SEM | Reference(s) |
| Wild-type | Dd2 | 0.6 ± 0.1 | [20] |
| C580Y | Dd2 | 4.7 ± 0.8 | [20] |
| R539T | Dd2 | 20.0 ± 2.5 | [20] |
| F446I | Dd2 | 2.0 ± 0.3 | [20] |
| P553L | Dd2 | 4.6 ± 0.9 | [20] |
| R561H | Dd2 | 4.3 ± 0.7 | [20] |
| Wild-type | 3D7 | ~1.5 | [3] |
| C580Y | 3D7 | 4.8 ± 0.6 | [3] |
| M579I | 3D7 | 4.8 ± 0.7 | [3] |
| R561H | 3D7 | 6.6 ± 1.1 | [3] |
| C580Y | CamWT | 9.0 ± 1.5 | [4] |
| C580Y | Cam3.IIrev | 24.0 ± 3.0 | [4] |
| R539T | V1/S | 21.0 ± 2.0 | [4] |
| C580Y | FCB | 1.9 ± 0.3 | [4] |
Table 2: Overview of Key Proteins and their Roles in Artemisinin Resistance
| Protein | Function in Resistance Mechanism |
| Kelch13 (K13) | Acts as an adaptor protein in a ubiquitin ligase complex. Mutations in its propeller domain are the primary markers of artemisinin resistance.[6][7][8] |
| PI3-Kinase (PI3K) | Produces the signaling lipid PI3P. Its degradation is regulated by the K13-containing complex.[6][7][8] |
| PI3-Phosphate (PI3P) | A signaling lipid whose elevated levels are associated with enhanced parasite survival under artemisinin-induced stress.[6][7][8] |
| Coronin | An actin-binding protein. Mutations in this protein have been linked to K13-independent artemisinin resistance.[10] |
Experimental Protocols
Protocol 1: Standard Ring-stage Survival Assay (RSA)
This protocol is adapted from established methods.[11][12]
-
Parasite Synchronization:
-
Culture P. falciparum to a parasitemia of 3-5%.
-
Synchronize the culture at the ring stage using 5% D-sorbitol treatment. Repeat the synchronization after 48 hours to obtain a highly synchronized population of 0-3 hour old rings.
-
-
Assay Setup:
-
Adjust the synchronized culture to 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.
-
In a 96-well plate, add 200 µL of the parasite culture to each well.
-
-
Drug Exposure:
-
Add 2 µL of 70 µM dihydroartemisinin (DHA) in DMSO to the test wells (final concentration 700 nM).
-
Add 2 µL of DMSO to the control wells.
-
Incubate the plate for 6 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
-
Drug Removal:
-
After 6 hours, transfer the contents of each well to a microcentrifuge tube.
-
Pellet the red blood cells by centrifugation, remove the supernatant, and wash the pellet three times with 1 mL of complete medium.
-
-
Post-exposure Incubation:
-
Resuspend the washed pellet in 200 µL of complete medium and transfer back to the 96-well plate.
-
Incubate for 66 hours at 37°C in a gassed chamber.
-
-
Readout:
-
After 66 hours, prepare thin blood smears from each well.
-
Stain the smears with Giemsa and count the number of viable parasites per 10,000 red blood cells under a microscope.
-
Calculate the percent survival as: (parasitemia of treated sample / parasitemia of control sample) * 100.
-
Protocol 2: Measuring PI3P Levels in P. falciparum
This protocol is a generalized procedure based on lipid-protein overlay assays.
-
Parasite Harvesting and Lipid Extraction:
-
Culture a large volume of tightly synchronized ring-stage parasites.
-
Harvest the parasites by saponin (B1150181) lysis to free them from the host red blood cells.
-
Extract total lipids from the parasite pellet using a mixture of chloroform, methanol, and water.
-
-
Lipid Quantification and Spotting:
-
Quantify the total lipid extract.
-
Spot serial dilutions of the extracted lipids onto a nitrocellulose membrane. Also, spot known amounts of a PI3P standard to create a standard curve.
-
-
Blocking and Probing:
-
Block the membrane with a blocking buffer (e.g., 3% fatty acid-free BSA in TBST).
-
Incubate the membrane with a PI3P-binding probe (e.g., a GST-tagged PX domain that specifically binds to PI3P).
-
-
Detection:
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the probe (e.g., anti-GST-HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Quantification:
-
Quantify the spot intensities and determine the amount of PI3P in the parasite lipid extracts by comparing with the standard curve.
-
Mandatory Visualizations
Caption: K13-mediated artemisinin resistance pathway.
Caption: Experimental workflow for the Ring-stage Survival Assay (RSA).
References
- 1. Malaria: Artemisinin partial resistance [who.int]
- 2. malariaworld.org [malariaworld.org]
- 3. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 4. K13-propeller mutations confer artemisinin resistance in Plasmodium falciparum clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of different mutations on Kelch13 protein levels, ART resistance, and fitness cost in Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria [scholarworks.indianapolis.iu.edu]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Identification of Co-Existing Mutations and Gene Expression Trends Associated With K13-Mediated Artemisinin Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic background and PfKelch13 affect artemisinin susceptibility of PfCoronin mutants in Plasmodium falciparum | PLOS Genetics [journals.plos.org]
- 11. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The extended recovery ring-stage survival assay provides a superior association with patient clearance half-life and increases throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Anti-malarial resistance in Mozambique: Absence of Plasmodium falciparum Kelch 13 (K13) propeller domain polymorphisms associated with resistance to artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kmdbioscience.com [kmdbioscience.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Challenges of drug-resistant malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies to Overcome Artemisinin Resistance in Malaria
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome artemisinin (B1665778) resistance in Plasmodium falciparum. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your experiments.
Ring-Stage Survival Assay (RSA)
Q1: My Ring-Stage Survival Assay (RSA) results are inconsistent. What are the common causes?
A1: Inconsistent RSA results can stem from several factors:
-
Parasite Synchronization: Inadequate or inconsistent synchronization of parasites to the early ring stage (0-3 hours post-invasion) is a primary cause of variability. Artemisinin resistance is most prominent at this stage.[1]
-
Reagent Quality: Ensure the quality and concentration of dihydroartemisinin (B1670584) (DHA) and other reagents are consistent. Prepare fresh drug solutions for each experiment.
-
Hematocrit Levels: Fluctuations in the hematocrit of the culture can affect parasite growth and drug efficacy. Maintain a consistent hematocrit across all wells.
-
Contamination: Bacterial or fungal contamination can impact parasite health and skew results. Regularly monitor cultures for contamination.
Q2: My control artemisinin-resistant (e.g., K13 mutant) and sensitive (e.g., 3D7) strains are not showing the expected phenotypes in the RSA.
A2:
-
Strain Integrity: Verify the genetic integrity of your parasite lines through regular sequencing of the Pfkelch13 gene and other relevant markers.
-
Culture Adaptation: Ensure that culture-adapted strains have stabilized in their growth and phenotypic characteristics.
-
Assay Conditions: Strictly adhere to the standardized RSA protocol, particularly the DHA concentration (700 nM) and exposure time (6 hours).[2]
Q3: How do I interpret RSA results?
A3: An RSA survival rate of ≥1% is a commonly used threshold to define artemisinin resistance in vitro.[1] However, it's crucial to compare the survival rate of your test parasites to that of known resistant and sensitive control strains run in parallel. The results should also be correlated with clinical data on parasite clearance half-lives whenever possible.[3]
In Vitro Drug Susceptibility Assays (IC50 Determination)
Q4: I am observing high variability in my 50% inhibitory concentration (IC50) values. What should I check?
A4:
-
Initial Parasitemia: Ensure a consistent starting parasitemia for all assays, as the inoculum size can influence IC50 values.
-
Drug Dilutions: Prepare accurate and fresh serial dilutions of your compounds for each experiment.
-
Assay Duration: The standard incubation time for IC50 determination is 72 hours. Deviations from this can lead to variability.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to calculate IC50 values from your dose-response data.
Q5: My drug combination synergy assay is giving inconsistent or uninterpretable results.
A5:
-
Fixed-Ratio vs. Checkerboard: The experimental design (fixed-ratio or checkerboard) can influence the results. Ensure you are using the appropriate method for your research question.
-
Data Analysis: Use standardized methods for analyzing synergy, such as isobologram analysis or calculating the Fractional Inhibitory Concentration (FIC) index.
-
Drug Interaction: Be aware of potential chemical interactions between the drugs in your combination, which could affect their activity.
P. falciparum Culture and Synchronization
Q6: I'm having trouble maintaining a healthy, continuous culture of P. falciparum.
A6:
-
Media and Serum Quality: Use high-quality RPMI 1640 medium, and ensure the human serum or serum substitute (e.g., Albumax) is not expired and has been properly stored.
-
Gas Mixture: Maintain the correct gas mixture (typically 5% CO₂, 5% O₂, and 90% N₂) in your incubator or culture flasks.
-
Red Blood Cell Quality: Use fresh, washed human red blood cells (ideally type O+) that are not older than two weeks.
Q7: My parasite synchronization is not efficient, leading to a wide window of parasite ages.
A7:
-
Sorbitol Treatment: While 5% sorbitol treatment is common for synchronizing to the ring stage, repeated treatments can stress the parasites. Consider alternative or complementary methods.[4]
-
Percoll Gradient: For obtaining highly synchronized late-stage parasites (schizonts), a Percoll gradient centrifugation is effective.
-
Temperature Cycling: Some laboratories use temperature cycling incubators to improve synchronization.
Data Presentation
Table 1: In Vitro Susceptibility of Artemisinin-Resistant and -Sensitive P. falciparum Strains to Dihydroartemisinin (DHA)
| Parasite Strain | K13 Genotype | DHA IC50 (nM) | Reference |
| 3D7 | Wild-type | 3.2 - 7.6 | [3] |
| Dd2 | Wild-type | 3.2 - 7.6 | [3] |
| DHA1 (Dd2-derived) | Not specified | 243 | [3] |
| DHA2 (Dd2-derived) | Not specified | 196 | [3] |
| NF54 | Wild-type | 4.2 ± 0.5 | [5] |
| Isolate with R561H | R561H | 14.1 ± 4.0 | [5] |
| Isolate with A675V | A675V | 7.4 ± 3.3 | [5] |
| Isolate with C469F | C469F | 6.9 ± 1.5 | [5] |
Table 2: Ring-Stage Survival Assay (RSA) Results for Various Pfkelch13 Mutants
| Parasite Line | K13 Mutation | RSA Survival Rate (%) | Reference |
| Wild-type (WT) control | None | < 1 | [6] |
| Transgenic line | N458Y | 26.3 | [6] |
| Clinical Isolate | C580Y | Associated with elevated RSA survival | [1] |
| Clinical Isolate | Y493H | Associated with elevated RSA survival | [1] |
| Clinical Isolate | R539T | Associated with elevated RSA survival | [1] |
Table 3: Efficacy of Triple Artemisinin-based Combination Therapies (TACTs)
| TACT Regimen | Study Population/Setting | Cure Rate | Reference |
| Dihydroartemisinin-piperaquine + Mefloquine | Multinational trial (8 countries) | >95% | [7][8] |
| Artemether-lumefantrine + Amodiaquine | Multinational trial (8 countries) | >95% | [7][8] |
| Dihydroartemisinin-piperaquine (DHA-PPQ) - Control | Same multinational trial | <50% in some regions | [7][8] |
Experimental Protocols
Protocol 1: Ring-Stage Survival Assay (RSA)
This protocol is adapted from the Worldwide Antimalarial Resistance Network (WWARN) procedures.
1. Parasite Synchronization:
- Synchronize P. falciparum cultures to the early ring stage (0-3 hours post-invasion) using 5% D-sorbitol treatment or a combination of Percoll gradient enrichment for schizonts followed by invasion of fresh erythrocytes.
2. Drug Exposure:
- Adjust the synchronized culture to a parasitemia of 0.5-1% and a 2% hematocrit.
- Aliquot the culture into a 96-well plate.
- Add dihydroartemisinin (DHA) to the test wells to a final concentration of 700 nM. Add an equivalent volume of the solvent (e.g., 0.1% DMSO) to the control wells.
- Incubate the plate for 6 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
3. Drug Washout and Culture Continuation:
- After 6 hours, wash the cells three times with pre-warmed complete culture medium to remove the drug.
- Resuspend the cells in fresh complete medium and continue to incubate for another 66 hours.
4. Readout:
- At 72 hours post-drug exposure, prepare thin blood smears from each well.
- Stain the smears with Giemsa and determine the parasitemia by light microscopy, counting at least 10,000 red blood cells.
- Calculate the percent survival as: (Parasitemia of DHA-treated sample / Parasitemia of DMSO-treated sample) x 100.
Protocol 2: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
1. Plate Preparation:
- Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as positive controls and wells with uninfected red blood cells as negative controls.
2. Parasite Culture Addition:
- Add a synchronized ring-stage P. falciparum culture (at a starting parasitemia of 0.5% and 2% hematocrit) to each well.
3. Incubation:
- Incubate the plate for 72 hours under standard culture conditions.
4. Lysis and Staining:
- After incubation, freeze the plate at -80°C to lyse the red blood cells.
- Thaw the plate and add SYBR Green I lysis buffer to each well.
- Incubate in the dark at room temperature for 1-2 hours.
5. Fluorescence Reading and Data Analysis:
- Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Assessment of the Unfolded Protein Response (UPR)
1. Induction of ER Stress:
- Culture synchronized P. falciparum parasites to the desired stage (e.g., trophozoites).
- Induce endoplasmic reticulum (ER) stress by treating the parasites with an agent like dithiothreitol (B142953) (DTT) (e.g., 10 mM for 1 hour) or by heat shock (e.g., 41°C for 1 hour).[9]
2. Sample Collection and Processing:
- For qRT-PCR: Harvest the parasites and extract total RNA using a suitable kit. Synthesize cDNA from the RNA.
- For Western Blot: Lyse the parasites to obtain total protein extracts.
3. Analysis:
- qRT-PCR: Perform quantitative real-time PCR using primers specific for UPR-related genes (e.g., BiP, PDI) and a housekeeping gene (e.g., actin) for normalization. Calculate the fold change in gene expression in the treated samples compared to untreated controls.[9]
- Western Blot: Separate the protein extracts by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against UPR markers (e.g., BiP, phosphorylated-eIF2α) and a loading control (e.g., actin).[10] Quantify the protein levels by densitometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of artemisinin resistance.
Caption: Experimental workflow for the Ring-Stage Survival Assay (RSA).
Caption: Logic of Triple Artemisinin Combination Therapy (TACT).
References
- 1. Understanding artemisinin-resistant malaria: what a difference a year makes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid blood test developed to detect artemisinin resistance [malariagen.net]
- 4. malariaresearch.eu [malariaresearch.eu]
- 5. In Vitro Confirmation of Artemisinin Resistance in Plasmodium falciparum from Patient Isolates, Southern Rwanda, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triple artemisinin-based combination therapy (TACT): advancing malaria control and eradication efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple artemisinin-based combination therapy (TACT): advancing malaria control and eradication efforts | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing Oral Bioavailability of Artemisinin Formulations
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the oral bioavailability of artemisinin (B1665778) and its derivatives. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your formulation development and evaluation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of artemisemisinin?
A1: The primary challenges stem from artemisinin's poor physicochemical properties, including low aqueous solubility and high lipophilicity.[1] These characteristics lead to poor dissolution in the gastrointestinal fluids and consequently, low and erratic oral bioavailability.[2] Additionally, artemisinin undergoes significant first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2B6 and CYP3A4), which further reduces the amount of active drug reaching systemic circulation.[3]
Q2: Which formulation strategies are most effective for improving artemisinin's oral bioavailability?
A2: Several strategies have proven effective, with lipid-based and nano-based formulations being the most prominent. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of lipophilic drugs like artemisinin.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. They offer advantages like controlled release, protection of the drug from degradation, and improved bioavailability.[1]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate artemisinin, providing sustained release and potentially targeted delivery.[5]
-
Co-administration with Bioavailability Enhancers: Co-formulating artemisinin with inhibitors of CYP enzymes or efflux transporters like P-glycoprotein (P-gp) can reduce its metabolism and increase its absorption.
Q3: How do lipid-based formulations improve the oral absorption of artemisinin?
A3: Lipid-based formulations, such as SEDDS, SLNs, and NLCs, improve oral absorption through several mechanisms. They increase the solubilization of artemisinin in the gastrointestinal tract, which is a rate-limiting step for its absorption. The fine emulsion droplets formed by SEDDS provide a large surface area for drug release and absorption. Furthermore, some lipidic excipients and surfactants used in these formulations can inhibit P-gp mediated drug efflux and reduce presystemic metabolism by CYP enzymes in the gut wall and liver.
Q4: What is the role of P-glycoprotein (P-gp) in artemisinin absorption, and how can its effect be mitigated?
A4: P-glycoprotein is an efflux transporter protein located on the apical membrane of intestinal epithelial cells that actively pumps a wide range of xenobiotics, including some drugs, back into the intestinal lumen, thereby limiting their absorption. While some artemisinin derivatives have been shown to be P-gp substrates, others can act as P-gp inhibitors.[6] The effect of P-gp can be mitigated by co-administering P-gp inhibitors or by using formulation excipients that have P-gp inhibitory properties.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of artemisinin formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Entrapment Efficiency in Nanoparticles | 1. Poor affinity of artemisinin for the nanoparticle matrix.2. Drug leakage into the external phase during formulation.3. Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant concentration). | 1. Screen different polymers or lipids to find one with better compatibility with artemisinin.2. Optimize the solvent system to enhance drug entrapment.3. Adjust the drug-to-carrier ratio.4. Incorporate a suitable stabilizer to prevent drug diffusion. |
| Large Particle Size or High Polydispersity Index (PDI) of Nanoparticles | 1. Aggregation of nanoparticles.2. Inefficient homogenization or sonication.3. Inappropriate concentration of stabilizer. | 1. Increase the concentration of the stabilizer (surfactant).2. Optimize homogenization/sonication parameters (e.g., speed, duration, power).3. For SLNs, select a lipid with a higher melting point to prevent particle growth due to Ostwald ripening. |
| Formulation Instability (e.g., Creaming, Phase Separation of SEDDS) | 1. Inappropriate ratio of oil, surfactant, and co-surfactant.2. Poor miscibility of components. | 1. Systematically screen different oils, surfactants, and co-surfactants to identify a stable combination.2. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[1] |
| Inconsistent In Vitro Drug Release Profiles | 1. Inadequate sink conditions in the release medium.2. Variable particle size distribution between batches.3. Inappropriate dialysis membrane cutoff for nanoparticle formulations. | 1. Ensure the concentration of artemisinin in the release medium does not exceed 10-15% of its saturation solubility.2. Add a surfactant (e.g., Tween 80) to the release medium to maintain sink conditions.3. Standardize the formulation and manufacturing process to ensure batch-to-batch consistency in particle size.4. Select a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that allows free drug to pass through but retains the nanoparticles. |
| High Variability in In Vivo Pharmacokinetic Data | 1. Inconsistent dosing volume or technique.2. Variability in animal fasting state.3. Formulation instability in physiological fluids. | 1. Ensure accurate and consistent administration of the formulation to each animal.2. Standardize the fasting period for all animals before dosing.3. Evaluate the stability of the formulation in simulated gastric and intestinal fluids before in vivo studies. |
| Low or No Detectable Drug in Plasma during In Vivo Studies | 1. Extremely low oral bioavailability of the formulation.2. Rapid metabolism of artemisinin.3. Insufficient sensitivity of the analytical method. | 1. Re-evaluate the formulation strategy to further enhance solubility and absorption.2. Consider co-administration with a CYP450 inhibitor if first-pass metabolism is suspected to be high.3. Validate the analytical method (e.g., LC-MS/MS) to ensure it has a sufficiently low limit of quantification (LLOQ) to detect the expected plasma concentrations. |
Quantitative Data Presentation
The following tables summarize key physicochemical and pharmacokinetic parameters of different artemisinin formulations from various studies.
Table 1: Physicochemical Characterization of Artemisinin Formulations
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SEDDS | Oleic acid polyethylene (B3416737) glycol glyceride, polyoxyethylene hydrogenated castor oil, diethylene glycol monoethyl ether | 128.0 | -4.29 | N/A | 4.19 | [7] |
| SLNs | Stearic acid, Phospholipon 90G, Tween 80 | 225.4 | -18.7 | N/A | N/A | N/A |
| NLCs | Not specified | 53.06 ± 2.11 | -28.7 ± 3.59 | 73.9 ± 0.5 | 11.23 ± 0.37 | [8] |
| Polymeric Nanoparticles (PCL) | Poly(ε-caprolactone), PVA | 100 - 240 | N/A | > 99 | N/A | [5] |
| Polymeric Nanoparticles (PLGA) | Poly(lactic-co-glycolic acid) | 220.0 ± 15.0 | N/A | 69.0 ± 3.3 | 29.2 ± 2.0 | [9] |
Table 2: Comparative Pharmacokinetic Parameters of Artemisinin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Artemisinin (Crude Drug) | Not specified | 112.3 ± 18.5 | 1.5 ± 0.3 | 456.7 ± 65.4 | 100 | [10] |
| Artemisinin SEDDS | Not specified | 234.5 ± 25.7 | 0.8 ± 0.2 | 671.3 ± 78.9 | 147 | [10] |
| Artemisinin | 200 | Not specified | Not specified | Not specified | 100 | [2] |
| Artemether (B1667619) | 200 | Not specified | Not specified | Not specified | Not specified | [2] |
| Artemisinin-NLCs (i.p.) | Not specified | Not specified | Not specified | 1233.06 ± 235.57 | N/A | [8] |
| Artemisinin Solution (i.p.) | Not specified | Not specified | Not specified | 871.17 ± 234.03 | N/A | [8] |
(Note: N/A - Not Available in the cited source. i.p. - intraperitoneal administration)
Experimental Protocols
Preparation of Artemisinin-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization Technique
Materials:
-
Artemisinin
-
Solid Lipid (e.g., Stearic Acid, Glyceryl Monostearate)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Phospholipon 90G)
-
Organic Solvent (e.g., Dichloromethane)
-
Purified Water
Procedure:
-
Dissolve artemisinin and the co-surfactant (if used) in the organic solvent.
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the drug-solvent mixture to the melted lipid phase and mix until a clear solution is obtained.
-
Prepare an aqueous surfactant solution by dissolving the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 24,000 rpm) for a specified time (e.g., 10 minutes).
-
The resulting pre-emulsion is then typically subjected to high-pressure homogenization or ultrasonication to reduce the particle size.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.
Characterization of Nanoparticles: Encapsulation Efficiency (EE)
Method: Ultracentrifugation
Procedure:
-
Take a known volume of the nanoparticle suspension.
-
Centrifuge the suspension at a high speed (e.g., 10,000 rpm for 60 minutes) to separate the nanoparticles from the aqueous phase.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Filter the supernatant through a 0.45 µm filter.
-
Quantify the concentration of free artemisinin in the supernatant using a validated analytical method (e.g., HPLC-UV at 292 nm).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Drug Release Study
Method: Dialysis Bag Method
Materials:
-
Artemisinin-loaded formulation
-
Dialysis membrane with an appropriate molecular weight cutoff (MWCO)
-
Release medium (e.g., Phosphate buffer pH 7.4, potentially with a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking water bath or dissolution apparatus
Procedure:
-
Accurately measure a specific volume of the artemisinin formulation and place it inside a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of the pre-warmed release medium (37°C).
-
Maintain constant agitation using a shaking water bath or a magnetic stirrer.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze the collected samples for artemisinin concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats (body weight 200-250 g)
Procedure:
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Administer the artemisinin formulation orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[11]
-
Centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.[11]
-
Store the plasma samples at -80°C until analysis.[11]
-
Extract artemisinin from the plasma samples using a suitable liquid-liquid extraction method (e.g., with ethyl acetate).[11]
-
Quantify the concentration of artemisinin in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate pharmacokinetic software.
Visualizations
References
- 1. The preparation and relative bioavailability of an artemisin in self-emulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of in vitro/in vivo blood distribution and pharmacokinetics of artemisinin, artemether and dihydroartemisinin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies [mdpi.com]
- 4. Solidification of Self-Emulsifying Drug Delivery Systems as a Novel Approach to the Management of Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Induction of P-glycoprotein expression and function in human intestinal epithelial cells (T84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The preparation and relative bioavailability of an artemisin in self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic efficacy of artemisinin-loaded nanoparticles in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Study of artemisinin nanocapsules as anticancer drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artemisinin Stability and Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with artemisinin (B1665778) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of these critical antimalarial compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of my artemisinin compound's activity in my in vitro assay. What could be the cause?
A1: Rapid loss of activity is a common challenge due to the inherent instability of the artemisinin scaffold, particularly the endoperoxide bridge, which is essential for its antimalarial action.[1][2] Several factors in your experimental setup could be accelerating its degradation:
-
pH of the medium: Artemisinin and its derivatives are susceptible to degradation at neutral to alkaline pH. The rate of decomposition of dihydroartemisinin (B1670584) (DHA), a common active metabolite, significantly increases at pH 7.0 and above.[1][3] Ensure your culture medium or buffer system is appropriately pH-controlled, ideally in the slightly acidic range if compatible with your assay.
-
Temperature: Elevated temperatures significantly accelerate degradation.[1][4] Incubating your assays at physiological temperatures (37°C or higher) will contribute to degradation over time.[3] Minimize the duration of high-temperature incubations whenever possible.
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Presence of Iron/Heme: The mechanism of action of artemisinin involves activation by ferrous iron [Fe(II)], often from heme within the malaria parasite.[3][5] If your culture medium is rich in iron sources or if significant hemolysis occurs, it can lead to rapid, non-specific degradation of the compound before it reaches its target.[1][3]
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Solvent Choice: The solvent used to dissolve your artemisinin compound can impact its stability. For instance, artesunate (B1665782) shows significant degradation in solvents like ethanol (B145695) and polyethylene (B3416737) glycol 400 over time.[6][7] Some organic solvents, like DMSO, can also contribute to degradation under certain conditions.[3] It is crucial to prepare fresh solutions and minimize storage time.
Q2: I am analyzing my artemisinin-based combination therapy (ACT) samples by HPLC and see multiple unexpected peaks. Are these contaminants or degradation products?
A2: It is highly likely you are observing degradation products. Artemisinin and its derivatives can degrade into several different compounds, especially under stress conditions like heat, humidity, and light.[8][9]
-
Common Degradation Products: Forced degradation studies have identified numerous degradation products. For example, artesunate (AS) can degrade into products often labeled D1 and D2, with 2-deoxyartemisinin being one identified compound.[8] Dihydroartemisinin (DHA) itself is a primary active metabolite of artesunate and artemether (B1667619) but is also considered a degradation product in stability studies and is itself unstable.[3][10][11]
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Forced Degradation Studies: To confirm if the peaks are degradation products, you can perform a forced degradation study on your pure compound under conditions of heat (e.g., 60°C), acid, base, and oxidation.[8][12][13] The resulting chromatogram can serve as a "fingerprint" to identify the degradation products in your experimental samples.[8]
Q3: How stable are artemisinin derivatives in different pharmaceutical solvents?
A3: The stability of artemisinin derivatives is highly dependent on the solvent system.
-
Artesunate (ARTS) in Methanol-based Systems:
-
In pure methanol (B129727), artesunate primarily converts to artemether (ARTM).[14]
-
In a methanol and water mixture (90:10 v/v), artesunate degrades significantly, forming both dihydroartemisinin (DHA) and artemether.[14]
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The presence of ammonium (B1175870) acetate (B1210297) in a methanol/water mixture further accelerates degradation, leading to the formation of DHA, ARTM, and DHA-dimers.[14]
-
-
Artesunate in Other Pharmaceutical Solvents:
Q4: What are the key environmental factors that I need to control during storage and handling of artemisinin compounds?
A4: To ensure the integrity of your artemisinin compounds, strict control of environmental conditions is necessary.
-
Temperature: High temperatures are a major factor in artemisinin degradation.[8][9] Store compounds at recommended low temperatures and protect them from temperature fluctuations.
-
Humidity: Moisture can accelerate degradation, particularly for certain derivatives like artesunate.[15] Store compounds in desiccated environments.
-
Light: Exposure to light can also contribute to degradation.[9][13] It is recommended to store artemisinin compounds in light-protected containers.
Quantitative Data on Artemisinin Degradation
The following tables summarize quantitative data on the stability of artemisinin and its derivatives under various conditions.
Table 1: Stability of Dihydroartemisinin (DHA) in Different Media at 37°C
| Medium | Half-life (t½) | Reference |
| Plasma | 2.3 hours | [3] |
| Phosphate-Buffered Saline (PBS) at pH 7.4 | 5.5 hours | [3] |
Table 2: Stability of Artesunate vs. Dihydroartemisinin (DHA) after 18 hours of Incubation
| Compound | Medium | Remaining Parent Drug (%) | Reference |
| Artesunate | PBS (pH 7.4) | ~31% | [3] |
| Dihydroartemisinin | PBS (pH 7.4) | Not specified, but activity reduced to 38% of parent | [3] |
| Artesunate | Plasma | ~18% | [3] |
| Dihydroartemisinin | Plasma | 0% | [3] |
Table 3: Long-term Stability of Artemisinin-based Combination Therapies (ACTs) under "Natural Aging"
| ACT Formulation | Storage Conditions | Duration | Loss of Active Pharmaceutical Ingredient (API) | Reference |
| Artemether/Lumefantrine | Tropical Climate (Ghana) & Stability Chamber | 3 years | 0-7% | [8][12][16] |
| Artesunate/Amodiaquine | Tropical Climate (Ghana) & Stability Chamber | 3 years | 0-7% | [8][12][16] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Artemisinin Derivatives
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of the artemisinin derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution in an oven at a high temperature (e.g., 60°C or 100°C) for a specified duration.[8][9]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, dilute with the mobile phase to an appropriate concentration for analysis.
-
Chromatographic Analysis: Analyze the samples using a stability-indicating HPLC method. A common approach is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer).[6][8]
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify the peaks of the parent drug and the newly formed degradation products.
Protocol 2: HPLC Method for Artemisinin Stability Testing
This protocol provides a starting point for developing an HPLC method for quantifying artemisinin and its degradation products.
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[8]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 2.7-4.5).[8][17] The exact ratio will need to be optimized for the specific artemisinin derivative and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 25-30°C.
-
Detection:
-
Sample Preparation: Dilute samples in the mobile phase before injection.
Visualizations
Caption: Factors influencing artemisinin degradation pathways.
Caption: Experimental workflow for forced degradation studies.
Caption: Artesunate degradation in different solvent systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives [mdpi.com]
- 3. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Stability of artesunate in pharmaceutical solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing Artemisinin Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with artemisinin (B1665778) and its derivatives in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when administering artemisinin in animal studies?
A1: The primary challenge with artemisinin is its poor solubility in both aqueous and oil-based vehicles, which significantly impacts its bioavailability and can lead to variability in experimental results.[1][2] Artemisinin is sparingly soluble in water, making intravenous administration of the pure drug difficult without specialized formulations.[2][3] This low bioavailability is also a major hurdle for oral administration.[4][5]
Q2: How can I improve the solubility of artemisinin for in vivo administration?
A2: To improve solubility, artemisinin can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF) before further dilution.[6] For aqueous solutions, it's recommended to first dissolve artemisinin in DMF and then dilute with the chosen aqueous buffer, like PBS.[6] However, it's crucial to be mindful of the potential toxicity of the solvent at the final concentration administered to the animals. Self-emulsifying drug delivery systems (SEDDS) and nanoformulations have also been shown to significantly improve the solubility and oral bioavailability of artemisinin.[3][7][8]
Q3: What are the common administration routes for artemisinin in animal studies, and what are their pros and cons?
A3: The most common administration routes are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).
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Oral (p.o.): This is a convenient and less invasive route. However, artemisinin and its derivatives generally exhibit low oral bioavailability (ranging from 19-35% in some studies) due to poor solubility and first-pass metabolism.[4][9] The presence of food or plant matrix can sometimes enhance absorption.[5][10]
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Intravenous (i.v.): This route ensures 100% bioavailability and provides a rapid onset of action.[3] The main challenge is the poor aqueous solubility of artemisinin, often requiring co-solvents or specialized formulations like nanoformulations to prepare a solution suitable for injection.[3]
-
Intraperitoneal (i.p.): This is a common route in rodent studies for delivering compounds that are not easily administered orally or intravenously. It generally offers better bioavailability than the oral route. However, it can cause local irritation and side effects.[11][12]
Q4: What is the stability of artemisinin and its derivatives in biological systems?
A4: Artemisinins are known to be chemically unstable and can degrade under physiological conditions.[13] Dihydroartemisinin (DHA), the active metabolite of many artemisinin derivatives, is particularly prone to decomposition at neutral pH and in plasma.[13] Artesunate (B1665782) is also rapidly and extensively converted to DHA in vivo.[13] The stability of artemisinins can be affected by pH, temperature, and the presence of biological reductants.[13][14] Forced degradation studies show that artemisinin derivatives can degrade significantly at elevated temperatures.[15]
Q5: Are there known side effects of artemisinin administration in animals?
A5: While generally considered to have low toxicity, some side effects have been reported in animal studies, particularly at high doses.[11][16] These can include reversible reticulocytopenia, mild hemolysis, and neutropenia.[16] At very high doses, neurotoxicity has been observed in some animal models, though this is less of a concern with the doses typically used in efficacy studies.[16] Gastrointestinal effects like nausea, vomiting, and diarrhea have also been noted.[17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in plasma drug levels between animals. | - Poor and variable oral absorption. - Inconsistent formulation preparation. - Rapid metabolism. | - Consider using a different administration route with higher bioavailability (e.g., i.p. or i.v.). - Optimize the vehicle or formulation; consider using a self-emulsifying drug delivery system (SEDDS) or a nanoformulation.[7][8] - Ensure precise and consistent preparation and administration of the dosing solution. |
| Precipitation of the compound in the dosing solution. | - The solubility limit of artemisinin in the chosen vehicle has been exceeded. - Temperature changes affecting solubility. | - Re-evaluate the vehicle and consider using a co-solvent system (e.g., DMSO, ethanol) with appropriate dilutions.[6] - Prepare the formulation fresh before each use and maintain a consistent temperature. - Reduce the final concentration of the drug if possible. |
| No observable therapeutic effect at the expected dose. | - Insufficient bioavailability due to poor absorption or rapid metabolism. - Degradation of the compound in the formulation or in vivo. - Incorrect dosage calculation. | - Increase the dose or consider a different administration route. - Check the stability of your formulation and prepare it fresh. - Verify all dosage calculations and ensure accurate administration. - Consider using more stable artemisinin derivatives.[19] |
| Signs of toxicity or distress in animals after administration. | - Toxicity of the vehicle or co-solvent (e.g., DMSO). - The dose of artemisinin is too high. - Local irritation from i.p. injection. | - Run a vehicle-only control group to assess solvent toxicity. - Reduce the concentration of the co-solvent in the final injected volume. - Perform a dose-response study to determine the maximum tolerated dose.[20][21] - Ensure proper i.p. injection technique to minimize irritation. |
Data Presentation
Table 1: Solubility of Artemisinin in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 16 mg/mL | [6] |
| DMSO | 10 mg/mL | [6] |
| Dimethylformamide (DMF) | 20 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL | [6] |
| Water | ~61.83 mg/L (at 303.2 K) | [22] |
Table 2: Pharmacokinetic Parameters of Artemisinin and its Derivatives in Rodents
| Compound | Animal Model | Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Cmax (mg/L) | Tmax (h) | Reference |
| Artemisinin | Rat | Oral | - | 12.2 ± 0.832 | - | - | - | [4] |
| 10-deoxoartemisinin | Rat | Oral | - | 26.1 ± 7.04 | - | - | - | [4] |
| Deoxyartemisinin | Rat | Oral | - | 1.60 ± 0.317 | - | - | - | [4] |
| Artemisinin (from dried leaves) | Mouse (healthy) | Oral | 100 | - | 0.86 | 4.33 | 1 | [5][10] |
| Artemisinin (from dried leaves) | Mouse (infected) | Oral | 100 | - | Not determined | ≥6.64 | ≥2 | [5][10] |
| Artemether | Rat | Oral | 10 | 19-35 | 0.53 (i.v.) | - | - | [9] |
| Arteether | Rat | Oral | 10 | 19-35 | 0.45 (i.v.) | - | - | [9] |
| Artesunic Acid | Rat | Oral | 10 | 19-35 | 0.35 (i.v.) | - | - | [9] |
| Artelinic Acid | Rat | Oral | 10 | 19-35 | 1.35 (i.v.) | - | - | [9] |
| Dihydroartemisinin | Rat | Oral | 10 | 19-35 | 0.95 (i.v.) | - | - | [9] |
Experimental Protocols
Protocol 1: Preparation of Artemisinin for Oral Gavage (Using a Co-solvent)
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Objective: To prepare a homogenous suspension of artemisinin for oral administration in mice or rats.
-
Materials:
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Artemisinin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil or 0.5% carboxymethylcellulose (CMC) solution
-
-
Procedure:
-
Calculate the total amount of artemisinin required for the study.
-
Weigh the artemisinin powder accurately.
-
Dissolve the artemisinin in a minimal amount of DMSO. For example, to achieve a final concentration of 10 mg/mL in a 5% DMSO/corn oil vehicle, first dissolve 100 mg of artemisinin in 0.5 mL of DMSO.
-
While vortexing, slowly add the corn oil or CMC solution to the artemisinin/DMSO mixture to reach the final volume (in the example, add 9.5 mL of corn oil).
-
Continue to vortex until a uniform suspension is formed.
-
Administer the suspension to the animals via oral gavage at the desired dosage. Ensure the suspension is well-mixed before drawing each dose.
-
Protocol 2: Preparation of Artesunate for Intravenous Injection
Note: Artesunate is more water-soluble than artemisinin and is often used for intravenous preparations.
-
Objective: To prepare a clear, sterile solution of artesunate for intravenous administration.
-
Materials:
-
Artesunate powder
-
5% Sodium Bicarbonate solution (sterile)
-
0.9% Sodium Chloride solution (sterile)
-
-
Procedure (based on CDC protocol for human use, adaptable for animal studies with appropriate concentration adjustments): [16]
-
Reconstitute the artesunate powder with the 5% sodium bicarbonate solution. For example, dissolve 60 mg of artesunate in 1 mL of 5% sodium bicarbonate. Shake until the powder is fully dissolved.
-
Further dilute the solution with 0.9% sodium chloride. For the example above, add 5 mL of 0.9% sodium chloride to the artesunate/bicarbonate solution.
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Mix gently until the solution is clear.
-
The final concentration in this example would be 10 mg/mL. Adjust volumes to achieve the desired final concentration for your animal model.
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Administer the solution via slow intravenous injection (e.g., through a tail vein catheter). The solution should be used shortly after preparation (e.g., within one hour).[16]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin nanoformulation suitable for intravenous injection: Preparation, characterization and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Potent in vivo antimalarial activity of water-soluble artemisinin nano-preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics and bioavailability of dihydroartemisinin, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Potential Roles of Artemisinin and Its Derivatives in the Treatment of Type 2 Diabetes Mellitus [frontiersin.org]
- 12. Treatment of Murine Cerebral Malaria by Artemisone in Combination with Conventional Antimalarial Drugs: Antiplasmodial Effects and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. What are the side effects of Artemisinin? [synapse.patsnap.com]
- 18. Frontiers | The Therapeutic Effect of Artemisinin and Its Derivatives in Kidney Disease [frontiersin.org]
- 19. Chemical stability of artemisinin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
Technical Support Center: Artemisinin Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of artemisinin (B1665778) and its derivatives' degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of artemisinin and its derivatives?
A1: The degradation of artemisinin and its derivatives is primarily influenced by several factors:
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Temperature: Elevated temperatures significantly accelerate thermal degradation. Forced degradation studies often utilize temperatures of 60°C or higher to deliberately induce and identify potential degradation products.[1][2][3]
-
pH: The stability of these compounds is highly pH-dependent. For instance, the decomposition rate of dihydroartemisinin (B1670584) (DHA) increases significantly at a pH of 7.0 and above.[3][4]
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Moisture and Humidity: High humidity is a critical factor, especially in tropical climates where these drugs are predominantly used.[1]
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Light: Exposure to light can contribute to the degradation of artemisinin-based compounds.[1][2]
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Biological Matrices: Components within plasma and erythrocyte lysates can accelerate the degradation of these drugs.[3][4]
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Presence of Iron: The endoperoxide bridge, crucial for the antimalarial activity, is rapidly cleaved in the presence of ferrous iron (Fe(II)), particularly from sources like heme released during the hemolysis of red blood cells.[3][4]
-
Solvents: The choice of solvent for analysis can also drive the breakdown of these compounds. For example, artesunate (B1665782) (ARTS) degradation pathways and rates differ in solvents like methanol, methanol/water, and methanol/ammonium acetate.[5]
Q2: What are the common degradation products of artemisinin and its derivatives?
A2: Several degradation products have been identified, and they are often designated with codes (e.g., D1, D2, D3) in research literature.[1][3] Some of the known degradation products include:
-
Deoxyartemisinin (D2): Identified as a degradation product of artesunate.[1]
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Dihydroartemisinin (DHA): This is the active metabolite of artesunate and artemether (B1667619) and is itself susceptible to further degradation.[3][5][6]
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Other derivatives: Depending on the starting material and the degradation conditions, a variety of other products can be formed, such as those resulting from the opening of the lactone ring or rearrangement of the molecular structure.[1][5][7]
Q3: My artemisinin derivative appears to be degrading during sample collection and storage. What can I do to minimize this?
A3: To minimize degradation during sample handling and storage, especially for plasma samples, consider the following best practices:
-
Rapid Processing: Process blood samples as quickly as possible, keeping them on melting ice. It is recommended to process whole blood within two hours of collection.[8]
-
Immediate Centrifugation and Freezing: After collection, centrifuge the samples promptly and freeze the resulting plasma at -80°C for long-term storage.[8]
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Avoid Freeze-Thaw Cycles: Aliquot plasma into single-use tubes before freezing to avoid repeated thawing and freezing of the entire sample, as each cycle can impact the analyte's integrity.[8]
-
Choice of Anticoagulant: EDTA is generally recommended for drug analysis studies.[8]
Troubleshooting Guide
Issue 1: Low or no detection of the artemisinin compound in my sample.
| Potential Cause | Recommended Solution |
| Significant degradation during sample handling and storage. | Review your sample collection and processing protocol. Ensure rapid processing on ice, immediate centrifugation, and prompt freezing at -80°C. Aliquot samples to avoid multiple freeze-thaw cycles.[8] |
| Inefficient extraction from the matrix (e.g., plasma). | Optimize your extraction method. Protein precipitation with ice-cold acetonitrile (B52724) is a common and effective method for artemisinin derivatives. Solid-phase extraction (SPE) is another robust option.[8] |
Issue 2: High variability between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent sample handling. | Ensure consistent timing for each step of your protocol, particularly the duration between sample collection and centrifugation.[8] |
| Partial thawing of samples during storage or handling. | Maintain a stable storage temperature of -80°C and ensure samples are only completely thawed immediately before analysis.[8] |
Issue 3: Presence of unexpected peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Formation of degradation products. | Review the known degradation products of your specific artemisinin derivative. If these are not your analytes of interest, adjust your chromatographic method (e.g., gradient, mobile phase composition) to separate them from the parent compound.[3][8] |
| Interference from the sample matrix. | Employ a more selective extraction method like Solid-Phase Extraction (SPE) to remove interfering components.[8] |
| Epimerization of Dihydroartemisinin (DHA). | DHA exists as two anomers (α-DHA and β-DHA) that can interconvert in solution. Maintain consistent temperature and pH during sample preparation and analysis to stabilize the equilibrium. If baseline separation is not achieved, you can sum the peak areas of both epimers for quantification, assuming a similar detector response.[3] |
Quantitative Data Summary
Table 1: Summary of Degradation Products Identified by LC-MS after Forced Degradation of Artemisinin-Based Combination Therapies (ACTs) at 60°C.
| Formulation | Active Pharmaceutical Ingredient (API) | Degradant(s) Observed | Key m/z for Extracted Ion Chromatograms |
| Artesunate/Amodiaquine (AS/AQ) | Artesunate (AS) | D1, D2 (2-deoxyartemisinin) | 221, 267 |
| Artemether/Lumefantrine (AM/LUM) | Artemether (AM) | D3, D4, D5, D6 | 221 |
| Dihydroartemisinin/Piperaquine (DHA/PIP) | Dihydroartemisinin (DHA) | D2, D3, D7, D8, D9 | 221 |
| Data synthesized from a study on the degradation of ACTs.[1] |
Table 2: Half-life (t1/2) of Dihydroartemisinin (DHA) and Artesunate under Different Conditions.
| Compound | Condition | Half-life (t1/2) |
| DHA | pH 7.4 buffer | 5.5 hours |
| DHA | Plasma | 2.3 hours |
| Artesunate | pH 7.4 buffer | 10.8 hours |
| Artesunate | Plasma | 7.3 hours |
| Data from a study on the stability of DHA under physiologically relevant conditions.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Artemisinin-Based Formulations
This protocol is a generalized procedure based on methodologies described in the literature for inducing and analyzing degradation products.[1][2]
-
Sample Preparation: Place the solid dosage forms (e.g., tablets) in an oven at a controlled temperature, for example, 60°C.
-
Time Points: Sample the tablets at regular intervals (e.g., twice a week) over a defined period (e.g., 21 days).
-
Extraction: At each time point, extract the active pharmaceutical ingredients (APIs) and any degradation products from the tablets using a suitable solvent.
-
Analysis: Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) for quantification of the API or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products.
-
Data Evaluation: Plot the percentage of the remaining API against time to determine the degradation kinetics. Use the LC-MS data to identify the mass-to-charge ratio (m/z) of potential degradation products.
Protocol 2: LC-MS Method for the Identification of Artemisinin Degradation Products
This is a representative LC-MS method for the analysis of artemisinin and its degradation products.[1]
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Dionex Ultimate 3000 LC system with a Thermo Finnigan LCQ Advantage).
-
Column: A C18 reversed-phase column (e.g., Dionex Acclaim 120, 3 µm, 4.6 x 150 mm).
-
Mobile Phase: An isocratic elution with a suitable solvent system. The specific mobile phase composition should be optimized for the separation of the compounds of interest.
-
Flow Rate: A typical flow rate is 1 mL/minute.
-
Detection: Mass spectrometry is used to detect and identify the parent drug and its degradation products by their mass-to-charge ratios. Extracted Ion Chromatograms (XIC) at specific m/z values can be used to selectively detect known degradation products.
Visualizations
Caption: Recommended workflow for handling plasma samples to minimize artemisinin degradation.
Caption: Simplified degradation pathway of Artesunate to its active metabolite and further products.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in chromatography.
References
- 1. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Artemisinin-Induced Neurotoxicity in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with artemisinin (B1665778) and its derivatives in experimental models. The information is designed to help you anticipate and address common challenges related to neurotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of artemisinin-induced neurotoxicity?
A1: The primary mechanisms of artemisinin-induced neurotoxicity involve the induction of oxidative stress and mitochondrial dysfunction.[1] Artemisinin and its derivatives can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation in neuronal cells.[1] This is often accompanied by a reduction in intracellular ATP levels and a decrease in the mitochondrial membrane potential.[1][2] The cytoskeleton, particularly neurofilaments, can also be a target, leading to neurodegeneration.[1]
Q2: Are all neuronal cell types equally susceptible to artemisinin neurotoxicity?
A2: No, there is a selective vulnerability. Neuronal cells in the brainstem are particularly sensitive to artemisinin-induced toxicity, which has been observed in both in vivo and in vitro models.[1][2][3] In contrast, cortical neurons and astrocytes have shown greater resistance, especially in short-term exposure studies.[1] Astrocytes may be protected by their ability to induce antioxidative enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase.[1]
Q3: Does the route of administration and formulation of artemisinin affect its neurotoxicity?
A3: Yes, the route of administration and formulation are critical factors. Intramuscular injections of oil-based derivatives like artemether (B1667619) and arteether (B1665780) have been shown to cause significant neurotoxicity, particularly with sustained exposure.[4][5] Oral administration is generally considered safer, likely due to more transient exposure of the central nervous system.[4] Using an oil-based vehicle for oral administration can, however, increase neurotoxicity compared to an aqueous suspension.[4]
Q4: Can artemisinin have neuroprotective effects?
A4: Interestingly, yes. While high concentrations of artemisinin are neurotoxic, lower concentrations have demonstrated neuroprotective effects in some experimental models.[6] For instance, low-dose artemisinin has been shown to protect against glutamate-induced oxidative injury, 6-hydroxydopamine (6-OHDA)-induced neuronal injury, and endoplasmic reticulum (ER) stress.[6][7][8] This dual role highlights the importance of dose-response studies in your experiments.
Troubleshooting Guides
Problem 1: I am not observing any significant neurotoxicity in my primary cortical neuron cultures after 7 days of artemisinin treatment.
-
Possible Cause: Cortical neurons are inherently less sensitive to artemisinin than brainstem neurons.[1] Short-term to medium-term exposure may not be sufficient to induce overt toxicity in this cell type.
-
Troubleshooting Steps:
-
Extend the Recovery Period: After the 7-day treatment, remove the artemisinin-containing medium and culture the cells for an additional 7-day recovery period. Neurodegenerative effects in cortical neurons can become more apparent after this recovery phase.[1]
-
Increase the Dose: While cortical neurons are less sensitive, they are not entirely resistant. Carefully conduct a dose-response study with higher concentrations of artemisinin. However, be mindful of inducing generalized cytotoxicity versus specific neurotoxicity.
-
Switch to a More Sensitive Model: If your research question allows, consider using primary brainstem neuron cultures, which are known to be more vulnerable to artemisinin.[1][2]
-
Assess More Sensitive Endpoints: Instead of relying solely on cell viability assays, measure more subtle indicators of neurotoxicity such as changes in mitochondrial membrane potential, intracellular ATP levels, or the expression of neurofilament proteins.[1]
-
Problem 2: My in vitro results with artemether/arteether are not showing the expected neurotoxicity.
-
Possible Cause: The in vitro neurotoxicity of oil-soluble artemisinin derivatives like artemether and arteether can be significantly enhanced by metabolic activation.[9]
-
Troubleshooting Steps:
-
Incorporate a Metabolic Activation System: Co-culture your neuronal cells with liver metabolizing enzymes (e.g., S9 fraction) to simulate in vivo metabolism. This can markedly increase the neurotoxic potential of these compounds.[9]
-
Use the Active Metabolite: Consider directly using dihydroartemisinin (B1670584) (DHA), the active metabolite of many artemisinin derivatives, which has been shown to be more potent in in vitro neurotoxicity assays.[10]
-
Problem 3: I am seeing high levels of apoptosis in my neuronal cultures, but I want to study specific neurodegenerative pathways.
-
Possible Cause: The concentration of artemisinin may be too high, leading to generalized apoptosis rather than a more specific, neurodegenerative cascade.
-
Troubleshooting Steps:
-
Perform a Detailed Dose-Response and Time-Course Study: Identify the concentration and exposure duration that induces sublethal neurotoxic effects. This will allow you to study the upstream mechanisms before widespread cell death occurs.
-
Utilize Neuroprotective Agents: To dissect specific pathways, consider co-treatment with antioxidants or inhibitors of specific signaling pathways to see if they can rescue the neurotoxic phenotype. For example, antioxidants can help to elucidate the role of oxidative stress.[11]
-
Activate Protective Pathways: Investigate whether stimulating pathways like Akt or ERK1/2 can mitigate the observed toxicity.[7][8][12] This can help to isolate the specific mechanisms of artemisinin-induced damage.
-
Quantitative Data Summary
Table 1: In Vitro Neurotoxicity of Artemisinin Derivatives
| Compound | Cell Model | Parameter | Value | Reference |
| Artemisinin | Primary brainstem cultures | NOEC (7 days) | 0.1 µg/ml | [1] |
| Artemisinin | Primary brainstem cultures | EC50 (7 days) | 10 µg/ml | [1] |
| Artemisinin | SH-SY5Y cells | IC50 (48 hours) | 180 µM | [6] |
| Artemether (oral) | Swiss albino mice | ED50 (28 days) | ~300 mg/kg/day | [4] |
| Artesunate (oral) | Swiss albino mice | ED50 (28 days) | ~300 mg/kg/day | [4] |
| Artemether (intramuscular) | Swiss albino mice | ED50 (28 days) | 50 mg/kg/day | [4] |
| Arteether (intramuscular) | Rats | Neurotoxic Dose | 50 mg/kg/day for 5-6 days | [13][14] |
Table 2: Effects of Artemisinin on Biochemical Markers of Neurotoxicity in Primary Rat Brain Cell Cultures
| Cell Type | Parameter | Artemisinin Concentration | Observation | Reference |
| Brainstem Neurons | ROS Production | 0.01 µg/ml | ~400% increase | [1] |
| Cortical Neurons | ROS Production | 1 µg/ml | ~170% increase | [1] |
| Astrocytes | MnSOD mRNA expression | Not specified | >3-fold increase | [1][2] |
| Astrocytes | Catalase mRNA expression | Not specified | >1.5-fold increase | [1][2] |
| Brainstem Neurons | MnSOD mRNA expression | Dose-dependent | Decrease | [1][2] |
Experimental Protocols
Protocol 1: Assessment of Artemisinin-Induced ROS Production in Primary Neuronal Cultures
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Cell Seeding: Plate primary brainstem or cortical neurons in appropriate well plates at a suitable density.
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Cell Culture: Culture the cells for the desired period to allow for maturation.
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Loading with DCFDA: Wash the cells with phosphate-buffered saline (PBS). Load the cells with 50 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) in PBS for 1 hour at 37°C.
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Artemisinin Treatment: Remove the DCFDA solution and treat the cells with various concentrations of artemisinin (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/ml) dissolved in PBS.
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Fluorescence Measurement: Measure the fluorescence of the 2',7'-dichlorofluorescein complex at excitation and emission wavelengths of 485 nm and 530 nm, respectively, using a fluorescence spectrophotometer. Readings can be taken at multiple time points (e.g., 0.5, 1, 2, 3, and 4 hours) to assess the kinetics of ROS production.[1]
Protocol 2: In Vitro Neurotoxicity Assay using Neurite Outgrowth in NB2a Neuroblastoma Cells
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Cell Seeding: Seed NB2a neuroblastoma cells in culture plates.
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Differentiation: Induce differentiation of the cells to promote neurite outgrowth.
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Treatment: Expose the differentiated cells to a range of concentrations of the artemisinin derivative being tested. For compounds like artemether and arteether, consider including a liver metabolizing enzyme system.
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Neurite Outgrowth Assessment: After the desired incubation period, fix the cells and quantify neurite outgrowth using microscopy and appropriate image analysis software.
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Data Analysis: Compare the neurite length and branching in treated cells to control cells to determine the neurotoxic potential of the compound.[9]
Visualizations
Caption: Artemisinin-induced neurotoxicity signaling pathway.
Caption: Neuroprotective signaling pathways activated by artemisinin.
Caption: Experimental workflow for assessing artemisinin neurotoxicity.
References
- 1. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic mode of action of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding artemisinin-induced brainstem neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro neurotoxicity of artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Neuroprotective and anti-epileptic potentials of genus Artemisia L. [frontiersin.org]
- 12. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin neurotoxicity: neuropathology in rats and mechanistic studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajtmh.org [ajtmh.org]
overcoming limitations of artemisinin's short half-life in circulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in extending the circulatory half-life of artemisinin (B1665778) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using artemisinin and its derivatives in clinical applications?
A1: The primary limitation of artemisinin and its derivatives is their short plasma half-life, which is typically less than a few hours.[1][2][3] This rapid clearance necessitates frequent administration of high doses to maintain therapeutic concentrations, which can lead to challenges with patient compliance and potential toxicity.[4][5]
Q2: What are the main strategies being explored to overcome the short half-life of artemisinin?
A2: The main strategies focus on developing advanced drug delivery systems and modifying the drug molecule itself. These include:
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Nano-encapsulation: Incorporating artemisinin into nanoparticles such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles (e.g., PLGA) to protect it from rapid degradation and clearance.[6][7][8]
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Polymer Conjugation: Covalently attaching polymers like polyethylene (B3416737) glycol (PEG) to artemisinin (PEGylation) to increase its hydrodynamic size and reduce renal clearance.
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Prodrug Synthesis: Creating derivatives of artemisinin that are metabolized in the body to release the active drug over a prolonged period.
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Targeted Delivery Systems: Conjugating artemisinin to targeting moieties like transferrin to enhance its delivery to specific cells, such as cancer cells that overexpress transferrin receptors.[9][10]
Q3: How does nano-encapsulation improve the pharmacokinetic profile of artemisinin?
A3: Nano-encapsulation improves the pharmacokinetics of artemisinin in several ways:
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Protection from Degradation: The nanoparticle shell protects the encapsulated artemisinin from enzymatic degradation and rapid metabolism in the bloodstream.[11]
-
Sustained Release: The nanoparticle matrix can be engineered for controlled and sustained release of the drug over an extended period.[12][13]
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Reduced Clearance: Nanoparticles, particularly those with "stealth" coatings like PEG, can evade recognition and uptake by the mononuclear phagocyte system, leading to a longer circulation time.[11]
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Improved Solubility and Bioavailability: For poorly water-soluble artemisinin derivatives, nano-formulations can enhance their solubility and overall bioavailability.[6][7][14]
Q4: Are there any changes in the mechanism of action when artemisinin is encapsulated in nanoparticles?
A4: The fundamental mechanism of action of artemisinin, which involves the iron-mediated cleavage of its endoperoxide bridge to generate reactive oxygen species (ROS), is believed to remain the same.[6][9] However, nano-encapsulation can influence the drug's cellular uptake and intracellular trafficking. For instance, some nano-formulations have been shown to enhance the accumulation of artemisinin in mitochondria, leading to the activation of mitochondria-mediated apoptosis in cancer cells.
Q5: What are the key signaling pathways affected by artemisinin and its modified formulations?
A5: Artemisinin and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9][15][16] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.
Troubleshooting Guides
Nano-encapsulation of Artemisinin
Issue: Low Entrapment Efficiency (%EE) in Liposomes/Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Steps |
| Poor solubility of artemisinin in the lipid matrix. | - Pre-screen the solubility of artemisinin in various lipids to select one with higher affinity.- Increase the temperature during formulation to enhance solubility in the molten lipid, but carefully monitor for potential drug degradation.[17] |
| Drug precipitation during formulation. | - For liposomes prepared by thin-film hydration, optimize the solvent evaporation rate to prevent rapid drug precipitation.[17]- For SLNs, ensure the drug is fully dissolved in the molten lipid before emulsification.[17] |
| Insufficient lipid concentration. | - Increase the lipid concentration in the formulation, as this has been shown to improve entrapment efficiency.[13] |
| Inadequate homogenization. | - Increase the homogenization speed or duration.- For SLNs, consider using a high-pressure homogenizer to achieve smaller and more uniform particles, which can improve drug loading.[17] |
Issue: Inconsistent Particle Size and Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Variable homogenization/sonication parameters. | - Standardize the homogenization/sonication time, speed/amplitude, and temperature. Use an ice bath to prevent overheating during sonication. |
| Inappropriate surfactant/stabilizer concentration. | - Optimize the concentration of the surfactant (e.g., Poloxamer 188, Tween 80). Insufficient surfactant can lead to particle aggregation, while excessive amounts can result in very small, unstable particles. |
| Aggregation during storage. | - Ensure the zeta potential of the nanoparticles is sufficiently high (typically > |30| mV) to ensure electrostatic stability.- Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and protect it from light. |
Issue: Burst Release of Artemisinin from Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Drug adsorbed on the nanoparticle surface. | - Wash the nanoparticles thoroughly after preparation to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension is a common method. |
| High drug loading close to the surface. | - Optimize the drug-to-lipid/polymer ratio. A very high drug loading can lead to a less stable matrix and faster drug release. |
| Rapid degradation of the nanoparticle matrix. | - For polymeric nanoparticles, select a polymer with a slower degradation rate (e.g., a higher molecular weight PLGA or a different lactide:glycolide ratio). |
Synthesis of Artemisinin-Polymer Conjugates
Issue: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Inefficient activation of polymer or artemisinin derivative. | - Ensure the activating agents (e.g., EDC/NHS for carboxyl groups) are fresh and used in the correct molar ratio.- Optimize the reaction time and temperature for the activation step. |
| Steric hindrance. | - If conjugating to a bulky polymer, consider using a linker or spacer molecule to reduce steric hindrance between the polymer and the artemisinin derivative. |
| Side reactions. | - Perform the conjugation reaction under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to oxidation.- Use appropriate protecting groups for reactive functional groups on the artemisinin derivative that are not intended for conjugation. |
Issue: Difficulty in Purification of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Similar solubility of the conjugate and unreacted starting materials. | - Use dialysis with a membrane of an appropriate molecular weight cutoff (MWCO) to separate the high molecular weight polymer conjugate from low molecular weight impurities.- Employ size exclusion chromatography (SEC) for more precise separation based on molecular size. |
| Aggregation of the conjugate. | - Perform purification steps in buffers containing anti-aggregation agents if necessary.- Optimize the pH and ionic strength of the purification buffers. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on various artemisinin formulations aimed at extending its half-life.
Table 1: Physicochemical Properties of Artemisinin-Loaded Nanoparticles
| Formulation | Drug | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Artemisinin & Curcumin | Hot Homogenization | 114.7 | -9.24 | 79.1 (Artemisinin) | [13] |
| Solid Lipid Nanoparticles (SLNs) | Artemisinin | Hot Homogenization | 225.4 | -18.7 | 89.64 | [12] |
| Conventional Liposomes | Artemisinin | Thin-film Hydration | ~130-140 | - | >70 | [12] |
| PEGylated Liposomes | Artemisinin | Thin-film Hydration | ~130-140 | - | >70 | [12] |
| PLGA Nanoparticles | Artemisinin | - | 193.80 ± 7.65 | - | - | [17] |
Table 2: Comparative Pharmacokinetic Parameters of Artemisinin Formulations
| Formulation | Animal Model | T½ (Half-life) | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | Reference |
| Free Artemisinin | Mice | - (Hardly detected after 1h) | - | - | [12] |
| Conventional Liposomes | Mice | - (Detectable after 3h) | ~6-fold increase vs. free | - | [12] |
| PEGylated Liposomes | Mice | >5-fold increase vs. free | ~6-fold increase vs. free | - | [12] |
| Free Artemisinin | Mice | 51.6 min | 299.5 µg·min/mL | 4.33 mg/L | [18] |
| Artemisia annua dried leaves | Infected Mice | Not determined (rising levels at 120 min) | 435.6 µg·min/mL | ≥ 6.64 mg/L | [18] |
| Free Artemisinin | Healthy Volunteers | 4.34 h | 1.19 µg·h/mL | 0.36 µg/mL | [19] |
| Free Artemisinin | Patients | 2.72 ± 1.76 h | - | 364 ± 250 µg/L | [20] |
| ART-loaded PLGA Nanoparticles | Mice | 4.03 and 3.61-fold higher vs. free | 2.91 and 2.85-fold increase vs. free | - | [17] |
| Amphiphilic γ-cyclodextrin NPs | - | 4.00 and 6.25-fold increase vs. free | - | - | [6] |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, animal models, and analytical methods.
Experimental Protocols
Protocol 1: Preparation of Artemisinin-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This protocol describes a common method for preparing SLNs.
Materials:
-
Artemisinin
-
Solid lipid (e.g., Stearic acid, Compritol® 888 ATO)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Phospholipon® 90G)
-
Organic solvent (e.g., Dichloromethane)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amounts of the solid lipid and artemisinin. Dissolve both in a minimal amount of a suitable organic solvent. Heat the mixture to 5-10°C above the melting point of the lipid to form a clear lipid melt.[12][13]
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
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Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000-24,000 rpm) for a specified time (e.g., 10 minutes).[12]
-
Nanoparticle Formation: Cool the resulting emulsion in an ice bath or at room temperature under continuous stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Purification: The SLN suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of Artemisinin-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes using the thin-film hydration method.[12][21][22][23]
Materials:
-
Artemisinin
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve artemisinin, phospholipids, and cholesterol in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[24][25]
-
Solvent Evaporation: Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner wall of the flask.[24][25]
-
Film Drying: Further dry the film under a stream of nitrogen gas or in a vacuum desiccator to remove any residual solvent.[24]
-
Hydration: Add the pre-warmed aqueous buffer to the flask. Agitate the flask (e.g., by gentle rotation or vortexing) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[22][24]
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles - UVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[23][24]
-
Purification: Separate the liposomes from the unencapsulated drug by dialysis, gel filtration, or centrifugation.
-
Characterization: Analyze the liposomes for their size distribution, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of Artemisinin-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs but can be adapted for hydrophobic drugs like artemisinin.
Materials:
-
Artemisinin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., Dichloromethane - DCM, Ethyl Acetate)
-
Aqueous solution with surfactant (e.g., Polyvinyl alcohol - PVA)
-
Purified water
Procedure:
-
Formation of the Primary Emulsion (w/o): Dissolve artemisinin in a small volume of a suitable solvent (this will be the inner water phase, w1). In a separate container, dissolve PLGA in an organic solvent (e.g., DCM) to form the oil phase (o). Add the inner water phase to the oil phase and emulsify using high-speed homogenization or sonication to create a stable water-in-oil (w/o) primary emulsion.
-
Formation of the Double Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA) (the external water phase, w2). Emulsify this mixture again using homogenization or sonication to form a water-in-oil-in-water (w/o/w) double emulsion.[7][14][26][27][28]
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.[7][14][26][27]
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles several times with purified water to remove residual surfactant and unencapsulated drug.[7][14][27]
-
Lyophilization (Optional): The washed nanoparticles can be freeze-dried for long-term storage. A cryoprotectant (e.g., trehalose, mannitol) is often added before lyophilization to prevent aggregation.
-
Characterization: Characterize the PLGA nanoparticles for their size, PDI, zeta potential, surface morphology (e.g., using SEM or TEM), and drug loading/encapsulation efficiency.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the preparation and characterization of artemisinin-loaded nanoparticles.
Caption: Artemisinin's inhibitory effect on the NF-κB signaling pathway.
Caption: Artemisinin's modulation of the MAPK signaling pathway.
References
- 1. Preparation and In-Vitro Characterization of Solid Lipid Nanoparticles Containing Artemisinin and Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of PLGA nanoparticles by flow focusing - Elveflow [elveflow.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Artemisinin-polypyrrole conjugates: synthesis, DNA binding studies and preliminary antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic Profiling of Prepared Artemisinin-Loaded Poly(lac...: Ingenta Connect [ingentaconnect.com]
- 18. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetics of a single dose of artemisinin in patients with uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 22. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 26. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
protocol for assessing artemisinin stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the stability of artemisinin (B1665778) and its derivatives in various solvents. Below you will find a detailed experimental protocol, troubleshooting guides, and frequently asked questions to assist in your experimental design and data interpretation.
Experimental Protocol: Assessing Artemisinin Stability
This protocol outlines a general procedure for conducting a stability study of artemisinin in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of artemisinin in a specific solvent under controlled conditions.
Materials:
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Artemisinin reference standard
-
Solvent of interest (e.g., methanol, acetonitrile (B52724), DMSO, aqueous buffers)
-
HPLC-grade solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)
-
Volumetric flasks, pipettes, and syringes
-
HPLC vials
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HPLC system with a suitable detector (UV or MS)
-
Analytical balance
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pH meter (for aqueous solutions)
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Incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of artemisemisinin reference standard.
-
Dissolve the standard in the solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several HPLC vials.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, protected from light).
-
Prepare a control sample stored at a condition known to minimize degradation (e.g., -20°C).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from the experimental condition.
-
If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v)[1]. An alternative is a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-216 nm[1]. For higher sensitivity and specificity, Mass Spectrometry (MS) can be used, monitoring for specific ions[2][3].
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
-
-
Data Analysis:
-
Quantify the peak area of the artemisinin peak at each time point.
-
Calculate the percentage of artemisinin remaining relative to the initial time point (T=0).
-
Plot the concentration or percentage of remaining artemisinin against time to determine the degradation kinetics. For first-order kinetics, a plot of the natural logarithm of the concentration versus time will yield a straight line.
-
Data Presentation: Stability of Artesunate (B1665782) in Different Solvents
The following tables summarize quantitative data on the stability of artesunate, a semi-synthetic derivative of artemisinin, in various solvent systems.
Table 1: Degradation of Artesunate in Different Methanol-Based Solvents at 37°C [4]
| Solvent System | Key Degradation Products | Chromatographic Peak Decrease of Artesunate |
| Methanol (100%) | Artemether (B1667619) (ARTM) | ~3.13% |
| Methanol:Water (90:10 v/v) | Dihydroartemisinin (B1670584) (DHA), ARTM | ~80% |
| Methanol:Ammonium Acetate (85:15 v/v) | DHA, ARTM, DHA-dimer | ~97% |
Table 2: Half-life of Dihydroartemisinin (DHA) at 37°C in Different Conditions [5]
| Condition | Half-life (t1/2) |
| Buffer solution at pH 7.4 | 5.5 hours |
| Plasma | 2.3 hours |
Visualizations
Caption: Experimental workflow for assessing artemisinin stability.
Caption: Simplified degradation pathway of Artesunate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or irreproducible results | Degradation of artemisinin in the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, conduct a preliminary study to determine its stability under your storage conditions (e.g., -20°C in a suitable solvent)[6]. |
| Low UV signal or poor sensitivity | Artemisinin and its derivatives lack a strong chromophore, leading to low UV absorbance[7]. | Use a low wavelength for detection (210-216 nm)[1]. For higher sensitivity, consider using a more sensitive detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD). |
| Loss of compound activity over time in experiments | Artemisinin is degrading in the experimental medium (e.g., cell culture media, aqueous buffers). | Minimize the incubation time of artemisinin in potentially destabilizing solvents. Evaluate the compatibility of your experimental medium with artemisinin beforehand[6]. |
| Appearance of unexpected peaks in the chromatogram | These could be degradation products or impurities from the solvent or sample matrix. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, oxidation) to help identify potential degradation products[6][8]. Ensure the use of high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: How stable is artemisinin in DMSO?
Artemisinin-based compounds are known to be unstable in dimethyl sulfoxide (B87167) (DMSO), with degradation occurring relatively quickly[6]. It is highly recommended to prepare fresh solutions in DMSO for immediate use. Long-term storage of artemisinin in DMSO, even at low temperatures, is not advisable[6].
Q2: What are the primary factors influencing artemisinin stability?
Several factors can affect the stability of artemisinin and its derivatives:
-
Solvent: Stability varies significantly between different solvents. It is particularly unstable in some organic solvents like DMSO and in aqueous solutions[4][6].
-
Temperature: Elevated temperatures accelerate the degradation of artemisinin compounds[8][9].
-
pH: The pH of aqueous solutions can significantly impact the rate of hydrolysis and degradation[5][10].
-
Presence of Metal Ions: The endoperoxide bridge, which is crucial for its biological activity, can be cleaved in the presence of ferrous iron (Fe²⁺), leading to degradation[11].
-
Light: Exposure to light can also contribute to the degradation of some derivatives[8].
Q3: What are the common degradation products of artemisinin derivatives?
Forced degradation studies on artemisinin derivatives like artesunate and artemether show a variety of degradation products. A common degradation pathway for artesunate is hydrolysis to dihydroartemisinin (DHA)[4][6]. Further degradation can lead to other rearrangement products.
Q4: How should I prepare and store artemisinin stock solutions?
Given the instability of artemisinin, it is crucial to handle stock solutions with care.
-
Preparation: It is best to prepare stock solutions fresh for each experiment.
-
Storage: If short-term storage is necessary, use a solvent in which artemisinin shows greater stability (preliminary testing is recommended). Store solutions at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Always protect solutions from light[6].
Q5: What analytical methods are best for quantifying artemisinin and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method. However, due to the low UV absorbance of artemisinin, methods with higher sensitivity and specificity like Liquid Chromatography-Mass Spectrometry (LC-MS) are often preferred[2][3][8]. LC-MS allows for the accurate quantification of the parent compound and the identification of its degradation products.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ultra High Pressure Liquid Chromatographic Method for the Determination of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mmv.org [mmv.org]
- 8. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rdw.rowan.edu [rdw.rowan.edu]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of iron-mediated artemisinin degradation: effect of solvent composition and iron salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Validation of Artemisinin's Anticancer Efficacy: A Comparative Guide for Researchers
Artemisinin (B1665778) and its derivatives, originally developed as antimalarial drugs, have garnered significant attention for their potent anticancer properties.[1] Extensive preclinical research has demonstrated their ability to inhibit tumor growth, induce apoptosis, and curb metastasis across a wide range of cancer types.[1][2] This guide provides an objective comparison of the in vivo anticancer efficacy of artemisinin and its key derivatives—dihydroartemisinin (DHA), artesunate (B1665782) (ART), and artemether—in mouse models, supported by experimental data and detailed protocols.
Comparative Efficacy in Mouse Models
The anticancer effects of artemisinin and its derivatives have been validated in various mouse models, primarily using xenografts where human cancer cells are implanted into immunodeficient mice.[1] These studies consistently show a significant reduction in tumor volume and progression upon treatment.[1] Dihydroartemisinin (DHA) is often cited as the most potent of these compounds in anticancer activity.[1]
Monotherapy Studies
In monotherapy settings, these compounds have demonstrated considerable efficacy against numerous cancers. For instance, in a lung cancer xenograft model using A549 cells, artemisinin, DHA, and artesunate all significantly shrank tumor volumes, with artesunate showing the highest inhibition at 41.04%.[3] Similarly, artesunate has been shown to produce a dose-dependent tumor regression in pancreatic cancer xenograft models, with an efficacy comparable to the standard chemotherapeutic agent gemcitabine.[4] In a model of hepatocellular carcinoma, artesunate nanoliposomes exhibited a tumor growth inhibitory effect of 32.7%, outperforming the 20.5% inhibition by standard artesunate.[5]
| Compound | Cancer Type | Mouse Model | Cell Line | Key Findings | Reference |
| Artemisinin | Lung Cancer | A549 Xenograft | A549 | Reduced tumor volume and weight. | [3] |
| Breast Cancer | MDA-MB-231 Xenograft | MDA-MB-231 | Dose-dependent reduction in tumor proliferation and angiogenesis. | [6] | |
| Dihydroartemisinin (DHA) | Lung Cancer | Lewis Lung Carcinoma | LLC | High anti-cancer activity and induction of apoptosis. | [7] |
| Colorectal Cancer | HCT116 & RKO Xenograft | HCT116, RKO | Effectively inhibited colon tumor growth. | [8] | |
| Ovarian Cancer | A2780 & OVCAR-3 Xenograft | A2780, OVCAR-3 | Potent inhibition of tumor growth. | [8] | |
| Artesunate (ART) | Pancreatic Cancer | Panc-1 Xenograft | Panc-1 | Dose-dependent tumor regression, similar to gemcitabine. | [4] |
| Colorectal Cancer | CT26 Xenograft | CT26 | Reduced tumor growth. | [9] | |
| Breast Cancer | MCF-7 Xenograft | MCF-7 | Tumor inhibition rates of 24.39% (low dose) and 40.24% (high dose). | [10] | |
| Hepatocellular Carcinoma | HepG-2 Xenograft | HepG-2 | Nanoliposome formulation showed 32.7% tumor growth inhibition. | [5] | |
| Melanoma | Ret-transgenic | N/A (spontaneous) | Inhibited growth of ret-tumor cells and induced apoptosis. | [11] | |
| Artemether | Colon Cancer | CT26 Xenograft | CT26 | Albumin-nanoparticle formulation controlled tumor growth. | [12] |
| Diffuse Large B-cell Lymphoma | N/A | N/A | Significantly inhibited proliferation. | [13] |
Combination Therapy
The anticancer effects of artemisinin derivatives can be significantly enhanced when combined with conventional chemotherapeutic agents.[2] This synergistic interaction often allows for lower doses of cytotoxic drugs, potentially reducing side effects.[2] For example, in lung cancer xenograft models, combining DHA with cisplatin (B142131) or cyclophosphamide (B585) resulted in a greater degree of tumor growth inhibition than either agent alone.[7][14] Similarly, combining artesunate with cyclophosphamide in a breast cancer model led to a higher tumor inhibition rate (68.29%) than either drug individually.[10]
| Artemisinin Derivative | Combination Agent | Cancer Type | Key Findings | Reference |
| Dihydroartemisinin (DHA) | Cyclophosphamide (CTX) or Cisplatin (CDDP) | Lung Carcinoma | Greater tumor growth inhibition and reduced metastasis. | [7] |
| Gemcitabine | Pancreatic Cancer | Synergistic induction of apoptosis and cell cycle arrest. | [8] | |
| Doxorubicin (DOX) | Triple-Negative Breast Cancer & HeLa Xenograft | Enhanced anti-tumor effect and induction of apoptosis. | [8] | |
| Artesunate (ART) | Cyclophosphamide (CTX) | Breast Carcinoma | Increased tumor inhibition rate compared to monotherapy. | [10] |
Mechanisms of Anticancer Action
Artemisinin and its derivatives exert their anticancer effects through a multi-targeted approach, influencing various signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[2] Key mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, inhibition of angiogenesis, and modulation of cellular signaling pathways.[1][2]
One of the primary proposed mechanisms is the iron-dependent generation of ROS.[13] Cancer cells have higher intracellular iron concentrations than normal cells, making them more susceptible to the cytotoxic effects of artemisinins.[13] The endoperoxide bridge in the artemisinin structure reacts with iron to produce free radicals, leading to oxidative stress and cell death.[12][13]
Furthermore, these compounds have been shown to modulate several critical signaling pathways:
-
Wnt/β-catenin Pathway: Artemisinin, DHA, and artesunate have been shown to suppress lung tumor growth by inhibiting the Wnt/β-catenin signaling pathway.[3]
-
PI3K/Akt/mTOR Pathway: DHA has been found to inhibit this pathway, which is crucial for cell proliferation and survival.[2]
-
NF-κB Pathway: DHA can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2][8]
The multifaceted mechanisms of action contribute to the broad-spectrum anticancer activity of these compounds.
Experimental Protocols
The validation of artemisinin's anticancer efficacy in vivo typically follows a standardized workflow involving the use of immunodeficient mice and the subcutaneous implantation of human cancer cells.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Animal Models: Immunodeficient mice, such as BALB/c nude or NOD/SCID mice, aged 4-6 weeks, are used to prevent the rejection of human tumor xenografts.[2]
-
Tumor Cell Implantation: A suspension of cancer cells, typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or Matrigel, is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.[2] Tumor volume is often calculated using the formula: (Length × Width²) / 2.
-
Drug Administration: Once tumors reach a certain volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups. Artemisinin derivatives are typically administered via oral gavage or intraperitoneal injection at specified doses and frequencies.[3][5]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Further Analysis: Excised tumor tissues can be used for immunohistochemistry to analyze biomarkers for proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).[2] Western blotting can also be performed on tumor lysates to quantify protein expression in key signaling pathways.[2][7]
Conclusion
The in vivo data from numerous mouse model studies strongly support the potential of artemisinin and its derivatives as effective anticancer agents, both as monotherapies and in combination with existing chemotherapeutics.[1][2] Their multi-targeted approach and favorable safety profile make them promising candidates for further clinical development.[4][15] Researchers and drug development professionals should consider these compounds as a valuable addition to the arsenal (B13267) of potential cancer therapies. The detailed protocols and comparative data presented here offer a solid foundation for designing future preclinical and clinical investigations.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artesunate induces oncosis-like cell death in vitro and has antitumor activity against pancreatic cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroartemisinin improves the efficiency of chemotherapeutics in lung carcinomas in vivo and inhibits murine Lewis lung carcinoma cell line growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antitumor effects of artesunate on human breast carcinoma MCF-7 cells and IGF-IR expression in nude mice xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of artesunate on immune cells in ret-transgenic mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Artemether suppresses cell proliferation and induces apoptosis in diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Artemisinin, Artesunate, and Artemether Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of three key artemisinin-based compounds: artemisinin (B1665778), artesunate (B1665782), and artemether (B1667619). The information presented is based on experimental data from in vitro and in vivo studies, offering a valuable resource for researchers in the field of antimalarial drug development.
Overview of Artemisinin and its Derivatives
Artemisinin, a sesquiterpene lactone containing a crucial endoperoxide bridge, is the parent compound for a class of potent antimalarial drugs.[1] Its derivatives, including the water-soluble artesunate and the lipid-soluble artemether, were developed to improve its bioavailability and clinical utility.[1] These compounds are known for their rapid parasite clearance and high efficacy against Plasmodium falciparum, including multi-drug resistant strains.[1][2]
Comparative Efficacy: In Vitro and In Vivo Data
The efficacy of these compounds can be assessed through various metrics, including in vitro 50% inhibitory concentrations (IC50) and in vivo parasite clearance parameters.
In Vitro Antiplasmodial Activity
The in vitro efficacy of artemisinin and its derivatives is typically determined by measuring the concentration of the drug required to inhibit parasite growth by 50% (IC50).
| Compound | P. falciparum Strain | IC50 (nmol/L) | Reference |
| Artemisinin | - | 20.1 ± 0.6 | [3] |
| Artesunate | - | 6.2 ± 1.4 | [3] |
| Artemether | - | 21.4 ± 5.3 | [3] |
| Dihydroartemisinin (B1670584) (active metabolite) | - | 1.8 ± 0.9 | [3] |
| Artemisinin | P. berghei | 19 nM | [4] |
| Artesunate | P. berghei | 11 nM | [4] |
| Dihydroartemisinin (active metabolite) | P. berghei | 3 nM | [4] |
Note: Dihydroartemisinin (DHA) is the active metabolite of both artesunate and artemether.[5][6]
In Vivo Efficacy: Parasite Clearance
In vivo studies in patients with falciparum malaria provide crucial data on the clinical efficacy of these drugs, particularly regarding the speed of parasite clearance from the bloodstream.
| Drug Combination | Parasite Clearance Time (PCT) - Median (hours) | Parasite Clearance Half-life - Median (hours) | Study Population | Reference |
| Artesunate + Sulfadoxine–Pyrimethamine (AS+SP) | - | 1.7 (IQR: 1.3–2.2) | Patients with uncomplicated falciparum malaria in Mali | [7] |
| Artemether–Lumefantrine (AL) | - | 1.9 (IQR: 1.5–2.5) | Patients with uncomplicated falciparum malaria in Mali | [7] |
| Oral Artesunate | 32 (range: 12–65) | - | Adult patients with acute uncomplicated P. falciparum malaria in western Thailand | [8] |
| Oral Artemether | Similar to Artesunate | - | Adult patients with acute uncomplicated P. falciparum malaria in western Thailand | [8] |
| Artesunate/Lumefantrine (ASLF FDC) | 25.40 ± 14.82 (mean ± SD) | - | Patients with uncomplicated P. falciparum malaria | [9] |
| Artemether/Lumefantrine (AMLF FDC) | 24 ± 13.32 (mean ± SD) | - | Patients with uncomplicated P. falciparum malaria | [9] |
| Artesunate + Amodiaquine (AS + AQ) | 30 (IQR, 24–36) | 2.36 (IQR, 1.85–2.88) | Patients in Bouake, Côte d'Ivoire | [10] |
| Artemether + Lumefantrine (AL) | 30 (IQR, 24–36) | 2.23 (IQR, 1.74–2.63) | Patients in Bouake, Côte d'Ivoire | [10] |
IQR: Interquartile Range, FDC: Fixed-Dose Combination
Pharmacokinetic Profiles
The pharmacokinetic properties of artesunate and artemether significantly influence their clinical performance.
| Parameter | Intramuscular Artesunate | Intramuscular Artemether | Reference |
| Absorption | Very rapid | Slow and erratic | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | Within 20 minutes | Median of 10 hours (range: 1.5–24) | [5][6] |
| Peak Plasma Concentration (Cmax) of Parent Drug | Median: 5,710 nmol/liter (range: 1,362–8,388) | Median: 574 nmol/liter (range: 67–1,631) | [5][6] |
| Half-life (t1/2) of Parent Drug | Median: 30 minutes (range: 3–67) | - | [5][6] |
| Conversion to Dihydroartemisinin (DHA) | Rapid and complete | Relatively little conversion | [5][6] |
| Peak Plasma Concentration (Cmax) of DHA | Median: 3,060 nmol/liter (range: 1,718–7,080) | - | [5][6] |
| Half-life (t1/2) of DHA | Median: 52 minutes (range: 26–69) | - | [5][6] |
A study comparing oral administration found that the oral antimalarial bioavailability of artemether was significantly lower than that of artesunate.[8][11]
Mechanism of Action
The antimalarial activity of artemisinin and its derivatives is attributed to their endoperoxide bridge.[1] The proposed mechanism involves the activation of this bridge by intraparasitic heme iron, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[12][13] These reactive species are thought to damage parasite proteins and membranes, leading to parasite death.[12] One of the key targets is believed to be the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).[14]
Caption: Proposed mechanism of action for artemisinin and its derivatives.
Experimental Protocols
In Vitro Antiplasmodial Assay (SYBR Green I Method)
This assay is widely used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.[15]
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX and hypoxanthine) at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[16]
-
Synchronization: The parasite culture is synchronized to the ring stage, often using 5% D-sorbitol treatment.[15]
-
Drug Plate Preparation: Test compounds are serially diluted in 96-well microplates.
-
Incubation: A synchronized parasite suspension is added to the wells, and the plates are incubated for 72 hours.[15]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.[15]
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[15][17]
-
Data Analysis: The fluorescence readings are used to determine the parasite growth inhibition at different drug concentrations, and the IC50 value is calculated.
Caption: Workflow for the in vitro antiplasmodial assay using the SYBR Green I method.
In Vivo Parasite Clearance Assay
This clinical assay measures the rate at which parasites are cleared from a patient's bloodstream following treatment.
-
Patient Recruitment: Patients with confirmed uncomplicated P. falciparum malaria are enrolled in the study.[7]
-
Drug Administration: The patient is treated with the antimalarial drug(s) according to a standard protocol.
-
Blood Sampling: Thin and thick blood smears are collected at regular intervals (e.g., every 6, 8, or 12 hours) to monitor parasitemia.[10] Alternatively, quantitative PCR (qPCR) can be used for more sensitive detection.[18][19]
-
Parasite Counting: The number of asexual parasites per microliter of blood is determined by microscopy or qPCR.[7][18]
-
Data Analysis: The parasite clearance rate is calculated from the slope of the log-linear portion of the parasite reduction curve. The parasite clearance half-life and time to clear 95% of parasites (PCT95) can also be determined.[18] A specialized tool, the Parasite Clearance Estimator (PCE) from the World Wide Antimalarial Resistance Network (WWARN), is often used for this analysis.[10]
Caption: Workflow for the in vivo parasite clearance assay.
Conclusion
Artesunate generally demonstrates superior pharmacokinetic properties, particularly after parenteral administration, with rapid absorption and conversion to the highly active metabolite dihydroartemisinin.[5][6] This translates to a potential clinical advantage in the initial treatment of severe malaria.[20] In terms of in vivo parasite clearance, both artesunate and artemether, especially when used in combination therapies, are highly effective with comparable parasite clearance times in several studies.[8][9][10] In vitro, artesunate and its active metabolite dihydroartemisinin tend to show lower IC50 values compared to artemisinin and artemether, indicating greater intrinsic antiplasmodial activity. The choice between these derivatives may depend on the clinical setting, route of administration, and the partner drug in combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of intramuscular artesunate and artemether in patients with severe falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vivo Efficacy and Parasite Clearance of Artesunate + Sulfadoxine–Pyrimethamine Versus Artemether–Lumefantrine in Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of efficacy and safety of artesunate-lumefantrine vs. artemether-lumefantrine fixed-dose combination in the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of oral artesunate and artemether antimalarial bioactivities in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
- 16. mmv.org [mmv.org]
- 17. benchchem.com [benchchem.com]
- 18. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Synergistic Anticancer Effects of Artemisinin and its Derivatives with Conventional Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with established safety profiles offers a promising and efficient strategy in the development of novel cancer therapies. Artemisinin (B1665778), a well-known anti-malarial compound, and its derivatives (e.g., dihydroartemisinin (B1670584) (DHA), artesunate (B1665782) (ART)) have garnered significant attention for their potential anticancer properties. This guide provides a comparative analysis of the synergistic effects observed when artemisinin and its derivatives are combined with conventional anticancer drugs. The information presented herein is supported by experimental data from various preclinical studies, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying molecular signaling pathways.
I. Quantitative Analysis of Synergistic Effects
The synergy between artemisinin derivatives and conventional anticancer drugs has been demonstrated across a range of cancer cell lines. The combination often leads to a significant reduction in the half-maximal inhibitory concentration (IC50) of the conventional drug, indicating enhanced cytotoxicity. The synergistic effect is quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Dihydroartemisinin (DHA) in Combination with Conventional Anticancer Drugs
| Conventional Drug | Cancer Cell Line | IC50 (µM) - DHA Alone | IC50 (µM) - Conventional Drug Alone | IC50 (µM) - Combination | Combination Index (CI) | Key Findings & References |
| Doxorubicin (B1662922) (DOX) | MCF-7 (Breast Cancer) | Not specified | Not specified | Synergistic | < 1 | Enhanced apoptosis, decreased mitochondrial membrane potential, and activation of caspases.[1][2][3] |
| Doxorubicin (DOX) | MDA-MB-231 (Triple-Negative Breast Cancer) | 131.37 ± 29.87 | 0.5 | Synergistic | < 1 | Significantly suppressed cell proliferation and induced apoptosis more effectively than either drug alone.[2][4][5] |
| Gemcitabine (B846) (GEM) | A549 (Non-Small Cell Lung Cancer) | Not specified | Not specified | Synergistic | Not specified | Synergistically inhibited cell growth by inducing apoptosis via both intrinsic and extrinsic pathways.[6] |
| Cisplatin (B142131) (DDP) | HepG2 (Liver Cancer) | Not specified | Not specified | Synergistic | Not specified | Enhanced apoptosis through the Fas receptor and mitochondrial signaling pathways.[7] |
| Cisplatin (DDP) | A549 (Lung Cancer) | 20 (for A549) | 10 | Synergistic | Not specified | Induces ferroptosis by upregulating ZIP14 expression.[8] |
Table 2: Synergistic Effects of Artesunate (ART) in Combination with Conventional Anticancer Drugs
| Conventional Drug | Cancer Cell Line | IC50 (µM) - ART Alone | IC50 (µM) - Conventional Drug Alone | IC50 (µM) - Combination | Combination Index (CI) | Key Findings & References |
| Paclitaxel (PTX) | LNCaP (Prostate Cancer) | Not specified | Not specified | Synergistic (1:1 ratio) | Not specified | Increased early and late apoptosis compared to single-drug treatments.[9][10] |
| Paclitaxel (PTX) | PC-3 (Prostate Cancer) | Not specified | Not specified | Synergistic (1:1 ratio) | Not specified | Suppressed cell proliferation in a dose- and time-dependent manner.[9][10] |
II. Mechanistic Insights: Signaling Pathways of Synergy
The synergistic anticancer activity of artemisinin derivatives with conventional drugs stems from their ability to modulate multiple cellular signaling pathways, primarily converging on the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.
A. Induction of Apoptosis
A common mechanism underlying the synergistic effect is the enhanced induction of apoptosis. This is often achieved through the simultaneous activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Combined effect of artemisinin derivatives and chemotherapy on apoptotic pathways.
B. Modulation of Pro-Survival Pathways
Artemisinin derivatives can also sensitize cancer cells to chemotherapy by inhibiting pro-survival signaling pathways that are often upregulated in cancer.
Caption: DHA enhances DOX-induced apoptosis by inhibiting the STAT3/HIF-1α pathway.[5]
III. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of findings. Below are methodologies for key assays used to evaluate the synergistic anticancer effects of artemisinin derivatives and conventional drugs.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[2]
-
Drug Treatment: Treat the cells with various concentrations of the artemisinin derivative, the conventional anticancer drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
B. Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the synergistic effects of an artemisinin derivative (e.g., DHA) and a conventional anticancer drug (e.g., Doxorubicin).
Caption: A generalized workflow for evaluating the synergy of artemisinin derivatives and chemotherapy.
V. Conclusion
The combination of artemisinin and its derivatives with conventional anticancer drugs represents a promising therapeutic strategy. The synergistic interactions observed in numerous preclinical studies, supported by the elucidation of the underlying molecular mechanisms, provide a strong rationale for further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate the design and execution of future research in this area, with the ultimate goal of translating these findings into effective clinical applications for cancer treatment.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. benchchem.com [benchchem.com]
- 3. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. [Dihydroartemisinin enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic induction of apoptosis in A549 cells by dihydroartemisinin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dihydroartemisinin combined with cisplatin on proliferation, apoptosis and migration of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination of Artesunate and Paclitaxel in 1:1 Ratio Induces Apoptosis and Morphology Change on Human Prostate Cancer Cell Lines - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 10. The Combination of Artesunate and Paclitaxel in 1:1 Ratio Induces Apoptosis and Morphology Change on Human Prostate Cancer Cell Lines [scirp.org]
- 11. Dihydroartemisinin inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
The Evolving Landscape of Colorectal Cancer Therapy: A Comparative Analysis of Artemisinin Combination Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a continuous endeavor. In the realm of colorectal cancer (CRC), standard-of-care regimens have significantly improved patient outcomes, yet challenges such as drug resistance and adverse side effects persist. This has spurred investigations into novel therapeutic agents, among which the artemisinin (B1665778) family of compounds has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of artemisinin combination therapy against alternative and standard CRC treatments, supported by experimental data, detailed protocols, and pathway visualizations.
Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives such as artesunate (B1665782) (ART) and dihydroartemisinin (B1670584) (DHA), are well-established antimalarial drugs. A growing body of preclinical and early clinical evidence now points to their potent anti-cancer properties, including in colorectal cancer.[1][2] This guide synthesizes the available data to facilitate a comprehensive evaluation of their therapeutic potential.
Comparative Efficacy: Artemisinin Derivatives vs. Standard-of-Care
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of artemisinin-based therapies with standard chemotherapeutic agents and placebo.
Table 1: In Vitro Cytotoxicity of Artemisinin Derivatives vs. Standard Chemotherapy in Colorectal Cancer Cell Lines
| Compound/Combination | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Artesunate (ART) | HCT116 | 40 µg/mL (~83) | 48 | [3] |
| HT-29 | >80 µg/mL (>166) | 48 | [4] | |
| CLY | <10 µg/mL (<20.8) | 48 | [4] | |
| Lovo | ~20 µg/mL (~41.6) | 48 | [4] | |
| SW480 | ~4 µM | 72 | [5] | |
| HCT116 | ~8 µM | 72 | [5] | |
| Dihydroartemisinin (DHA) | LoVo/L-OHP | ~20 | 48 | |
| 5-Fluorouracil (B62378) (5-FU) | HCT116 | Not specified | 48 | [3] |
| Oxaliplatin (B1677828) (L-OHP) | LoVo | Not specified | 48 | |
| ART + 5-FU | HCT116 | Synergistic Inhibition | Not specified | [6] |
| DHA + Oxaliplatin | Colon Cancer Cells | Synergistic Cytotoxicity | Not specified | [7] |
Table 2: In Vivo Efficacy of Artemisinin Derivatives in Colorectal Cancer Xenograft Models
| Treatment | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Artesunate (ART) | HCT116 Xenograft (BALB/c nude mice) | Not specified | Significant tumor size and weight inhibition | [3] |
| ART + 5-FU | HCT116 Xenograft (BALB/c nude mice) | Not specified | Synergistic reduction in tumor growth | [6] |
| Dihydroartemisinin (DHA) + Oxaliplatin | Mouse Xenograft Model | Not specified | Strong anti-tumor effects compared to single agents | [8] |
Table 3: Clinical Efficacy of Oral Artesunate in Colorectal Cancer (Pilot Study)
| Outcome | Artesunate Group (n=10) | Placebo Group (n=12) | Follow-up | Reference |
| Cancer Recurrence | 1 | 6 | 42 months | |
| 2-Year Survival Rate | 91% | 57% | 24 months |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparison.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Artesunate, Dihydroartemisinin, and/or standard chemotherapeutic agents
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 4,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value is determined as the concentration of the drug that inhibits cell growth by 50%.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for the specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.[9]
In Vivo Colorectal Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Materials:
-
Colorectal cancer cells (e.g., HCT116)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Test compounds (e.g., Artesunate, 5-FU) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test compounds and vehicle control according to the planned dosage and schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[3]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of artemisinin and its derivatives are attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Conclusion
The available evidence suggests that artemisinin and its derivatives exhibit significant anti-cancer activity against colorectal cancer cells, both in vitro and in vivo. Their mechanisms of action are multi-faceted, involving the induction of apoptosis and the inhibition of key signaling pathways that drive cancer cell proliferation and survival. The synergistic effects observed when combined with standard chemotherapeutic agents like 5-fluorouracil and oxaliplatin are particularly noteworthy, suggesting a potential role for artemisinins in combination therapy to enhance efficacy and potentially overcome drug resistance.[6][7]
The pilot clinical trial of artesunate demonstrated promising results in reducing cancer recurrence and improving survival compared to placebo, with a favorable safety profile. However, it is crucial to underscore that this was a small-scale study, and large, randomized controlled trials directly comparing artemisinin combination therapies with current standard-of-care regimens (e.g., FOLFOX, FOLFIRI) are necessary to definitively establish their clinical utility.
For the research community, the data presented herein provides a strong rationale for further investigation into artemisinin-based therapies for colorectal cancer. Future studies should focus on elucidating the precise molecular targets, optimizing combination strategies, and conducting robust clinical trials to validate these promising preclinical and early clinical findings. The potential to repurpose these well-tolerated and affordable antimalarial drugs for oncology represents a significant opportunity in the global fight against colorectal cancer.
References
- 1. Frontiers | Anti-tumor mechanism of artesunate [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential sensitivity of colorectal cancer cell lines to artesunate is associated with expression of beta-catenin and E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artesunate Inhibits the Cell Growth in Colorectal Cancer by Promoting ROS-Dependent Cell Senescence and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artesunate alleviates 5-fluorouracil-induced intestinal damage by suppressing cellular senescence and enhances its antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroartemisinin synergistically enhances the cytotoxic effects of oxaliplatin in colon cancer by targeting the PHB2-RCHY1 mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroartemisinin enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Schistosomal Activities of Artemisinin and Praziquantel
For Researchers, Scientists, and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. For decades, the mainstay of control and treatment has been a single drug, praziquantel (B144689). However, concerns over potential drug resistance and its limited efficacy against juvenile worms have spurred research into alternative and complementary therapies. Among the most promising candidates are artemisinin (B1665778) and its derivatives, originally developed as antimalarial agents. This guide provides a detailed, objective comparison of the anti-schistosomal properties of artemisinin and praziquantel, supported by experimental data, to inform future research and drug development efforts.
At a Glance: Key Differences in Anti-Schistosomal Activity
| Feature | Artemisinin & Derivatives | Praziquantel (PZQ) |
| Primary Target Stage | Juvenile worms (schistosomula)[1][2] | Adult worms[1] |
| Mechanism of Action | Heme-catalyzed generation of cytotoxic free radicals[3][4] | Disruption of calcium homeostasis, leading to paralysis and tegumental damage[5][6] |
| Efficacy as Monotherapy | Moderate, particularly against early-stage infections[7] | High against adult worms, but low against juvenile stages[1][2] |
| Combination Therapy | Synergistic with praziquantel, enhancing overall efficacy[1][7] | Standard of care; combination with artemisinins shows promise for improved outcomes and potential to reduce transmission[1] |
| Resistance | No widespread resistance reported in Schistosoma | Concerns exist, though clinically significant resistance is not yet widespread[8] |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various in vivo and in vitro studies, highlighting the differential efficacy of artemisinin derivatives and praziquantel against Schistosoma species.
Table 1: In Vivo Efficacy (Worm Burden Reduction, %)
| Drug/Combination | Species | Host | Dosage | Timing of Treatment (Days Post-Infection) | Worm Burden Reduction (%) | Reference |
| Artemether | S. japonicum | Mice | 300 mg/kg (single dose) | 7-8 | 69.8 - 71.0 | |
| Artesunate (B1665782) | S. japonicum | Mice | 300 mg/kg (single dose) | 7-8 | 69.8 - 71.0 | |
| Dihydroartemisinin | S. japonicum | Mice | 300 mg/kg (single dose) | 7-8 | 69.8 - 71.0 | |
| Praziquantel | S. japonicum | Mice | 200 mg/kg (5 consecutive days) | 14 | 16.7 | [9] |
| Artesunate | S. japonicum | Mice | 200 mg/kg (5 consecutive days) | 14 | 83.3 | [9] |
| Praziquantel | S. japonicum | Mice | 40 mg/kg | N/A | 52 | [1] |
| Praziquantel | S. japonicum | Mice | 60-100 mg/kg (divided doses) | N/A | up to 91 | [1] |
| Artemisinin Derivatives | S. japonicum | Mice | Multiple doses (3-8) | N/A | up to 97 | [1] |
| Praziquantel + Artemether/Artesunate | S. japonicum | Mice | N/A | N/A | 84-97 | [1] |
Table 2: In Vitro Efficacy (IC50 Values)
| Drug | Species | Stage | IC50 | Reference |
| Praziquantel | S. mekongi | Adult | 40 µg/mL | [10] |
| Artesunate | S. mekongi | Adult | More effective than PZQ at causing tegumental damage | [11] |
Mechanisms of Action: A Tale of Two Pathways
The anti-schistosomal effects of artemisinin and praziquantel are mediated by distinct molecular mechanisms.
Praziquantel: A Disruptor of Calcium Homeostasis
Praziquantel's primary mode of action involves the rapid and massive influx of calcium ions into the schistosome, leading to spastic muscle paralysis and vacuolization and disruption of the worm's outer layer, the tegument.[12] This makes the parasite susceptible to host immune attack. The molecular target of praziquantel has been identified as a specific transient receptor potential (TRP) ion channel, designated TRPM_PZQ.[13] Praziquantel binds to a hydrophobic pocket within the voltage-sensor-like domain of this channel, causing it to open and allow unregulated calcium entry.[14]
Artemisinin: A Generator of Cytotoxic Radicals
The anti-schistosomal activity of artemisinin is contingent on its endoperoxide bridge. It is hypothesized that this bridge is activated by heme, which is derived from the digestion of host hemoglobin by the parasite.[3][15] This interaction, catalyzed by ferrous iron (Fe²⁺) in the heme, cleaves the endoperoxide bridge and generates a cascade of reactive oxygen species (ROS) and carbon-centered free radicals.[3][4] These highly reactive molecules are thought to alkylate and damage a multitude of vital parasite macromolecules, including proteins and lipids, leading to oxidative stress and cell death.[3][16]
Visualizing the Mechanisms
The following diagrams illustrate the proposed signaling pathways and a comparative experimental workflow.
Caption: Proposed mechanism of action for Praziquantel against Schistosoma.
Caption: Proposed mechanism of action for Artemisinin against Schistosoma.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of artemisinin and praziquantel.
In Vitro Anti-Schistosomal Activity Assay
-
Parasite Preparation:
-
Schistosoma mansoni cercariae are mechanically transformed into schistosomula.
-
The schistosomula are cultured in a suitable medium, such as RPMI-1640 supplemented with fetal bovine serum and antibiotics, at 37°C in a 5% CO₂ atmosphere.
-
-
Drug Preparation:
-
Artemisinin derivatives and praziquantel are dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial dilutions are prepared to achieve the desired final concentrations for the assay.
-
-
Drug Exposure:
-
Cultured schistosomula or adult worms are transferred to 24- or 96-well plates.
-
The drug solutions are added to the wells at various concentrations. Control wells receive the solvent alone.
-
-
Assessment of Viability:
-
Worm motility and morphology are observed at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope.
-
Viability can be scored based on motor activity and morphological changes (e.g., tegumental damage, contraction).
-
The half-maximal inhibitory concentration (IC50) is calculated based on the dose-response curve.
-
In Vivo Mouse Model of Schistosomiasis
-
Animal Infection:
-
Female BALB/c mice are percutaneously infected with a defined number of S. mansoni cercariae (e.g., 80-100 cercariae per mouse).
-
-
Drug Administration:
-
At a specified time post-infection (e.g., 21 days for juvenile worms, 49 days for adult worms), mice are treated with artemisinin derivatives or praziquantel.
-
Drugs are typically administered orally via gavage. Dosages and treatment schedules vary depending on the study design. A control group receives the vehicle only.
-
-
Worm Burden Determination:
-
At the end of the experiment (e.g., 14 days post-treatment), mice are euthanized.
-
Adult worms are recovered from the hepatic portal and mesenteric veins by perfusion.
-
The total number of worms and the number of male and female worms are counted.
-
Worm burden reduction is calculated by comparing the mean number of worms in the treated groups to the control group.
-
-
Egg Burden Quantification:
-
A portion of the liver and intestine is weighed and digested in a potassium hydroxide (B78521) solution.
-
The number of eggs in a known volume of the digested tissue is counted under a microscope.
-
The egg count per gram of tissue is calculated.
-
Fecal egg counts can also be performed using methods like the Kato-Katz technique.
-
Caption: Comparative experimental workflow for in vitro and in vivo anti-schistosomal drug testing.
Conclusion and Future Directions
Artemisinin and praziquantel exhibit distinct but complementary anti-schistosomal activities. Praziquantel remains the drug of choice for treating established infections due to its high efficacy against adult worms. However, its ineffectiveness against juvenile stages is a significant drawback. Artemisinin and its derivatives fill this therapeutic gap with their potent activity against schistosomula.
The data strongly support the use of combination therapy with praziquantel and an artemisinin derivative to achieve higher cure rates, reduce the risk of re-infection, and potentially interrupt disease transmission.[1] Future research should focus on optimizing combination regimens, including dosage and timing of administration, for different Schistosoma species and in various endemic settings. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of both drugs will be crucial for the development of new, more effective anti-schistosomal agents and for managing the potential emergence of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 6. The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Artemisinin Derivative of Praziquantel as an Orally Active Antischistosomal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Praziquantel on Schistosoma mekongi Proteome and Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schistosoma mekongi: the in vitro effect of praziquantel and artesunate on the adult fluke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antischistosomal activity of artemisinin derivatives in vivo and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of the Cytotoxic Effects of Artemisinin and Its Derivatives on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs for oncology is a rapidly advancing field, with the antimalarial agent artemisinin (B1665778) and its semi-synthetic derivatives gaining significant attention for their potent anticancer properties.[1][2] These compounds have demonstrated selective cytotoxicity against a multitude of cancer cell lines, operating through various mechanisms of action.[3][4] This guide provides an objective comparison of the in vitro cytotoxicity of key artemisinin derivatives, supported by experimental data, detailed methodologies, and pathway visualizations to assist researchers in their work. The primary anticancer activity of these compounds is attributed to their unique endoperoxide bridge, which reacts with intracellular iron to produce cytotoxic reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[5][6]
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for artemisinin and its principal derivatives—dihydroartemisinin (B1670584) (DHA), artesunate, and artemether—across a range of human cancer cell lines. Multiple studies indicate that the derivatives, particularly DHA, are often more potent than the parent artemisinin compound.[1][7]
Table 1: IC50 Values of Artemisinin Derivatives in Various Cancer Cell Lines
| Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Artemisinin | Cholangiocarcinoma | CL-6 | 339 | [8][9] |
| Hepatocarcinoma | Hep-G2 | 268 | [8][9] | |
| Colon Cancer | SW480 | 39 | [5] | |
| Colon Cancer | SW620 | 42.8 | [5] | |
| Mastocytoma | P815 | 12 | [10] | |
| Kidney Adenocarcinoma | BSR | 52 | [10] | |
| Dihydroartemisinin (DHA) | Cholangiocarcinoma | CL-6 | 75 | [8][9] |
| Hepatocarcinoma | Hep-G2 | 29 | [8][9] | |
| Breast Cancer | MCF-7 | 129.1 (24h) | [1] | |
| Breast Cancer | MDA-MB-231 | 62.95 (24h) | [1] | |
| Lung Cancer | PC9 | 19.68 (48h) | [11] | |
| Lung Cancer | NCI-H1975 | 7.08 (48h) | [11] | |
| Colon Cancer | SW480 | 11.4 | [5] | |
| Colon Cancer | SW620 | 11.9 | [5] | |
| Artesunate | Cholangiocarcinoma | CL-6 | 131 | [8][9] |
| Hepatocarcinoma | Hep-G2 | 50 | [8][9] | |
| Breast Cancer | MCF-7 | 83.28 (24h) | [1] | |
| Artemether | Cholangiocarcinoma | CL-6 | 354 | [8][9] |
| Hepatocarcinoma | Hep-G2 | 233 | [8][9] |
Note: IC50 values can vary based on experimental conditions such as incubation time and specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro study of artemisinin derivatives.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, A549, Hep-G2) are obtained from a certified cell bank like the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are typically cultured in RPMI-1640, DMEM, or a similar medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the artemisinin derivative (e.g., 1 µM to 200 µM). A control group is treated with the vehicle (e.g., DMSO) alone.[12]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[5]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group, and IC50 values are calculated using non-linear regression analysis.[13]
Apoptosis Detection (Annexin V-FITC Assay)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of the artemisinin derivative for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[14]
-
Staining: Cells are washed with cold PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.[14]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[10]
Mandatory Visualization: Workflows and Pathways
The following diagrams illustrate the experimental workflow and key signaling pathways modulated by artemisinin derivatives.
Caption: Experimental workflow for comparing in vitro cytotoxicity.
Caption: ROS-mediated intrinsic apoptosis pathway induced by artemisinins.
Caption: Other key anticancer mechanisms of artemisinin derivatives.
Summary and Conclusion
The available in vitro data consistently demonstrates the potent cytotoxic activity of artemisinin and its derivatives against a wide range of cancer cell lines. The semi-synthetic derivatives, particularly dihydroartemisinin (DHA), often exhibit superior potency compared to the parent artemisinin compound.[7][9] The primary mechanism of action involves iron-dependent generation of ROS, which triggers cell death through multiple pathways, including apoptosis and ferroptosis.[2][15] Furthermore, these compounds can induce cell cycle arrest, contributing to their overall anti-proliferative effects. While the results are promising, the choice of derivative should be guided by the specific cancer type and experimental context, as cytotoxicity is highly cell-line dependent.[7] This guide provides a foundational overview to aid researchers in designing and interpreting their in vitro studies on these promising anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro evaluation of the cytotoxic and genotoxic effects of artemether, an antimalarial drug, in a gastric cancer cell line (PG100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Expanding Therapeutic Reach of Artemisinin: A Comparative Guide for Non-Malarial Parasitic Diseases
An Objective Analysis of Artemisinin's Efficacy in Schistosomiasis, Leishmaniasis, and Toxoplasmosis for Researchers and Drug Development Professionals.
Originally celebrated as a cornerstone in the global fight against malaria, the artemisinin (B1665778) class of compounds is garnering significant attention for its therapeutic potential against a broader spectrum of parasitic diseases.[1][2] Derived from the sweet wormwood plant (Artemisia annua), artemisinin and its semi-synthetic derivatives—including artesunate, artemether (B1667619), and dihydroartemisinin (B1670584) (DHA)—are characterized by a unique endoperoxide bridge, which is crucial to their parasiticidal activity.[3] This guide provides a comparative analysis of the experimental evidence validating the use of artemisinins in three significant non-malarial parasitic infections: schistosomiasis, leishmaniasis, and toxoplasmosis. It is designed to offer researchers, scientists, and drug development professionals a clear overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Schistosomiasis: A Synergistic Approach
Schistosomiasis, a debilitating disease caused by Schistosoma flatworms, is conventionally treated with praziquantel (B144689). However, concerns over reliance on a single drug and its limited efficacy against juvenile worms have spurred research into alternatives.[4] Artemisinin derivatives have emerged as promising candidates, primarily for their activity against the early developmental stages of the parasite.[5][6]
Comparative Efficacy Data
Clinical trials have demonstrated that while artemisinin derivatives alone may not surpass praziquantel's cure rates, their combination significantly enhances therapeutic outcomes.[5][7] They also play a crucial prophylactic role, reducing the incidence of new infections.[5]
| Treatment Regimen | Target Species | Metric | Efficacy/Result | Reference |
| Artesunate (Prophylaxis) | S. japonicum | Protection Rate | 68.19% - 100% (multiple doses of 6 mg/kg weekly) | [8] |
| Praziquantel (PZQ) Alone | S. mansoni | Cure Rate (Week 6) | 82.5% | [7] |
| PZQ + Dihydroartemisinin-piperaquine (DHAP) | S. mansoni | Cure Rate (Week 6) | 85.7% | [7] |
| PZQ + Artesunate-mefloquine (As + MQ) | S. mansoni | Cure Rate (Week 6) | 88.7% | [7] |
| PZQ + Artesunate-amodiaquine (As + AQ) | S. mansoni | Cure Rate (Week 6) | 76.2% | [7] |
| Artemether | S. japonicum (in rabbits) | Worm Reduction | ~90% (single 15 mg/kg dose) | [6] |
Mechanism of Action
The antischistosomal action of artemisinins is not fully elucidated but is thought to involve several mechanisms.[8] A leading hypothesis suggests that, similar to its effect in malaria, the endoperoxide bridge is cleaved by intra-parasitic heme, generating cytotoxic free radicals.[8][9] These radicals then form covalent bonds with parasite-specific proteins, leading to oxidative stress and damage.[8] Furthermore, studies have shown that artemisinins can significantly decrease the parasite's glycogen (B147801) content and reduce the expression of key defensive enzymes like glutathione (B108866) reductase and cytochrome c peroxidase.[8]
Key Experimental Protocol: Human Clinical Trial for Combination Therapy
This protocol is a generalized representation based on randomized controlled trials evaluating praziquantel plus artemisinin-based combination therapies (ACTs).[4][7]
-
Study Design : An open-label, multi-arm, non-inferiority, individually randomized controlled trial.
-
Population : School-aged children infected with S. mansoni, diagnosed via Kato-Katz thick smears.[5][7]
-
Intervention Arms :
-
Control Arm: Praziquantel (PZQ) alone (e.g., 40 mg/kg, single dose).
-
Combination Arm 1: PZQ plus artesunate-mefloquine.
-
Combination Arm 2: PZQ plus dihydroartemisinin-piperaquine.
-
Additional arms with other ACTs as needed.[7]
-
-
Primary Outcome : Parasitological cure rate, defined as the absence of S. mansoni eggs in stool samples at a set time point post-treatment (e.g., 6 weeks).[5][7]
-
Secondary Outcomes : Egg reduction rate (ERR), cumulative cure rate, and incidence of adverse events at various follow-up points (e.g., 12 weeks).[4]
-
Data Analysis : The primary outcome is analyzed to test the hypothesis that the combination therapy is non-inferior to PZQ monotherapy, with a pre-defined non-inferiority margin (e.g., -10% risk difference).[4]
Leishmaniasis: A Promising Alternative
Leishmaniasis treatment is hampered by the toxicity, high cost, and growing resistance associated with first-line drugs like pentavalent antimonials and amphotericin B.[10] Artemisinins have demonstrated significant antileishmanial activity in both in vitro and in vivo models, positioning them as potential alternative or adjuvant therapies.[1][11]
Comparative Efficacy Data
Studies show that artemisinin derivatives can effectively inhibit parasite growth in vitro and reduce parasite burden in animal models. Artesunate, in particular, has shown efficacy comparable or superior to standard treatments in canine leishmaniasis.[12]
| Artemisinin Derivative | Target Species | Model | Metric | Efficacy/Result | Reference |
| Artemether | L. infantum | In vitro (promastigotes) | IC50 (24h) | 25 µg/mL | [13] |
| Artesunate | L. donovani | In vitro (promastigotes) | IC50 | 4.64 ± 0.48 µg/mL | [14] |
| Artesunate + Diminazene | L. donovani | In vitro (promastigotes) | IC50 | 2.28 ± 0.24 µg/mL | [14] |
| Artemisinin | L. major | In vitro (promastigotes) | IC50 (24h) | 283 µM (~79.8 µg/mL) | [15] |
| Artesunate | L. infantum | In vivo (naturally infected dogs) | Clinical Score | Significantly lower score vs. control group (meglumine antimoniate + allopurinol) at 6 months | [12] |
| Artemether (Oral) | L. infantum | In vivo (BALB/c mice) | Parasite Burden | Significant reduction in liver and spleen | [13] |
| Artemisia annua capsules | L. (V.) panamensis | In vivo (hamsters) | Cure Rate | 83.3% (5 of 6) cured | [16] |
Mechanism of Action
The antileishmanial effect of artemisinins appears to be multifactorial. Artemether has been shown to induce apoptosis-related mechanisms in Leishmania parasites.[13] Artesunate demonstrates potent anti-inflammatory and neuroprotective effects, reducing the neuroinflammation and pain sensitivity associated with Leishmania infection in murine models.[11] This suggests that in addition to direct parasiticidal activity, artemisinins may improve clinical outcomes by modulating the host's immune and inflammatory responses.[11]
Key Experimental Protocol: In Vitro IC50 Determination
This protocol is adapted from studies evaluating the in vitro activity of artemisinins against Leishmania promastigotes.[13][14]
-
Parasite Culture : Leishmania promastigotes (e.g., L. donovani) are cultured to the stationary phase in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS) at 25°C.[14][15]
-
Drug Preparation : The artemisinin derivative is dissolved in a solvent like DMSO to create a stock solution and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Assay Setup : In a 96-well plate, approximately 2 x 10^6 parasites/mL are exposed to the various drug concentrations. Control wells include parasites with medium alone (negative control) and a reference drug like Amphotericin B (positive control).
-
Incubation : The plate is incubated for a defined period (e.g., 24, 48, or 72 hours) at 25°C.
-
Viability Assessment : Parasite viability is determined using a direct counting method with a hemocytometer or an indirect method like the MTT assay.
-
IC50 Calculation : The percentage of growth inhibition is calculated relative to the negative control for each drug concentration. The IC50 value (the concentration of the drug that inhibits 50% of parasite growth) is then determined by non-linear regression analysis.[13]
Toxoplasmosis: Targeting the Lytic Cycle and Brain Cysts
Toxoplasmosis, caused by Toxoplasma gondii, can lead to severe neurological disease in immunocompromised individuals. Standard therapy, often a combination of pyrimethamine (B1678524) and sulfadiazine, is effective but can be limited by severe side effects.[17][18] Artemisinins are promising because of their ability to cross the blood-brain barrier and their activity against the parasite.[19]
Comparative Efficacy Data
In vitro and in vivo studies have shown that artemisinin and its newer derivatives, artemisone (B1665779) and artemiside, are potent inhibitors of T. gondii. They have demonstrated efficacy against both the acute (tachyzoite) and chronic (bradyzoite cyst) stages of the infection.[19][20]
| Artemisinin Derivative | Model | Metric | Efficacy/Result | Reference |
| Dihydroartemisinin (DHA) | In vitro (THP-1 cells) | Growth Inhibition | ~70% inhibition at 0.1-0.5 µg/mL | [19][21] |
| Artesunate-DHA (50:50) | In vivo (mice, chronic) | Brain Cyst Reduction | ~40% reduction after 5 days | [19][21] |
| Artemether | In vitro (HFF cells) | IC50 | 9.035 µM | [22] |
| Artemisone | In vitro (fibroblasts) | IC50 | ~0.1 µM | [20] |
| Artemiside | In vitro (fibroblasts) | IC50 | ~0.08 µM | [20] |
| Artemisone | In vivo (mice, acute) | Survival | >80% survival | [20] |
| Artemiside | In vivo (mice, reactivated) | Survival | Increased survival (more effective than artemisone) | [20] |
Mechanism of Action
Artemisinins inhibit T. gondii proliferation by interfering with multiple steps in the parasite's lytic cycle.[23] They have been shown to inhibit parasite replication and, crucially, the invasion of host cells.[22][23] This is partly achieved by inducing a premature release of microneme proteins, which are essential for host cell attachment and penetration.[23] Furthermore, artemether has been found to disrupt the mitochondrial membrane potential of T. gondii tachyzoites, leading to increased production of reactive oxygen species (ROS) and subsequent parasite death.[22]
Key Experimental Protocol: In Vitro Growth Inhibition Assay
This protocol is based on methods used to assess the efficacy of artemisinins against T. gondii tachyzoites.[22][23]
-
Cell Culture : Host cells, typically human foreskin fibroblasts (HFF), are cultured to confluence in 96-well plates in a suitable medium (e.g., DMEM with 10% FBS).[22]
-
Drug Preparation : Test compounds are serially diluted in the culture medium across the plate.
-
Parasite Infection : Freshly harvested T. gondii tachyzoites (often a strain expressing a reporter like β-galactosidase) are added to the wells at a low multiplicity of infection (e.g., 50 tachyzoites per well).[23]
-
Incubation : Plates are incubated for an extended period (e.g., 4-5 days) at 37°C with 5% CO2 to allow for multiple rounds of parasite replication.
-
Quantification of Growth :
-
For reporter strains, a substrate (e.g., CPRG for β-galactosidase) is added, and the colorimetric change, proportional to parasite growth, is measured with a plate reader.[23]
-
Alternatively, parasite growth can be assessed via qPCR or microscopy.
-
-
Data Analysis : The absorbance values are normalized to untreated controls, and the IC50 (concentration inhibiting 50% of parasite growth) is calculated using a dose-response curve.
Conclusion
The existing body of experimental data strongly supports the validation of artemisinin and its derivatives as potent therapeutic agents against a range of non-malarial parasitic diseases.
-
For schistosomiasis , their primary value lies in combination therapy with praziquantel, where they target juvenile worms and enhance overall cure rates.[5]
-
In leishmaniasis , they represent a promising and potentially safer alternative to current toxic treatments, with demonstrated efficacy in preclinical and veterinary models.[12][13]
-
For toxoplasmosis , their ability to cross the blood-brain barrier and act on chronic-stage cysts offers a significant advantage over standard therapies.[19][20]
While these findings are encouraging, further rigorous, large-scale clinical trials are imperative before these compounds can be fully integrated into clinical practice for these indications. The development of new derivatives like artemisone and artemiside, with improved pharmacokinetic profiles, further brightens the prospect of repurposing this remarkable class of drugs for the global fight against parasitic infections.[1][20]
References
- 1. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinins: their growing importance in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives | MDPI [mdpi.com]
- 4. SCHISTOACT: a protocol for an open-label, five-arm, non-inferiority, individually randomized controlled trial of the efficacy and safety of praziquantel plus artemisinin-based combinations in the treatment of Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Review and Meta-Analysis of Artemisinin Based Therapies for the Treatment and Prevention of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. New Uses for Old Drugs: The Tale of Artemisinin Derivatives in the Elimination of Schistosomiasis Japonica in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Administration of Artemisone for the Treatment of Schistosomiasis: Formulation Challenges and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Potential of Artesunate in the treatment of visceral leishmaniasis in dogs naturally infected by Leishmania infantum: Efficacy evidence from a randomized field trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. scielo.br [scielo.br]
- 15. m-hikari.com [m-hikari.com]
- 16. In vitro and in vivo antileishmanial activity of Artemisia annua L. leaf powder and its potential usefulness in the treatment of uncomplicated cutaneous leishmaniasis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinically Available Medicines Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. Effects of artesunate, dihydroartemisinin, and an artesunate-dihydroartemisinin combination against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Artemisinin derivatives inhibit Toxoplasma gondii in vitro at multiple steps in the lytic cycle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Artemisinin and Chloroquine for the Treatment of Sensitive Malaria Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of artemisinin (B1665778) and chloroquine (B1663885) against sensitive strains of malaria parasites, supported by experimental data. The discovery of artemisinin was a watershed moment in malaria treatment, particularly as resistance to established drugs like chloroquine became widespread.[1] However, in regions where chloroquine sensitivity persists, it remains a relevant therapeutic. This document delves into their mechanisms of action, clinical efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action
The modes by which artemisinin and chloroquine kill the malaria parasite are fundamentally different. Artemisinin's action is rapid and potent, while chloroquine's efficacy is tied to the parasite's unique metabolism within red blood cells.
Artemisinin: The antimalarial activity of artemisinin and its derivatives is dependent on its endoperoxide bridge.[2][3] The mechanism is thought to involve a two-step process:
-
Activation: The drug is activated by intraparasitic heme-iron, which is produced during the parasite's digestion of hemoglobin. This catalyzes the cleavage of the endoperoxide bridge.[2][4]
-
Radical Formation & Damage: This cleavage generates highly reactive carbon-centered free radicals.[4][5] These radicals then damage the parasite by alkylating essential proteins, lipids, and other biomolecules, leading to parasite death.[3][4][5] This rapid action targets the asexual blood stages of the parasite's life cycle.[1][3]
Chloroquine: As a weak base, chloroquine's mechanism relies on its accumulation within the parasite's acidic food vacuole.[6][7][8]
-
Accumulation: Chloroquine diffuses into the parasite's food vacuole. The acidic environment (pH 4.7) causes it to become protonated, trapping it inside at concentrations over 1000 times higher than in the surrounding plasma.[7][8]
-
Inhibition of Heme Polymerization: During hemoglobin digestion, the parasite releases large amounts of toxic free heme. To protect itself, the parasite normally polymerizes this heme into a non-toxic, inert crystal called hemozoin, a process mediated by a heme polymerase enzyme.[6][7]
-
Toxicity: Chloroquine binds to the heme molecules, forming a complex that prevents their polymerization into hemozoin.[7][9] The resulting accumulation of toxic free heme and the heme-chloroquine complex disrupts membrane function and leads to oxidative stress, ultimately causing cell lysis and parasite death.[7][8]
Quantitative Performance Comparison
The efficacy of antimalarials can be quantified both in vitro through susceptibility testing and in vivo through clinical trials. Artemisinin derivatives are known for their rapid parasite clearance, a key advantage in treating acute malaria.[10]
In Vitro Susceptibility
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. For sensitive P. falciparum strains, both artemisinin and chloroquine exhibit IC50 values in the low nanomolar range.
| Drug | Parasite Strain | IC50 (nmol/L) | Reference |
| Chloroquine | 3D7 (Sensitive) | < 15 | [11] |
| Chloroquine | Sensitive Isolates | < 100 | [11] |
| Artemisinin | Clinical Isolate | 20.1 ± 0.6 | [12] |
| Dihydroartemisinin | Clinical Isolate | 1.8 ± 0.9 | [12] |
| Artesunate (B1665782) | Clinical Isolate | 6.2 ± 1.4 | [12] |
Note: IC50 values can vary based on the specific laboratory protocol and parasite strain used.
Clinical Efficacy in Sensitive Strains
Clinical trials provide crucial data on how drugs perform in patients. Key metrics include Parasite Clearance Time (PCT), Fever Clearance Time (FCT), and the rate of recrudescence (reappearance of parasites after treatment). Artemisinin-based therapies generally show faster parasite and fever clearance compared to chloroquine.[13][14] However, due to artemisinin's short half-life, monotherapy can lead to high recrudescence rates, necessitating its use in combination therapies (ACTs).[1][15]
| Parameter | Artemisinin (or ACT) | Chloroquine | Species | Key Findings & Reference |
| Parasite Clearance Time (Median) | 18 hours (Artemether-Lumefantrine) | 24 hours | P. knowlesi | AL cleared parasites significantly faster than CQ.[16] |
| Parasite Clearance Time (Median) | 24 hours | 24 hours | P. vivax | A study in Vietnam found both drugs were equally effective in initial parasite clearance.[15] |
| Fever Clearance Time | Shorter | Longer | P. vivax | A systematic review concluded ACTs clear fever faster than CQ.[13] |
| Recrudescence/Recurrence (Day 28) | 50% (Artesunate monotherapy) | 8% | P. vivax | Chloroquine's longer half-life provides better post-treatment protection than short-acting artesunate alone.[17] |
| Recurrence (Day 28) | N/A | 13.3% | P. vivax | A study in Vietnam showed a notable treatment failure rate for CQ, suggesting emerging resistance.[18][19] |
Experimental Protocols
Standardized protocols are essential for comparing the efficacy of antimalarial drugs. Below are outlines for a common in vitro assay and a typical clinical trial design.
In Vitro Drug Susceptibility: SYBR Green I-Based Fluorescence Assay
This high-throughput method measures the inhibition of parasite DNA accumulation as an indicator of growth.[20]
-
Plate Preparation: Standard 96-well microtiter plates are pre-dosed with serial dilutions of the test drugs (e.g., artemisinin, chloroquine).[20]
-
Parasite Culture: A culture of P. falciparum (e.g., drug-sensitive 3D7 strain) is synchronized to the ring stage.[21][22] The culture is then added to the drug-dosed plates at a defined parasitemia and hematocrit (e.g., 0.5% parasitemia, 1.5% hematocrit).[20]
-
Incubation: The plates are incubated for 72-96 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[20][21]
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The buffer ruptures the red blood cells, allowing the dye to intercalate with the parasite's DNA.[20]
-
Fluorescence Reading: The plate is read using a microplate reader at appropriate excitation (~485 nm) and emission (~530 nm) wavelengths.[20]
-
Data Analysis: The percentage of growth inhibition is plotted against the logarithm of the drug concentration. The data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.[20]
Comparative Clinical Trial for Uncomplicated Malaria
Clinical trials comparing antimalarial treatments are typically designed as randomized, controlled studies to ensure objectivity.
-
Patient Recruitment: Patients meeting inclusion criteria (e.g., age, weight, confirmed uncomplicated malaria, no signs of severe disease) are enrolled after providing informed consent.[16]
-
Randomization: Enrolled patients are randomly assigned to a treatment arm (e.g., Arm A: Artemisinin-based Combination Therapy; Arm B: Chloroquine).[15][16] This process is often blinded to reduce bias.
-
Treatment Administration: Patients receive the assigned drug regimen under supervision. Dosing is typically based on body weight.
-
Follow-up: Patients are followed for a set period, usually 28 or 42 days, which is standard for efficacy trials.[23][24] Follow-up visits are scheduled at specific time points (e.g., Day 0, 1, 2, 3, 7, 14, 21, 28).
-
Data Collection: At each visit, clinical data (temperature for FCT) and blood smears (for PCT and parasite monitoring) are collected.
-
Primary Endpoint Analysis: The primary outcome is typically the PCR-corrected Adequate Clinical and Parasitological Response (ACPR) rate at the end of the follow-up period.[23] This distinguishes true recrudescence from a new infection.
-
Secondary Endpoint Analysis: Secondary outcomes include parasite clearance time, fever clearance time, and the incidence of adverse events.[13]
References
- 1. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 2. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Chloroquine | PPTX [slideshare.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. State of Artemisinin and Partner Drug Susceptibility in Plasmodium falciparum Clinical Isolates from Colombia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Efficacy and safety of artemisinin combination therapy (ACT) for non-falciparum malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Observational Study Comparing the Effects of Chloroquine and Artemisinin-Based Combination Therapy on Hematological Recovery in Patients With Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Artemisinin or chloroquine for blood stage Plasmodium vivax malaria in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artemether-Lumefantrine Versus Chloroquine for the Treatment of Uncomplicated Plasmodium knowlesi Malaria: An Open-Label Randomized Controlled Trial CAN KNOW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Susceptibility of Plasmodium falciparum to artemisinins and Plasmodium vivax to chloroquine in Phuoc Chien Commune, Ninh Thuan Province, south-central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mmv.org [mmv.org]
- 22. journals.plos.org [journals.plos.org]
- 23. Revisiting the Design of Phase III Clinical Trials of Antimalarial Drugs for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Synergistic Antitumor and Antimalarial Activity of Artemisinin with Natural Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and resilient therapeutic strategies has led to a growing interest in combination therapies. Artemisinin (B1665778), a potent compound derived from Artemisia annua, has long been a cornerstone in the fight against malaria and is increasingly recognized for its anticancer properties. This guide provides a comparative analysis of the synergistic activity of artemisinin with other natural compounds, supported by experimental data, to inform further research and drug development.
Quantitative Assessment of Synergistic Interactions
The synergistic effect of combining artemisinin with various natural compounds has been evaluated in numerous preclinical studies. The following table summarizes the key quantitative data from these investigations, focusing on the half-maximal inhibitory concentration (IC50) of the individual compounds and their combinations, as well as the Combination Index (CI) and Fractional Inhibitory Concentration (FIC) Index, which are critical metrics for quantifying synergy. A CI or FIC Index value less than 1 indicates a synergistic interaction.
| Combination | Organism/Cell Line | Artemisinin Derivative | IC50 Artemisinin Derivative (alone) | Natural Compound | IC50 Natural Compound (alone) | IC50 of Combination (Ratio) | CI/FIC Index | Reference(s) |
| Artemisinin + Resveratrol (B1683913) | HeLa (Cervical Cancer) | Artemisinin | 167.38 µM | Resveratrol | 98.52 µM | 24.65 µM (ART) + 49.36 µM (Res) (1:2) | 0.633 | [1][2][3] |
| Artemisinin + Resveratrol | HepG2 (Liver Cancer) | Artemisinin | 108.51 µM | Resveratrol | 38.51 µM | 9.29 µM (ART) + 18.59 µM (Res) (1:2) | 0.569 | [1][2] |
| Artemisinin + Curcumin (B1669340) | Plasmodium falciparum | Artemisinin | 45-50 nM | Curcumin | 15-18 µM | Not explicitly stated | < 1 (additive to synergistic) | [4][5] |
| Dihydroartemisinin (B1670584) + Curcumin | SKOV3 (Ovarian Cancer) | Dihydroartemisinin | Not explicitly stated | Curcumin | IC50 of 30 µM | Not explicitly stated | Synergistic effect observed | [6][7] |
| Artesunate + Quercetin | Plasmodium falciparum | Artesunate | Low nM range | Quercetin | Not explicitly stated | Not explicitly stated | Synergistic potential hypothesized | [8] |
Experimental Protocols for Synergy Assessment
The evaluation of synergistic interactions between artemisinin and other natural compounds relies on standardized experimental protocols. The most common methods cited in the literature are the checkerboard assay and the subsequent calculation of the Combination Index (CI) or Fractional Inhibitory Concentration (FIC) Index.
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the effect of drug combinations.[9] It involves a two-dimensional titration of two compounds in a microplate format. Serial dilutions of artemisinin (or its derivative) are prepared along the x-axis, and serial dilutions of the natural compound are prepared along the y-axis. Each well of the plate thus contains a unique combination of concentrations of the two agents. The biological effect (e.g., cell viability, parasite growth) is then measured after a specific incubation period.
Combination Index (CI) Method
The Combination Index (CI), based on the Chou-Talalay method, is a quantitative measure of the degree of drug interaction.[1] The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Fractional Inhibitory Concentration (FIC) Index
Similar to the CI, the Fractional Inhibitory Concentration (FIC) Index is commonly used in microbiology to assess antimicrobial synergy. It is calculated as follows:
FIC Index = FICₐ + FICₙ = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent
-
FIC Index > 4: Antagonism
Mechanisms of Synergistic Action: Signaling Pathways
The synergistic effects of artemisinin with natural compounds are often attributed to their ability to modulate multiple cellular signaling pathways, leading to enhanced therapeutic outcomes.
Artemisinin and Resveratrol: Induction of Apoptosis and Inhibition of Cell Migration
The combination of artemisinin and resveratrol has been shown to synergistically induce apoptosis (programmed cell death) in cancer cells.[1][2] This is achieved through the increased production of reactive oxygen species (ROS), which triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, this combination has been found to inhibit cancer cell migration by modulating the DLC1/TCTP/Cdc42 signaling pathway.
Dihydroartemisinin and Curcumin: Upregulation of miR-124 in Ovarian Cancer
In ovarian cancer cells, the synergistic antitumor effect of dihydroartemisinin (a derivative of artemisinin) and curcumin is mediated by the upregulation of microRNA-124 (miR-124).[7] This microRNA directly targets and downregulates the expression of Midkine (MK), an oncogene involved in cell proliferation, survival, and migration. The inhibition of Midkine ultimately leads to decreased cell viability, cell cycle arrest, and apoptosis.
Conclusion
The combination of artemisinin with natural compounds like resveratrol and curcumin presents a promising avenue for enhancing therapeutic efficacy against cancer and malaria. The synergistic interactions, as quantified by CI and FIC values, are often rooted in the modulation of multiple signaling pathways, leading to outcomes such as increased apoptosis and reduced cell proliferation. The experimental protocols outlined provide a framework for the continued exploration and validation of novel synergistic combinations, which could pave the way for the development of more effective and robust treatment strategies. Further research is warranted to fully elucidate the complex molecular mechanisms underlying these synergies and to translate these preclinical findings into clinical applications.
References
- 1. Synergic effects of artemisinin and resveratrol in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergic effects of artemisinin and resveratrol in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin-Artemisinin Combination Therapy for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin-artemisinin combination therapy for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dihydroartemisinin and Curcumin Synergistically Induce Apoptosis in SKOV3 Cells Via Upregulation of MiR-124 Targeting Midkine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro analyses of Artemisia extracts on Plasmodium falciparum suggest a complex antimalarial effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Artemisinin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of artemisinin (B1665778) and its derivatives is a critical component of laboratory safety and environmental responsibility. While specific regulatory disposal protocols for artemisinin are not extensively published, a conservative approach treating it as hazardous chemical waste is essential. This guide provides a comprehensive overview of the recommended procedures for safely managing and disposing of artemisinin waste.
The primary and most recommended method for the final disposal of artemisinin waste is incineration by a licensed hazardous waste management company.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method.[2] Do not discharge artemisinin or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.[2]
Waste Management Workflow
A systematic approach to managing artemisinin waste in a laboratory setting involves a multi-step process encompassing collection, segregation, containerization, labeling, and storage before professional disposal.
| Step | Procedure | Key Considerations |
| 1. Collection | Collect all waste containing artemisinin, including unused compounds, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and solutions.[2] | For solid spills, use dry clean-up procedures to avoid generating dust. The material can be dampened with water to prevent it from becoming airborne.[2] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[2] |
| 2. Segregation | Keep artemisinin waste separate from other chemical and biological waste streams. | This prevents unintended reactions and ensures proper disposal routing.[2] |
| 3. Containerization | Place the waste into a suitable, leak-proof, and tightly sealed container. Original containers are acceptable if they can be securely closed.[2] | Ensure containers are compatible with the waste type (solid or liquid). |
| 4. Labeling | Clearly label the container as "Hazardous Waste" and identify the contents (e.g., "Artemisinin Waste," "Methanol contaminated with Artemisinin"). Include concentration and quantity estimates.[2] | Proper labeling is crucial for safe handling and disposal by waste management professionals. |
| 5. Storage | Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials, until pickup by a licensed waste disposal service.[2] | Follow all institutional guidelines for hazardous waste storage. |
Experimental Protocol for Chemical Degradation of Dihydroartemisinin (B1670584)
While no validated chemical degradation protocols are published specifically for artemisinin waste disposal, a procedure for its derivative, dihydroartemisinin (DHA), is available. This protocol, intended for rendering small quantities of DHA non-hazardous at the point of generation, involves iron-mediated cleavage of the endoperoxide bridge followed by hydrolysis. This procedure should not be attempted for artemisinin without a thorough safety review and approval from your institution's EHS department.
Materials:
-
Dihydroartemisinin waste
-
Water-miscible organic solvent (e.g., ethanol, acetone) if the waste is solid
-
Ferrous sulfate (B86663) heptahydrate
-
1 M Sulfuric acid
-
2 M Sodium hydroxide (B78521)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation: If the dihydroartemisinin waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent. If it is already in solution, proceed to the next step.[1]
-
Acidic Iron-Mediated Cleavage:
-
For every 1 gram of dihydroartemisinin, add at least 50 mL of water to the reaction vessel.[1]
-
With stirring, add approximately 1.5 grams of ferrous sulfate heptahydrate for every 1 gram of dihydroartemisinin and stir until dissolved.[1]
-
Slowly add 1 M sulfuric acid to adjust the pH of the solution to approximately 3-4.[1]
-
Add the dihydroartemisinin solution to the acidic iron solution.[1]
-
Stir the mixture at room temperature for a minimum of 2 hours. The completion of the reaction can be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if available.[1]
-
-
Basic Hydrolysis:
-
Neutralization and Disposal:
-
After the basic hydrolysis step, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M sulfuric acid.[1]
-
The resulting solution should be disposed of as hazardous waste, following institutional and local regulations.
-
Artemisinin Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of artemisinin waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of artemisinin waste.
References
Personal protective equipment for handling Astemisinin
Essential Safety Protocols for Handling Artemisinin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds like Artemisinin is of paramount importance. This document provides critical safety and logistical information, outlining personal protective equipment (PPE) requirements, and operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure risk when handling Artemisinin. Adherence to proper PPE protocols is the primary defense against potential exposure. The recommended PPE for handling Artemisinin is summarized below.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields.[1][2] | Chemical-resistant gloves (e.g., nitrile).[3] | Lab coat or gown.[3][4] | NIOSH-approved respirator if not in a fume hood.[3][4] |
| Solution Preparation | Tightly fitting safety goggles with side-shields.[1][2][5] | Chemical-resistant gloves.[3] | Lab coat.[3] | Work in a well-ventilated area or chemical fume hood.[1][3][5] |
| General Laboratory Use | Safety glasses with side-shields.[6] | Chemical-resistant gloves.[3] | Lab coat.[3] | Not required if handled in a well-ventilated area.[6] |
| Spill Cleanup | Tightly fitting safety goggles and face shield.[4] | Impervious, chemical-resistant gloves.[1][5] | Fire/flame resistant and impervious clothing.[1][2][5] | Full-face respirator may be required.[1][2][5] |
Operational Plan: Handling and Storage
Safe handling and storage practices are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Ventilation : Always handle Artemisinin in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3][5]
-
Avoid Dust and Aerosols : Take care to avoid the formation of dust and aerosols during handling, especially when working with the powdered form.[1][3][5]
-
Prevent Ignition : Keep Artemisinin away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][5]
-
Personal Hygiene : Avoid contact with skin and eyes.[1][5] Wash hands thoroughly after handling.[7] Do not ingest, swallow, or inhale the substance.[7]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible in the work area.[8]
Storage Procedures
-
Store in a cool, dry, well-ventilated place in the original, tightly sealed container.[1][3]
-
For long-term storage, it is suggested that Artemisinin be stored as supplied at -20°C, where it should be stable for at least two years.[7]
-
Keep the container tightly closed.[9]
Disposal Plan
Proper disposal of Artemisinin and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.
Waste Categorization
-
Solid Waste : Includes unused or expired Artemisinin powder and contaminated lab supplies such as gloves, weigh boats, and paper towels.[3]
-
Liquid Waste : Consists of solutions containing Artemisinin.[3]
Disposal Procedures
-
Segregation : All waste containing Artemisinin must be segregated from general laboratory waste.[3] Do not dispose of Artemisinin down the drain or in regular trash.[3]
-
Containerization : Collect all Artemisinin waste in designated, clearly labeled, and sealed hazardous waste containers.[3][6] The containers should be leak-proof and puncture-resistant.[6]
-
Professional Disposal : The primary and recommended method for the ultimate disposal of Artemisinin waste is through a licensed hazardous waste management company, often via incineration.[1][3] It is the responsibility of the waste generator to ensure compliance with all local, state, and federal regulations.[3]
-
Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[5]
Compound Data
The following table summarizes key quantitative data for Artemisinin. No occupational exposure limits have been established.[2][5][9]
| Property | Value |
| Physical State | Crystalline Solid[2][5][9] |
| Appearance / Color | White to off-white / Needles[5] |
| Melting Point | 156 - 157 °C / 312.8 - 314.6 °F[9] |
| Molecular Weight | 282.3 g/mol [10] |
| Solubility | Soluble in ethanol, DMSO, dimethylformamide.[7] Sparingly soluble in aqueous buffers.[7] |
Visual Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling Artemisinin and the logical relationships of required safety measures.
Caption: A flowchart illustrating the key steps for the safe handling of Artemisinin.[6]
Caption: Key safety components for handling Artemisinin.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
